Fulacimstat

Catalog No.
S528537
CAS No.
1488354-15-9
M.F
C23H16F3N3O6
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fulacimstat

CAS Number

1488354-15-9

Product Name

Fulacimstat

IUPAC Name

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid

Molecular Formula

C23H16F3N3O6

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1

InChI Key

JDARDSVOVYVQST-MRXNPFEDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Fulacimstat; BAY1142524; BAY-1142524; BAY 1142524;

Canonical SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O

Isomeric SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O

The exact mass of the compound Fulacimstat is 487.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fulacimstat mechanism of action chymase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Drug Characteristics

Fulacimstat (BAY 1142524) works by selectively inhibiting the enzyme chymase, a serine protease stored in and released from mast cells [1] [2].

  • Primary Target: Human chymase (CMA1), with high potency (IC₅₀ = 4 nM) [3].
  • Key Differentiator: It inhibits chymase in tissues and the extracellular matrix, acting locally at sites of injury. This allows it to block pathological processes without affecting the systemic renin-angiotensin-aldosterone system (RAAS), unlike ACE inhibitors, potentially avoiding side effects like hypotension [4] [2].

The table below summarizes the core characteristics of this compound:

Property Description
Modality Small Molecule [1]
Molecular Formula C₂₃H₁₆F₃N₃O₆ [1]
Molecular Weight 487.391 g/mol [1]
Primary Target Chymase (CMA1) [1]
Mechanism Inhibition of chymase, preventing its cleavage of substrates like angiotensin I and plasmin [4]
Administration Oral [4]

Key Preclinical and Clinical Findings

The journey of this compound from discovery through clinical trials reveals a shift in its potential therapeutic application.

Preclinical Efficacy

In hamster models of cardiac stress, this compound demonstrated promising effects [3]:

  • Reduced Cardiac Fibrosis: Dose-dependently reduced isoprenaline-induced cardiac fibrosis.
  • Improved Hemodynamics: Significantly lowered increased end-diastolic pressure and improved contractility and relaxation after myocardial infarction (MI).
  • No Blood Pressure Impact: Achieved these benefits without affecting blood pressure or heart rate.
Clinical Trial Outcomes

Clinical trials focused on this compound's effect on adverse cardiac remodeling after acute myocardial infarction.

  • Safety (CHIARA MIA 1): The Phase 2a trial confirmed this compound was safe and well-tolerated at all tested doses (5 mg BID to 50 mg QD) in stable patients with left ventricular dysfunction, with no clinically relevant effects on vital signs or potassium levels [5].
  • Efficacy for Cardiac Remodeling (CHIARA MIA 2): The subsequent Phase 2b trial showed that despite achieving therapeutic drug concentrations, 25 mg BID of this compound for 6 months had no significant effect on measures of cardiac remodeling (left ventricular ejection fraction, end-diastolic volume) compared to placebo in high-risk STEMI patients [6].

Detailed Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

High-Throughput Screening and Hit Identification
  • Objective: Identify initial chymase inhibitor compounds from a large library [4].
  • Methodology:
    • Enzyme Assay: Recombinant human chymase was incubated with a fluorogenic angiotensin-based peptide substrate.
    • Read-out: Fluorescence emission was measured upon substrate cleavage.
    • Screening Scale: Over 2.5 million compounds from the Bayer library were tested.
    • Hit Criteria: Hits were evaluated for inhibitory activity (IC₅₀) and selectivity against other serine proteases (e.g., trypsin, plasmin).
  • Outcome: Identification of compound 1 (a 1,2,4-triazin-dione derivative) with an IC₅₀ of 2.2 μM against human chymase [4].
Structure-Activity Relationship (SAR) and Medicinal Chemistry
  • Objective: Optimize the screening hit for greater potency and drug-like properties [4].
  • Methodology:
    • Systematic Variation: Synthesizing and testing analogs with modifications to different parts of the molecule (R1, R2, R3 groups).
    • Core Scaffold Switching: Replaced the 1,2,4-triazin-dione core with a synthetically more accessible uracil core, which maintained activity.
    • X-ray Crystallography: Solved the co-crystal structure of the initial hit bound to human chymase, revealing key interactions (e.g., the carboxylic acid forming H-bonds with Lys192, and the trifluorobenzyl group fitting into the hydrophobic S1 pocket). This guided rational design.
  • Key Findings:
    • The R3 group (e.g., 3-trifluororobenzyl) was critical for fitting into the S1 pocket; even small changes drastically reduced activity.
    • A small lipophilic ortho-substituent near the trifluoromethyl group improved activity.
    • The carboxylic acid (R2) could be replaced with a tetrazolyl group as a bioisostere.

The following diagram illustrates the high-level workflow from screening to the optimized clinical candidate, this compound.

G Start High-Throughput Screen (>2.5M compounds) Hit Hit Compound 1 IC₅₀ = 2.2 µM Start->Hit Fluorescence-based Enzymatic Assay SAR Structure-Activity Relationship (SAR) Hit->SAR XRay X-Ray Crystallography (Binding Mode Analysis) SAR->XRay Guides rational design Optimization Lead Optimization (Core Switch & Group Mods) XRay->Optimization Reveals key interactions with Lys192 & S1 pocket Candidate Clinical Candidate This compound (BAY 1142524) Optimization->Candidate Yields potent & selective inhibitor

Research and development workflow for this compound, from initial screening to clinical candidate identification.

Shift in Therapeutic Application

Due to the neutral efficacy results in heart failure trials, the focus for chymase inhibition has shifted based on new biological insights [4].

  • New Role for Chymase in Thrombosis: Recent research shows chymase is present in thrombi and inactivates plasmin within fibrin-rich clots, degrading this key fibrin-dissolving enzyme.
  • New Potential for this compound: Inhibiting chymase could protect plasmin, promoting clot breakdown (thrombolysis) without increasing systemic bleeding risk—a major advantage over current treatments like tPA [4].
  • Potential New Indications: This suggests this compound could be a safe profibrinolytic agent for stroke, pulmonary embolism, and venous thrombosis [4].

The diagram below contrasts the original and newly proposed mechanisms of action for this compound.

G MC Mast Cell Chymase Chymase Release MC->Chymase Prod1 Angiotensin II (Promotes Fibrosis & Remodeling) Chymase->Prod1 Cleaves Prod2 Inactive Plasmin (Prevents Clot Breakdown) Chymase->Prod2 Cleaves Sub1 Angiotensin I Sub1->Chymase Sub2 Plasmin (in clot) Sub2->Chymase This compound This compound This compound->Chymase Inhibits Effect1 Reduced Fibrosis & Adverse Remodeling (Original Indication) Effect2 Preserved Plasmin Activity & Clot Dissolution (New Potential Indication)

This compound's dual therapeutic potential via chymase inhibition, showing both the original cardiac-focused pathway and the newer thrombosis-related pathway.

Future Directions and Significance for Researchers

For researchers in drug discovery, the case of this compound highlights several important aspects:

  • Target Validation: Despite strong preclinical rationale, chymase inhibition was not effective for post-MI cardiac remodeling in humans, underscoring the challenges of translating animal models to human disease [6].
  • Drug Repurposing: Neutral or failed trials in one indication do not necessarily mean a compound is without value. New basic science discoveries can reveal completely new therapeutic applications and revive interest in a drug candidate [4].
  • Safety Profile: this compound's well-established safety and its localized mechanism of action that avoids bleeding risk make it an exceptionally attractive candidate for investigation in acute thrombotic conditions [4] [5].

References

discovery and preclinical characterization of Fulacimstat BAY 1142524

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism

Fulacimstat is an orally available, potent, and selective inhibitor of the serine protease chymase (CMA-1) [1] [2]. Chymase is produced and stored in mast cells and is released upon their activation into the extracellular matrix, where it catalyzes several proteolytic reactions [2].

  • Original Therapeutic Rationale: The initial drug discovery program focused on chymase's role in generating angiotensin II and activating TGF-β within tissues. This positions chymase as a key player in promoting fibrosis and adverse cardiac remodeling, particularly after myocardial infarction (MI) [1] [2].
  • New Therapeutic Rationale: Recent research has uncovered a novel role for chymase: it inactivates plasmin within fibrin-rich clots. Inhibiting chymase thus promotes fibrinolysis (clot dissolution) without affecting the systemic coagulation cascade, presenting a potentially safer alternative to current anticoagulant and thrombolytic therapies [1] [3].

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screen of over 2.5 million compounds from the Bayer compound library [2].

workflow Start HTS of 2.5M compounds Hit1 Hit: 1,2,4-triazin-dione core (IC50 = 2.2 µM, human) Start->Hit1 SAR1 Initial SAR exploration Steep SAR at R3 position Hit1->SAR1 CoreSwitch Core switch to pyrimidin-2,4-dione (uracil) SAR1->CoreSwitch Opt1 Lead Optimization - Introduction of small ortho-substituent - Comprehensive R-group optimization CoreSwitch->Opt1 This compound This compound (BAY 1142524) Opt1->this compound

Diagram of the hit-to-lead optimization campaign that resulted in this compound.

The subsequent hit-to-lead and optimization process revealed several key findings [2]:

  • Steep Structure-Activity Relationship (SAR): Modifications at the R3 position (a benzylic group fitting into the enzyme's S1 pocket) showed a steep SAR. Even small changes, like an additional fluoro substituent, significantly reduced activity.
  • Core Switch: The original 1,2,4-triazin-dione core was switched to a synthetically more accessible pyrimidin-2,4-dione (uracil) core, which showed comparable activity.
  • X-ray Crystallography: An X-ray structure of the initial hit bound to human chymase confirmed the binding mode and explained the observed SAR. It showed space for a small lipophilic substituent near the trifluoromethyl group, which led to improved activity.

Preclinical Characterization

The following tables summarize key quantitative data from the preclinical characterization of this compound.

Table 1: In Vitro Inhibitory Potency and Selectivity

Parameter Result Details / Other Enzymes Tested
Human Chymase IC50 4 nM [4]
Hamster Chymase IC50 3 nM [4]
Selectivity Selective Selective against trypsin, plasmin, and thrombin [2].

Table 2: In Vivo Efficacy in Disease Models

Model Species Treatment Key Results
Isoprenaline-induced cardiac fibrosis Hamster This compound (1, 3, 10 mg/kg) Dose-dependent reduction of cardiac fibrosis area [4].
Myocardial Infarction (MI) Hamster This compound (10 mg/kg) Significantly reduced end-diastolic pressure; reduced fibrotic area and improved cardiac response [2].
Deep Vein Thrombosis (DVT) Mouse (mMCP-4 KO) Genetic repression or chymase inhibitor (TY-51469) Resolved and prevented venous thrombus formation with no impact on bleeding time [3].

Table 3: Pharmacokinetic and Safety Profile

Parameter Profile / Finding
Permeability (Caco-2) Good (Papp A→B 422 nm/s; efflux ratio 0.39) [2].
Metabolic Stability Excellent in vitro stability in rat hepatocytes [2].
Clinical Safety (CHIARA MIA 1) Safe and well-tolerated at all examined doses (5-25 mg BID, 50 mg QD) for 2 weeks in post-MI patients. No relevant effects on vital signs or potassium [5].

Clinical Trajectory and New Direction

Despite its solid preclinical profile and good safety in early trials, this compound did not demonstrate efficacy in its original primary clinical goal: inhibiting adverse cardiac remodeling in patients with left ventricular dysfunction after myocardial infarction (CHIARA MIA 2 trial) [6].

However, the subsequent discovery of chymase's role in inactivating plasmin within thrombi has opened a new and promising therapeutic pathway [1] [3]. The rationale for this new application is summarized below.

rationale A Mast Cell Degranulation B Chymase Release A->B C Plasmin Inactivation within thrombus B->C D Impaired Fibrinolysis (Thrombus Persistence) C->D E This compound F Chymase Inhibition E->F F->C  Inhibits G Preserved Plasmin Activity F->G H Enhanced Thrombus Resolution Low Bleeding Risk G->H

Mechanism of chymase inhibition as a profibrinolytic strategy with low bleeding risk.

This new mechanism is particularly compelling because chymase inhibition promotes thrombus resolution without affecting bleeding time or hemostasis, a significant advantage over current anticoagulants and thrombolytics like tPA [1] [3]. This positions this compound and other chymase inhibitors as potential safe profibrinolytic drugs for acute thrombosis settings like stroke, pulmonary embolism, and deep vein thrombosis [1].

References

what is Fulacimstat chymase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Key Data

The table below summarizes the core characteristics of fulacimstat:

Attribute Description
INN Name This compound [1]
Code Name BAY 1142524 [2]
CAS Number 1488354-15-9 [3] [1]
Molecular Formula C₂₃H₁₆F₃N₃O₆ [3] [1]
Molecular Weight 487.38 g/mol [3]
Mechanism of Action Potent, selective inhibitor of chymase (a serine protease) [2]
Administration Oral [3]

Preclinical and Pharmacological Data

Extensive preclinical studies characterized the potency, selectivity, and initial therapeutic rationale for this compound.

Parameter Preclinical Findings
In Vitro Potency (IC₅₀) Human chymase: 4 nM; Hamster chymase: 3 nM [3]

| In Vivo Efficacy (Animal Models) | Myocardial Infarction (Hamsters): Reduced cardiac fibrosis and end-diastolic pressure, improved contractility and relaxation. No effect on blood pressure or heart rate [3]. Isoprenaline-induced Fibrosis (Hamsters): Dose-dependently reduced cardiac fibrosis area [3]. | | Original Therapeutic Rationale | Inhibit chymase-mediated formation of Angiotensin II and TGF-β in damaged heart tissue, thereby mitigating adverse cardiac remodeling and fibrosis [2] [4]. | | Selectivity | Selective for chymase over other serine proteases like trypsin, plasmin, and thrombin (demonstrated with the initial screening hit) [4]. |

The following diagram illustrates the original and newly discovered mechanisms of chymase that this compound inhibits.

This diagram shows how this compound blocks chymase activity, which was originally targeted to prevent fibrosis and remodeling [2] [4] [5], and more recently to prevent plasmin inactivation within thrombi [2].

Clinical Trial Outcomes

This compound advanced to Phase IIa clinical trials for its original indication, with the following outcomes:

Trial Name Phase Patient Population Key Results
CHIARA MIA 1 [6] I Stable patients with Left Ventricular Dysfunction (LVD) post-MI Safe and well-tolerated at all doses tested (5 mg & 10 mg BID, 25 mg BID, 50 mg QD). No clinically relevant effects on vital signs or potassium. Achieved therapeutic plasma concentrations.
CHIARA MIA 2 [7] IIa Patients after first acute ST-egment Elevation Myocardial Infarction (STEMI) No efficacy on primary endpoints (left ventricular function and infarct size) after 6 months of treatment, despite achieving target plasma levels. Safety profile was confirmed.

Research Revival and New Therapeutic Potential

Following the neutral clinical results for cardiac remodeling, a new biological role for chymase was discovered, reigniting interest in this compound [2] [8].

  • New Mechanism: Research revealed that chymase is present in thrombi and inactivates plasmin, the body's key enzyme for breaking down clots. Inhibiting chymase with a drug like this compound protects plasmin, enhancing clot breakdown from within without significantly affecting bleeding time [2] [4].
  • New Potential Indications: This positions this compound as a potential profibrinolytic (clot-busting) agent with a potentially low bleeding risk for acute thrombotic conditions like [2] [8]:
    • Stroke
    • Pulmonary Embolism
    • Venous Thrombosis

Summary

This compound is a well-characterized oral chymase inhibitor with a strong safety profile. Its journey highlights how a compound can be repurposed based on new scientific insights. While it did not meet endpoints for post-heart attack remodeling, its novel pro-fibrinolytic mechanism offers a promising pathway for safer treatments for thrombotic diseases.

References

Comprehensive Technical Guide: Fulacimstat (BAY 1142524) as a Selective CMA1 Chymase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Fulacimstat (BAY 1142524) represents a first-in-class, potent and selective small molecule inhibitor of the serine protease chymase (CMA1) with a novel mechanism of action. Originally developed for cardiac fibrotic remodeling, recent research has revealed its significant potential as a profibrinolytic agent for thrombotic disorders with a potentially superior safety profile compared to current antithrombotic therapies. This comprehensive technical review details the discovery, optimization, mechanistic characterization, and experimental applications of this compound, providing researchers and drug development professionals with essential data and methodologies for further investigation in this emerging field. The compound demonstrates exceptional selectivity across serine proteases and has proven safe in clinical trials, positioning it as a promising candidate for conditions where thrombosis resolution is needed without increased bleeding risk [1] [2] [3].

CMA1 Biology and Disease Relevance

Fundamental Biochemistry and Physiological Functions
  • Protein Classification: Chymase (CMA1) is a chymotrypsin-like serine protease encoded by the CMA1 gene in humans (Ensembl ID: ENSG00000092009) and is primarily stored within and released by mast cells upon activation. The enzyme has a molecular weight of approximately 27.3 kDa and exhibits endopeptidase activity as its primary molecular function [4] [5].

  • Subcellular Localization: CMA1 is predominantly located within secretory granules of mast cells and is released into the extracellular space upon degranulation. This compartmentalization is crucial for its regulated activity, as it is rapidly inhibited by circulating serine protease inhibitors in plasma [5] [6].

  • Biological Substrates and Functions: CMA1 plays multifaceted roles in physiological and pathological processes through its proteolytic activity on numerous substrates:

    • Vasoactive Peptide Generation: Serves as the primary enzyme for angiotensin II conversion from angiotensin I in cardiac and vascular tissues, independent of the angiotensin-converting enzyme (ACE) pathway [1] [5]
    • Extracellular Matrix Remodeling: Degrades matrix components including fibronectin and activates pro-matrix metalloproteinases (pro-MMP-9 and pro-MMP-2) [2]
    • Inflammatory Mediator Processing: Activates IL-1β and converts big endothelin-1 to its active form [1]
    • Plasmin Inactivation: Recently discovered role in cleaving and inactivating plasmin within thrombi, representing a novel mechanism in thrombosis regulation [1] [2]
Pathophysiological Implications and Therapeutic Rationale

The involvement of CMA1 in diverse disease processes has established it as a compelling therapeutic target:

  • Cardiovascular Pathologies: CMA1-positive mast cells are significantly increased in heart failure, myocardial infarction, ischemic heart disease, and abdominal aortic aneurysms. The enzyme contributes directly to adverse cardiac remodeling through angiotensin II production and TGF-β activation, promoting cardiac fibrosis and hypertrophy [1] [6].

  • Fibrotic Disorders: CMA1 activation plays key roles in diabetic nephropathy, polycystic kidney disease, idiopathic interstitial fibrosis, hepatic cirrhosis, and other chronic fibrotic conditions through its effects on extracellular matrix degradation and cytokine activation [1].

  • Respiratory and Inflammatory Diseases: Increased CMA1 activity has been documented in asthma, chronic obstructive pulmonary disease, atopic dermatitis, and Crohn's disease, where it contributes to tissue remodeling and inflammation persistence [1].

  • Thrombotic Disorders: The recent discovery that CMA1 inactivates plasmin within fibrin-rich clots has revealed its crucial role in thrombus stabilization. This finding has spurred significant interest in CMA1 inhibition as a novel approach to promote fibrinolysis without disrupting hemostasis, addressing a major limitation of current anticoagulant therapies [1] [2] [3].

This compound Discovery and Optimization

Hit Identification and Lead Generation

The discovery journey of this compound began with a high-throughput screening campaign of over 2.5 million compounds from the Bayer compound library using recombinant human chymase and a fluorogenic angiotensin-based substrate. The screening identified 291 initial hits, with compound 1 emerging as a promising starting point despite modest human chymase inhibitory activity (IC~50~ = 2.2 μM) due to its improved potency against hamster chymase (IC~50~ = 220 nM), favorable selectivity profile against other serine proteases, and promising physicochemical properties [1].

Table 1: Initial Hit Characterization and Early Structure-Activity Relationship

Compound Structural Features Human Chymase IC~50~ Hamster Chymase IC~50~ Key Observations
1 (Hit) 1,2,4-triazin-dione core, 3-trifluorobenzyl R~3~, carboxylic acid R~2~ 2.2 μM 220 nM Favorable selectivity, good physicochemical profile
4 Para-fluoro addition on benzylic group >30 μM N/A Dramatic activity loss, indicating steric sensitivity
6 Tetrazolyl replacement of carboxylic acid ~μM range N/A Acid bioisostere tolerated
7 Pyrimidin-2,4-dione (uracil) core Comparable to 1 N/A Core switch maintained activity
8 Uracil core with ortho-substituent Improved potency N/A Enhanced activity, good Caco-2 permeability (P~app~ 422 nm/s), excellent metabolic stability

Early structure-activity relationship (SAR) investigations revealed a steep SAR profile, particularly for substitutions at the R~3~ position (4-position of the triazindione ring). The critical nature of the binding interaction was subsequently explained by X-ray crystallography, which demonstrated that the trifluororobenzyl group occupies the lipophilic S1 pocket of the enzyme, while the carboxylic acid and adjacent carbonyl form hydrogen bonds with Lys192. This binding mode explained the significant activity loss observed with even minor structural modifications at the R~3~ position [1].

Lead Optimization and Candidate Selection

The optimization campaign focused on the uracil core scaffold (pyrimidin-2,4-dione) due to its synthetic accessibility and comparable activity to the original triazindione hit. Strategic modifications addressed multiple parameters:

  • Synthetic Strategy: Two primary synthetic routes were developed: (1) early introduction of the aniline R~1~ group followed by uracil ring construction and N~3~ alkylation, and (2) late-stage introduction of R~1~ via Chan-Lam coupling, providing flexibility for SAR exploration [1].

  • SAR Optimization: Comprehensive exploration of all substituents established that small lipophilic ortho-substituents adjacent to the trifluoromethyl group enhanced potency, consistent with the available space observed in the S1 pocket from crystallographic data [1].

  • Physicochemical and DMPK Optimization: The lead candidate this compound emerged from this optimization process with balanced properties including good membrane permeability, low efflux ratio (0.39 in Caco-2), and excellent metabolic stability (hepatocyte CL 0.26 L/(h·kg) in rats) [1].

The resulting clinical candidate, this compound, features a uracil core with optimized substituents that confer potent chymase inhibition (IC~50~ = 4 nM), excellent selectivity against other serine proteases (>500-fold selectivity versus plasmin, plasma kallikrein, thrombin, tPA, factor Xa, and factor XIa), and favorable drug-like properties suitable for oral administration [1] [2].

Biochemical and Functional Characterization

In Vitro Pharmacological Profile

This compound demonstrates a highly selective inhibition profile against human chymase with minimal off-target activity against related serine proteases:

Table 2: Selectivity Profile of this compound Against Serine Proteases

Enzyme Target IC~50~ Value Selectivity Index (vs. Chymase) Functional Implications
Chymase (CMA1) 4 nM 1-fold Primary therapeutic target
Plasmin >2 μM >500-fold Reduces bleeding risk concerns
Plasma Kallikrein >2 μM >500-fold Minimizes inflammatory side effects
Thrombin >2 μM >500-fold Preserves hemostatic function
Tissue Plasminogen Activator (tPA) >2 μM >500-fold Allows combination therapy
Factor Xa >2 μM >500-fold Maintains coagulation cascade
Factor XIa >2 μM >500-fold Preserves intrinsic pathway

The exceptional selectivity profile of this compound is particularly advantageous for its application in thrombotic disorders, as it preserves normal hemostatic mechanisms while specifically targeting the plasmin-inactivating function of chymase within thrombi [2].

Ex Vivo and In Vivo Evidence
  • Human Blood Clot Thrombolysis: In halo-shaped human blood clots, recombinant human chymase (rCMA-1) induced concentration-dependent fibrinolysis resistance when treated with recombinant tPA. This compound completely reversed this antifibrinolytic effect, accelerating clot dissolution in a manner that was dependent on plasmin activity, as demonstrated by reversal with the plasminogen/plasmin inhibitor BAY 1214237 [2].

  • Human Thrombus Activity: Direct measurement of chymase activity in thrombi collected from thrombectomy patients confirmed This compound-sensitive enzymatic activity in human pathological specimens, validating the relevance of the target in clinical thrombosis [2].

  • Cardiac Surgery Applications: Research investigating pericardial fluid after cardiac surgery revealed early chymase activation (within 4 hours post-surgery) that correlated with clinical outcomes. Interestingly, chymase activity did not differ between on-pump and off-pump procedures, suggesting that the inflammatory response rather than cardiopulmonary bypass itself drives chymase activation. Compartmentalization of chymase within extracellular vesicles protected it from circulating inhibitors and facilitated cardiac uptake with associated cardiomyocyte damage, effects prevented by chymase inhibition [6].

Therapeutic Applications and Clinical Implications

Evolution of Clinical Indications

The therapeutic focus for this compound has undergone a significant transformation based on emerging biological insights:

  • Original Indication - Cardiac Remodeling: this compound was initially developed for preventing adverse cardiac remodeling following myocardial infarction, based on chymase's documented roles in angiotensin II production and TGF-β activation in the heart. However, clinical trials (NCT02452515) in patients with left-ventricular dysfunction did not demonstrate sufficient efficacy in this indication, despite establishing the compound's safety and tolerability profile [1] [4] [3].

  • Emerging Indication - Thrombotic Disorders: The discovery that chymase inactivates plasmin within thrombi has revitalized interest in this compound for acute thrombosis settings. This novel mechanism positions chymase inhibitors as potentially revolutionary profibrinolytic agents that could overcome the bleeding risk limitations of current anticoagulant and thrombolytic therapies [1] [2] [3].

Potential Clinical Applications in Thrombosis
  • Venous Thromboembolism: Preclinical evidence demonstrates that chymase inhibition prevents thrombus stabilization in deep vein thrombosis models without prolonging bleeding time, suggesting potential for safer treatment of DVT [2].

  • Acute Ischemic Stroke: The ability to promote vessel recanalization without increased intracranial bleeding risk could position this compound as a transformative therapy for acute stroke, potentially expanding the treatment window beyond current tPA limitations [1].

  • Pulmonary Embolism: The profibrinolytic effects of chymase inhibition may offer a low-bleeding-risk alternative for pulmonary embolism resolution, particularly in patients with contraindications to current thrombolytics [1] [3].

  • Adjunctive Therapy with Anticoagulants: The distinct mechanism of action suggests potential for combination therapy with direct oral anticoagulants (DOACs) to enhance clot resolution while maintaining DOACs' preventive benefits [2].

The mechanistic distinction between chymase inhibition and conventional anticoagulants is visually represented in the following pathway diagram:

G MC Mast Cell Activation CMA1 Chymase (CMA1) Release MC->CMA1 Plasmin Plasmin Activity CMA1->Plasmin Inactivates Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Promotes Thrombus Thrombus Stabilization Plasmin->Thrombus Decreased This compound This compound This compound->CMA1 Inhibits

Figure 1: Mechanism of Chymase Inhibition in Thrombus Resolution. This compound prevents chymase-mediated plasmin inactivation within thrombi, preserving endogenous fibrinolysis without directly affecting coagulation factors.

Experimental Methodologies

Key Assay Protocols
5.1.1 Human Blood Clot Thrombolysis Assay

This high-throughput assay enables evaluation of chymase inhibitors' profibrinolytic effects in human whole blood systems:

  • Clot Formation:

    • Collect human whole blood in sodium citrate (3.2% w/v)
    • Add 20 μL blood samples to 96-well plates containing 31.2 mM CaCl~2~ for recalcification
    • Include recombinant human chymase (rCMA-1, typically 1 μM) for inhibition studies
    • Incubate at 37°C for 30 minutes to form halo-shaped clots with empty centers [2]
  • Thrombolysis Measurement:

    • Add test compounds (this compound, 1-100 μM) and/or recombinant tPA
    • Monitor clot lysis continuously by measuring absorbance increase from released red blood cells
    • Calculate percentage fibrinolysis over time (typically 2-4 hours) [2]
  • Pathway Validation:

    • Employ specific inhibitors: this compound for chymase dependence, BAY 1214237 for plasminogen/plasmin dependence
    • Confirm mechanism through concentration-response relationships [2]
5.1.2 Chymase Activity Measurement in Tissue Homogenates

This protocol enables quantification of chymase activity in biological samples, including human thrombi:

  • Sample Preparation:

    • Homogenize tissue samples (thrombi, cardiac tissue) in 10 volumes (v/v) of 20 mM PBS (pH 7.4) with 0.5 mg/mL BSA
    • Use glass-Teflon homogenizer for consistent disruption
    • Centrifuge at 18,000×g at 4°C for 30 minutes
    • Collect supernatant for immediate assay or storage at 4°C [2]
  • Enzymatic Activity Assessment:

    • Incubate 30 μL supernatant with fluorogenic substrate Abz-HPFHL-Lys(Dnp)-NH~2~
    • Include this compound (10 μM) in parallel samples to determine chymase-specific activity
    • Measure fluorescence continuously (excitation/emission typically 320-360/420-460 nm)
    • Calculate activity using standard curve and express as fmol/mg/min [2]
5.1.3 Radiometric Angiotensin Conversion Assay

This specialized method specifically measures chymase-specific angiotensin generation activity:

  • Reaction Setup:

    • Pre-incubate samples (tissue homogenates, biological fluids) with inhibitor cocktail:
      • Chymostatin (50 μM) for chymase inhibition
      • Lisinopril (50 μM) for ACE inhibition
      • Additional inhibitors for neprilysin, ACE2, aminopeptidases, carboxypeptidases, cysteine proteases
    • Add radiolabeled ¹²⁵I-Ang-(1-12) substrate
    • Incubate at 37°C for 2 hours [6]
  • Product Analysis:

    • Terminate reaction with 1% phosphoric acid
    • Centrifuge at 28,000×g for 20 minutes
    • Filter supernatants through 0.2 μm PVDF membrane
    • Separate metabolites by HPLC C-18 reverse-phase chromatography
    • Quantify angiotensin peptide products by radiometric detection [6]
Experimental Design Considerations
  • Species Selectivity: Early screening should include multiple species (human, hamster, dog) due to significant species-specific potency variations observed during this compound development [1]

  • Plasmin Inhibition Controls: Always include plasminogen/plasmin inhibitors (e.g., BAY 1214237) to confirm that profibrinolytic effects are plasmin-dependent [2]

  • Extracellular Vesicle Studies: When investigating chymase in biological fluids, consider EV isolation protocols to evaluate the protected enzyme fraction that avoids circulating inhibitors [6]

Conclusion and Future Directions

This compound represents a compelling case study in drug development, where an initial clinical indication that showed limited promise has been revitalized by fundamental discoveries in biological mechanism. The compound's excellent selectivity profile, established safety in clinical trials, and novel mechanism of action position it as a promising therapeutic candidate for thrombotic disorders. The experimental methodologies detailed in this review provide researchers with robust tools for further investigating chymase biology and evaluating novel inhibitors. Future research directions should focus on combination therapies with existing anticoagulants, expansion into acute thrombosis settings, and exploration of dosing strategies that optimize the profibrinolytic effects while maintaining the exceptional safety profile that distinguishes chymase inhibition from conventional antithrombotic approaches.

References

Fulacimstat crystal structure with human chymase 9GCD

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure Data and Experimental Details

The table below summarizes the core quantitative data for the 9GCD structure entry.

Parameter Details
PDB ID 9GCD [1]
Structure Title CRYSTAL STRUCTURE OF HUMAN CHYMASE IN COMPLEX WITH FULACIMSTAT (COMPOUND86) [1]
Resolution 1.80 Å [1]
R-value Work/Free 0.178 / 0.212 [1]
Space Group P 43 [1] [2]
Unit Cell Dimensions a=74.08 Å, b=74.08 Å, c=49.79 Å; α=β=γ=90° [1] [2]
Ligand ID A1IJ2 [1]
Experimental Method X-RAY DIFFRACTION [1]
Deposition Date 2024-08-01 [1]
Release Date 2024-11-27 [1]

This structure is one of several related structures published in the primary research article, which details the discovery and preclinical characterization of this compound [1] [3] [4].

Experimental Methodology

The following workflow details the key experimental steps for determining the 9GCD crystal structure.

G A Protein Expression and Purification B Crystallization A->B C Data Collection B->C B1 Method: Hanging Drop Vapor Diffusion B->B1 B2 Condition: 0.01M ZnCl₂, 0.1M TRIS pH 8.0, 20% PEG 6000 B->B2 B3 Temperature: 298 K B->B3 D Data Processing C->D C1 Source: Rotating Anode (RIGAKU MICROMAX-007 HF) C->C1 C2 Detector: MAR scanner 345 mm plate C->C2 C3 Wavelength: 1.54187 Å (Cu Kα) C->C3 C4 Temperature: 100 K C->C4 E Structure Solution and Refinement D->E D1 Data Reduction: MOSFLM D->D1 D2 Data Scaling: SCALA D->D2 E1 Phasing: Molecular Replacement (PHASER) E->E1 E2 Refinement: REFMAC E->E2

Experimental workflow for 9GCD structure determination [1] [2].

Key Structural Insights and Binding Interactions

The structure reveals critical interactions that underpin this compound's potent and selective inhibition of human chymase.

G cluster_binding Key Binding Interactions Inhibitor This compound S1 S1 Pocket (Hydrophobic) Inhibitor->S1 3-(trifluoromethyl)benzyl group fits snugly Lys192 Lys192 (Backbone H-bond) Inhibitor->Lys192 Carboxylic acid and vicinal carbonyl Core Uracil Core Inhibitor->Core Pyrimidin-2,4-dione provides scaffold SAR Steep SAR: Small ortho-substituents near CF₃ group are beneficial for activity. S1->SAR

Summary of key this compound-chymase binding interactions from structural analysis [3].

The X-ray structure confirmed the binding mode rationalized during the lead optimization phase. The uracil core serves as a central scaffold, with its carboxylic acid and adjacent carbonyl group forming hydrogen bonds with the backbone of Lys192 in the enzyme's active site. The 3-(trifluoromethyl)benzyl group occupies the hydrophobic S1 pocket, explaining the observed steep structure-activity relationship (SAR) where modifications at this position greatly impact potency [3].

Biochemical and Pharmacological Profile

For a complete context, here is the key preclinical data for this compound as reported in the accompanying study.

Parameter Value / Description
IC₅₀ (Human Chymase) 4 nM [3] [5]
IC₅₀ (Hamster Chymase) 3 nM [3] [5]
Primary Indication (Original) Adverse cardiac remodeling post-MI (Clinical trials did not demonstrate efficacy in this indication) [3] [6]
New Potential Indication Profibrinolytic therapy for acute thrombosis (e.g., stroke, pulmonary embolism) with low bleeding risk [3]
Mechanism Selective, orally available inhibitor of chymase; prevents plasmin degradation within thrombi [3]
Molecular Formula / Weight C₂₃H₁₆F₃N₃O₆ / 487.38 g·mol⁻¹ [7] [5]

The research highlights a significant shift in the potential application for chymase inhibitors. While initially developed for cardiac fibrosis and remodeling, a newer and promising role has been identified: chymase inhibitors like this compound are now considered potential profibrinolytic drugs. They work by preventing the chymase-mediated degradation of plasmin within fibrin-rich clots, promoting thrombus resolution with a potentially low risk of bleeding, a major advantage over current thrombolytic therapies [3].

References

Fulacimstat selective chymase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

The Discovery and Optimization Journey

The discovery of fulacimstat began with a high-throughput screen (HTS) of over 2.5 million compounds from the Bayer library, using recombinant human chymase and a fluorogenic peptide substrate [1].

Initial Hit and Hit-to-Lead

The screening identified compound 1, a 1,2,4-triazin-dione derivative, as a promising starting point [1]. The early-stage optimization is summarized below:

Stage Key Finding Experimental Evidence/Protocol
HTS Hit (Compound 1) Modest inhibitory activity (IC₅₀ = 2.2 µM human chymase), good selectivity against other serine proteases (trypsin, plasmin, thrombin), favorable physicochemical profile [1]. Assay: Enzymatic activity assay with recombinant human chymase and an angiotensin-based fluorogenic substrate. Fluorescence read-out for inhibition [1].

| Initial SAR Exploration | R3 Group (S1 Pocket): Steep structure-activity relationship (SAR). Benzylic group with 3-CF₃ optimal; small changes (e.g., adding para-fluoro) drastically reduced activity. Alkyl or phenethyl groups abolished activity. R2 Group (Acid Mimic): Carboxylic acid crucial; replacement with tetrazole tolerated, but small alkylamides or cyano groups decreased activity [1]. | Protocol: Synthesis and testing of analog compounds. IC₅₀ determined using the same enzymatic assay as for HTS [1]. | | Core Switch | Switching from 1,2,4-triazin-dione to a pyrimidin-2,4-dione (uracil) core yielded equipotent compounds (e.g., compound 7) with better synthetic accessibility [1]. | Supporting Data: X-ray crystallography of Compound 1 bound to chymase showed no crucial interactions with the N1-nitrogen of the original core, justifying the switch [1]. | | Lead Optimization (Compound 8) | Introduction of a small lipophilic ortho-substituent near the trifluoromethyl group improved activity. Compound 8 showed good Caco-2 permeability and excellent metabolic stability in rat hepatocytes [1]. | DMPK Protocols:Caco-2 Assay: For predicting intestinal permeability. • Metabolic Stability: Incubation with rat hepatocytes to measure intrinsic clearance [1]. |

Preclinical Characterization

This compound underwent extensive preclinical profiling. The following table consolidates the key data from its in vitro and in vivo characterization.

Profile Area Key Results
In Vitro Activity Potent and selective inhibitor of human chymase. Maintained activity against hamster and dog chymase, supporting preclinical models [1].
In Vivo Efficacy In animal models of thrombosis, chymase inhibition accelerated thrombolysis and prevented thrombus growth without affecting bleeding time or hemostasis [2] [1].
Safety & Tolerability Proven safe and well-tolerated in human clinical trials (CHIARA MIA 1) at doses up to 25 mg twice daily for 2 weeks in patients with left ventricular dysfunction. No clinically relevant effects on vital signs or potassium levels [3].
Rationale for New Indication Chymase was found to inactivate plasmin inside fibrin-rich clots. Inhibiting chymase protects plasmin, enabling localized clot lysis without systemic anticoagulation, thus offering a potentially safer alternative to tPA [2].

Biological Pathway and Experimental Workflow

The renewed therapeutic potential for this compound comes from a novel biological understanding of chymase's role in thrombosis. The diagram below illustrates this pathway and the associated experimental evidence.

MastCell Mast Cell Activation ChymaseRelease Chymase Release MastCell->ChymaseRelease PlasminInactivation Cleavage and Inactivation of Plasmin ChymaseRelease->PlasminInactivation ImpairedFibrinolysis Impaired Fibrinolysis (Thrombus Growth/Persistence) PlasminInactivation->ImpairedFibrinolysis Intervention This compound Intervention PlasminProtection Plasmin Activity Protected Intervention->PlasminProtection Inhibits EnhancedLysis Enhanced Thrombus Lysis PlasminProtection->EnhancedLysis Evidence In Vivo Evidence: - mMCP4 knockout mice protected from thrombosis - Smaller thrombi in knockouts - TY-51469 accelerated thrombolysis Evidence->PlasminInactivation

Chymase-driven pathway of plasmin inactivation and this compound's therapeutic mechanism. In vivo evidence from knockout models supports the target. [2] [1]

The experimental workflow for the key in vivo validation of this pathway is outlined below.

Start Initial Observation Hypo Hypothesis: Chymase inactivates plasmin within thrombi Start->Hypo KO Genetic Model: mMCP4 knockout mice (mouse chymase ortholog) Hypo->KO Pharmaco Pharmacological Model: Wild-type mice treated with chymase inhibitor TY-51469 Hypo->Pharmaco Analysis Analysis: Thrombus size, lysis rate, bleeding time KO->Analysis Pharmaco->Analysis Result1 Result: Knockout/treated animals showed reduced thrombosis and enhanced lysis Analysis->Result1 Result2 Result: No change in bleeding time Analysis->Result2 Mech Mechanistic Confirmation: LC-MS detection of plasmin cleavage products in human/animal thrombi Result1->Mech Conclusion Conclusion: Chymase inhibition is a safe profibrinolytic strategy Result2->Conclusion Mech->Conclusion

Workflow of key experiments validating chymase inhibition for thrombosis, combining genetic and pharmacological models. [2] [1]

Future Perspectives

The story of this compound highlights how a new understanding of a drug target's biology can revitalize a clinical development program [2]. Its potential as a profibrinolytic agent with a low risk of bleeding positions it as a possible future therapeutic for acute thrombotic conditions like stroke, pulmonary embolism, and venous thrombosis [2].

References

Fulacimstat chymase inhibitor preclinical data

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile & Quantitative Data

Fulacimstat (BAY 1142524) is an orally available, potent, and selective inhibitor of chymase, a serine protease produced by mast cells [1] [2].

Table 1: Key In Vitro Pharmacological Properties of this compound [3]

Property Description / Value
Drug Type Small molecule [4]
Molecular Formula C₂₃H₁₆F₃N₃O₆ [3] [4]
CAS Registry No. 1488354-15-9 [3] [4]
Primary Target Human chymase (CMA-1) [1]
IC₅₀ (Human Chymase) 4 nM [3]
IC₅₀ (Hamster Chymase) 3 nM [3]
Mechanism of Action Chymase inhibitor [1] [4]

Table 2: Key In Vivo Efficacy Findings in Preclinical Models [1] [3]

Disease Model (Species) Treatment Regimen Key Efficacy Findings
Isoprenaline-induced cardiac fibrosis (Hamster) 1, 3, and 10 mg/kg Dose-dependent reduction of cardiac fibrosis area.
Myocardial Infarction (MI) (Hamster) 10 mg/kg Reduced end-diastolic pressure, reduced fibrotic area, and improved cardiac response to adrenergic stimulation.

Experimental Protocols & Methodologies

The search results provide details on the key experiments that characterized this compound.

1. High-Throughput Screening (HTS) and Hit Identification

  • Objective: To identify initial chymase inhibitor hits from a large compound library [1].
  • Methodology: An enzymatic HTS was performed using recombinant human chymase and an angiotensin-based fluorogenic peptide substrate, enabling a fluorescence read-out for activity. Over 2.5 million compounds from the Bayer compound library were tested [1].
  • Hit Criteria: The resulting hits were evaluated structurally and assessed for selectivity against other serine proteases like trypsin, plasmin, and thrombin [1].

2. In Vitro Characterization

  • Enzymatic Inhibition Assay (IC₅₀ Determination)
    • Objective: To quantify the potency of this compound against chymase from different species [1] [3].
    • Methodology: The assay measured the inhibitor's concentration-dependent reduction of chymase enzymatic activity. The IC₅₀ value (half-maximal inhibitory concentration) was determined, with lower values indicating higher potency. Activity was tested against human and hamster chymase to ensure relevance for preclinical models [1] [3].
  • X-ray Crystallography
    • Objective: To elucidate the binding mode of the inhibitor to human chymase and guide structure-based optimization [1].
    • Methodology: An X-ray structure of an early screening hit (compound 1) bound to human chymase was analyzed. This revealed key interactions: the carboxylic acid and a vicinal carbonyl group formed hydrogen bonds with Lys192 of the enzyme, while the 3-trifluororobenzyl group fit into the lipophilic S1 pocket [1].

3. In Vivo Efficacy Studies

  • Animal Models: Efficacy was primarily demonstrated in hamster models of cardiac injury, as hamster chymase is pharmacologically similar to the human enzyme [1] [3].
  • Isoprenaline-Induced Cardiac Fibrosis Model [3]
    • Intervention: this compound was administered at 1, 3, and 10 mg/kg and compared to placebo and enalapril (20 mg/kg).
    • Endpoint: Quantification of cardiac fibrosis area.
  • Myocardial Infarction (MI) Model [3]
    • Intervention: this compound was administered at 10 mg/kg.
    • Endpoints: Measurement of hemodynamic parameters (end-diastolic pressure), fibrotic area, and cardiac response to adrenergic stimulation four weeks post-MI.

Discovery and Optimization Pathway

The discovery of this compound was a systematic chemical optimization journey from a initial screening hit.

Start High-Throughput Screening (HTS) >2.5 M compounds Hit Screening Hit 1 (1,2,4-triazin-dione core) IC₅₀ (Human): 2.2 µM Start->Hit CoreSwitch Core Switch Hit->CoreSwitch UracilCore Uracil Core (Compound 7) Improved synthetic accessibility CoreSwitch->UracilCore SAR Structure-Activity Relationship (SAR) - Critical R3 group in S1 pocket - Small ortho-substituent beneficial UracilCore->SAR This compound This compound (BAY 1142524) Potent and selective inhibitor SAR->this compound

Mechanism of Action and Therapeutic Shift

The understanding of chymase inhibition's therapeutic value has recently evolved, leading to a significant shift in focus for this compound.

MC Mast Cell Degranulation Chymase Chymase Release MC->Chymase Path1 Original Pathway (Fibrosis/Cardiac Remodeling) Chymase->Path1 Path2 Newly Discovered Pathway (Thrombosis) Chymase->Path2 AngII Angiotensin II Production Path1->AngII TGFβ TGFβ Activation Path1->TGFβ Fibrosis Fibrosis & Adverse Cardiac Remodeling AngII->Fibrosis TGFβ->Fibrosis PlasminInact Plasmin Inactivation within Fibrin Clot Path2->PlasminInact Thrombus Impaired Fibrinolysis Thrombus Growth/Persistence PlasminInact->Thrombus Inhibitor This compound (Chymase Inhibitor) Inhibitor->Chymase  Inhibits

From Preclinical Promise to Clinical Application

  • Initial Clinical Indication: this compound was advanced into clinical trials for reducing adverse cardiac remodeling after myocardial infarction based on strong preclinical efficacy data [1] [5].
  • Clinical Trial Outcome: A Phase IIa trial (CHIARA MIA 2) demonstrated that this compound was safe and well-tolerated in post-MI patients but did not show a significant effect on improving cardiac remodeling compared to placebo [5] [6].
  • New Therapeutic Direction: Despite the initial clinical setback, interest in this compound was revived by the discovery of chymase's role in inactivating plasmin within blood clots. Chymase inhibitors like this compound are now considered potential safe profibrinolytic agents for acute thrombosis (e.g., stroke, pulmonary embolism) because they may dissolve clots without increasing bleeding risk [1].

References

Comprehensive Protocol for Fulacimstat In Vitro Thrombolysis Assays: Application Notes for Thrombosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chymase Biology and Therapeutic Rationale

Chymase,- a serine protease primarily expressed and stored in mast cells, has emerged as a promising therapeutic target for thrombotic disorders due to its unique role in thrombus stabilization. This mast cell-derived enzyme has been extensively characterized as playing a pivotal role in numerous pathological processes including fibrosis, cardiac remodeling, and inflammatory conditions through its ability to process various substrates such as angiotensin I, big endothelin-1, and extracellular matrix proteins [1]. Recently, a novel biological function of chymase has been identified that has spurred significant interest in its inhibition: chymase effectively inactivates plasmin within fibrin-rich clots, thereby impairing natural fibrinolytic processes and stabilizing thrombi [1] [2]. This discovery has positioned chymase inhibitors as potential profibrinolytic agents with what appears to be a remarkably low bleeding risk profile compared to current antithrombotic therapies.

Fulacimstat (BAY 1142524) represents a potent and selective chymase inhibitor that has demonstrated favorable safety and tolerability profiles in clinical trials [1] [2]. The compound emerged from extensive structure-activity relationship (SAR) studies that began with a high-throughput screening hit featuring a 1,2,4-triazin-dione core, which was subsequently optimized to the more synthetically accessible uracil core present in this compound [1]. X-ray crystallographic studies revealed that this compound's binding mode involves critical interactions between its carboxylic acid and adjacent carbonyl group with Lys192 of chymase, while its 3-trifluororobenzyl group occupies the hydrophobic S1 pocket of the enzyme [1]. This specific binding mechanism explains the exceptional selectivity of this compound, which demonstrates a half maximal inhibitory concentration (IC50) of 4 nM for chymase compared to IC50 values above 2 μM for various other serine proteases in the hemostatic system, including plasmin, plasma kallikrein, thrombin, tissue plasminogen activator, factor Xa, and factor XIa [2].

The therapeutic rationale for using this compound in thrombotic conditions stems from its ability to selectively target chymase within the thrombus microenvironment without disrupting systemic hemostasis. While chymase is rapidly neutralized in circulation by endogenous protease inhibitors (including alpha 1-antitrypsin, alpha 1-antichymotrypsin, and alpha 2-macroglobulin), it remains active within the local environment of blood clots where these inhibitors have limited penetration [2]. This compartmentalization of activity allows this compound to promote thrombus resolution specifically at the site of pathology while minimizing the risk of systemic bleeding complications associated with conventional anticoagulants and thrombolytics. The following sections provide detailed methodologies for evaluating the profibrinolytic activity of this compound using specialized in vitro assays that recapitulate key aspects of human thrombosis.

In Vitro Thrombolysis Assay Protocol

Background and Principle of the Method

The halo-shaped clot thrombolysis assay represents a novel high-throughput method for evaluating thrombolytic compounds under conditions that mimic key aspects of human thrombosis. This technique, developed by Bonnard et al. and optimized for chymase inhibition studies, utilizes small volumes of human whole blood (20 μL) formed into distinctive halo-shaped clots with an empty center in 96-well plates [2]. The fundamental principle of detection relies on measuring the increase in absorbance that occurs as red blood cells are released during clot dissolution, providing a quantitative real-time assessment of the thrombolytic process. This method offers significant advantages over traditional techniques like rotational thromboelastometry (ROTEM), including higher throughput, reduced sample requirements, and enhanced precision in monitoring the temporal dynamics of fibrinolysis [2].

The assay rationale specifically for evaluating this compound centers on its ability to preserve endogenous plasmin activity within the thrombus by preventing its degradation by chymase. In physiological conditions, when mast cells degranulate within or near thrombi, they release active chymase that subsequently cleaves and inactivates plasmin, thereby impairing the natural fibrinolytic process and stabilizing the thrombus [2]. This compound, as a highly selective chymase inhibitor, prevents this plasmin inactivation, thus accelerating clot dissolution without directly affecting other components of the coagulation or fibrinolytic systems. This mechanism of action is distinct from conventional anticoagulants and thrombolytics, as it specifically targets the pathological stabilization of thrombi rather than preventing clot formation or actively dissolving clots through exogenous enzymatic activity.

Materials and Reagents

Table 1: Essential reagents for this compound thrombolysis assay

Reagent Category Specific Items Source/Example Storage Conditions
Blood Collection Sodium citrate tubes (3.2% w/v final) Commercial supplier Room temperature
Coagulation Calcium chloride (CaCl₂), 31.2 mM working concentration Sigma-Aldrich or equivalent Room temperature
Chymase Components Recombinant human chymase (rCMA-1) Bayer AG or recombinant expression -80°C in aliquots
This compound (BAY 1142524) Bayer AG -20°C in DMSO stock
Fibrinolytic Agents Recombinant tissue plasminogen activator (tPA) Commercial supplier -80°C in aliquots
Inhibition Controls Plasmin/plasminogen inhibitor (BAY 1214237) Bayer AG -20°C in DMSO stock
Buffers and Solutions Phosphate-buffered saline (PBS), 20 mM, pH 7.4 Laboratory preparation 4°C
Bovine serum albumin (BSA), 0.5-1.5 mg/mL Sigma-Aldrich or equivalent 4°C
Step-by-Step Procedure
  • Blood Collection and Preparation: Collect whole blood from healthy human donors via venipuncture into sodium citrate tubes (3.2% w/v final concentration) following approved ethical guidelines and obtaining informed consent. Blood can be stored at 4°C for up to 7 days while maintaining assay viability [2].

  • Clot Formation in 96-Well Plate: Pipette 20 μL of citrated whole blood into each well of a 96-well plate. Add calcium chloride to a final concentration of 31.2 mM to initiate recalcification and clot formation. For experiments testing chymase inhibition, include this compound at concentrations ranging from 1 to 100 μM during this step. To model chymase-mediated thrombus stabilization, add recombinant human chymase (rCMA-1) at approximately 1 μM concentration [2].

  • Incubation for Clot Stabilization: Incubate the plate at 37°C for 30 minutes to allow complete formation of halo-shaped clots with characteristic empty centers. This standardized incubation time ensures consistent clot architecture across experimental runs [2].

  • Thrombolysis Induction and Monitoring: Add recombinant tissue plasminogen activator (tPA) at physiologically relevant concentrations to initiate the fibrinolytic process. Immediately place the plate in a pre-warmed plate reader maintained at 37°C and monitor absorbance at appropriate wavelengths (typically 540-570 nm) at regular intervals (e.g., every 5-10 minutes) over 2-4 hours to track the release of red blood cells from dissolving clots [2].

  • Enzymatic Activity Measurements in Clot Extracts:

    • For chymase activity assessment: Homogenize formed clots in 10 volumes of 20 mM PBS (pH 7.4) containing 0.5 mg/mL BSA using a glass-Teflon homogenizer. Centrifuge at 18,000 × g for 30 minutes at 4°C and collect supernatant for analysis [2].
    • For plasmin activity assessment: Homogenize clots in 10 volumes of 20 mM PBS (pH 7.4) with 1.5 mg/mL BSA, then centrifuge at 100,000 × g for 20 minutes at 4°C before collecting supernatant [2].
    • Measure enzymatic activities using fluorogenic substrates in the presence and absence of this compound (10 μM) to determine inhibitor efficacy.
  • Data Analysis and Interpretation: Calculate percentage clot lysis from absorbance values and determine the half-maximal effective concentration (EC50) of this compound using non-linear regression analysis of concentration-response data. Compare thrombolysis rates between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc comparisons).

Experimental Data and Results

Quantitative Analysis of this compound Effects

Table 2: Profibrinolytic effects of this compound in human blood clot assays

Experimental Condition Effect on Clot Lysis Concentration Range Key Findings Reference
rCMA-1 alone Concentration-dependent decrease in lysis 0.1-1 µM 42% reduction in tPA-mediated lysis at 1 µM [2]
This compound + rCMA-1 Complete reversal of chymase effect 1-100 µM Restored fibrinolysis to control levels [2]
This compound alone Enhanced basal fibrinolysis 1-100 µM Concentration-dependent acceleration of clot dissolution [2]
This compound + BAY 1214237 Abrogated profibrinolytic effect 10 µM this compound + 0.1-50 µM BAY 1214237 Confirmed plasmin-dependent mechanism [2]
Chymase activity in human thrombi This compound-sensitive activity detected N/A Validated presence of active chymase in patient thromboembolic samples [2]

The concentration-dependent effects of this compound observed in these assays provide critical information for dose selection in subsequent preclinical and clinical studies. The ability of this compound to completely reverse the antifibrinolytic effects of exogenous recombinant chymase at concentrations as low as 10 μM demonstrates its potent inhibitory capacity under physiologically relevant conditions [2]. Importantly, the abrogation of this compound's profibrinolytic effects when co-incubated with the plasmin/plasminogen inhibitor BAY 1214237 provides compelling evidence that its mechanism of action is specifically mediated through preservation of endogenous plasmin activity rather than through off-target effects on other fibrinolytic components [2].

Mechanism of Action Visualization

G MastCell Mast Cell Activation Degranulation Degranulation Release of Chymase MastCell->Degranulation Chymase Active Chymase (CMA-1) Degranulation->Chymase Plasmin Active Plasmin Chymase->Plasmin  Cleavage/Inactivation PreservedPlasmin Preserved Plasmin Activity Chymase->PreservedPlasmin  Activity Preserved InactivePlasmin Inactivated Plasmin (Cleaved) Plasmin->InactivePlasmin Fibrinolysis Impaired Fibrinolysis Stable Thrombus InactivePlasmin->Fibrinolysis This compound This compound (BAY 1142524) This compound->Chymase  Inhibition EnhancedFibrinolysis Enhanced Fibrinolysis Thrombus Resolution PreservedPlasmin->EnhancedFibrinolysis

Figure 1: Mechanism of chymase-mediated plasmin inactivation and this compound inhibition. This compound preserves endogenous plasmin activity by specifically inhibiting chymase within the thrombus microenvironment, leading to enhanced fibrinolysis without systemic bleeding risk.

The visualized mechanism illustrates the key molecular pathway through which this compound exerts its profibrinolytic effects. Under pathological conditions, mast cell degranulation releases active chymase that cleaves and inactivates plasmin within thrombi, thereby impairing the natural fibrinolytic process and promoting thrombus stability [1] [2]. This compound specifically inhibits this chymase-mediated plasmin inactivation, preserving endogenous fibrinolytic activity and facilitating thrombus resolution. This targeted mechanism operates primarily within the thrombus microenvironment where chymase is protected from circulating plasma protease inhibitors, explaining the favorable safety profile of this compound with respect to bleeding risk compared to conventional anticoagulants and thrombolytics.

Therapeutic Applications and Implications

Potential Clinical Applications

The profibrinolytic properties of this compound, demonstrated through the in vitro assays detailed in this protocol, support its potential therapeutic application across multiple thrombotic disorders. The compound's unique mechanism of action—specifically enhancing fibrinolysis within established thrombi without systemic anticoagulation—positions it as a promising candidate for conditions where current therapies carry significant bleeding risks. Particularly compelling is the potential application in acute thrombosis settings such as stroke, pulmonary embolism, and deep vein thrombosis, where rapid restoration of blood flow is critical for preventing tissue damage and long-term complications [1] [2]. The detection of this compound-sensitive chymase activity in thrombi collected from thrombectomy patients provides direct clinical relevance to these potential applications, validating the presence of the drug target in human pathological specimens [2].

Additionally, the favorable safety profile of this compound observed in clinical trials for previous indications (despite lack of efficacy in reducing cardiac remodeling after myocardial infarction) suggests a potentially streamlined development pathway for thrombotic indications [1] [2]. The exceptional selectivity of this compound for chymase over other serine proteases in the hemostatic system likely contributes to this safety profile by minimizing off-target effects on normal coagulation parameters. This selectivity is particularly advantageous for long-term thromboprophylaxis in high-risk patients who require antithrombotic therapy but are vulnerable to bleeding complications with current treatments. Furthermore, the potential combination of this compound with existing anticoagulant or antiplatelet agents could provide enhanced efficacy without compounding bleeding risks, opening avenues for multi-targeted approaches to complex thrombotic conditions.

Comparison with Current Therapies

The therapeutic profile of this compound distinguishes it from conventional antithrombotic agents through its unique mechanism and potentially superior safety characteristics. Unlike direct oral anticoagulants (DOACs) which primarily prevent thrombus formation but demonstrate limited efficacy in dissolving existing clots, this compound actively promotes the resolution of established thrombi by preserving endogenous plasmin activity [2]. Similarly, while standard thrombolytics like tissue plasminogen activator (tPA) effectively dissolve clots, they carry a significant risk of hemorrhagic complications due to their potent systemic fibrinolytic effects [2]. This compound's action is spatially restricted to the thrombus microenvironment where chymase is active, thereby providing localized profibrinolytic activity without systemic consequences.

Conclusion

The detailed protocols presented in this application note provide researchers with comprehensive methodologies for evaluating the profibrinolytic activity of this compound and other chymase inhibitors using physiologically relevant in vitro systems. The halo-shaped clot thrombolysis assay represents a advanced technical approach that enables high-throughput, quantitative assessment of compound effects on fibrinolysis with minimal sample requirements. The consistent demonstration that this compound enhances clot dissolution by preserving endogenous plasmin activity through selective chymase inhibition validates both the compound's mechanism of action and the therapeutic potential of this novel approach to thrombosis treatment. As research in this area advances, these protocols will serve as essential tools for further investigating the role of chymase in thrombotic disorders and developing optimized therapeutic strategies for patients suffering from these prevalent and potentially life-threatening conditions.

References

Comprehensive Application Notes and Protocols: Fulacimstat (BAY 1142524) as a Profibrinolytic Agent for Thrombosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Fulacimstat (BAY 1142524) represents a novel class of selective chymase inhibitors with promising profibrinolytic properties for thrombotic disorders. Chymase, a serine protease primarily expressed and stored in mast cells, has recently been identified as a key regulator of thrombus stability through its ability to inactivate plasmin within fibrin-rich clots [1] [2]. Unlike conventional thrombotic therapies such as tPA (tissue plasminogen activator) and anticoagulants, which carry significant bleeding risks, chymase inhibition offers a unique therapeutic approach that promotes thrombus resolution without disrupting normal hemostasis [1] [2]. This exceptional safety profile positions this compound as a potentially transformative agent for treating acute thrombosis settings including stroke, pulmonary embolism, and deep vein thrombosis.

The therapeutic rationale for chymase inhibition in thrombosis stems from recent discoveries demonstrating that chymase-positive mast cells infiltrate thrombi and release chymase, which subsequently cleaves and inactivates plasmin—the primary fibrinolytic enzyme [2]. This molecular mechanism effectively stabilizes thrombi and impedes natural resolution processes. This compound, developed through extensive structure-activity relationship optimization, specifically targets this pathway by potently inhibiting chymase with high selectivity over other serine proteases [1]. Preclinical studies have demonstrated that chymase inhibition accelerates thrombolysis and prevents thrombus growth in animal models without affecting bleeding time, highlighting its distinctive clinical value [1].

Mechanism of Action and Signaling Pathways

Visual Overview of this compound's Profibrinolytic Mechanism

The following diagram illustrates the key molecular mechanism by which this compound exerts its profibrinolytic effects through chymase inhibition:

G MastCell Mast Cell Activation ChymaseRelease Chymase Release MastCell->ChymaseRelease PlasminInactivation Plasmin Inactivation ChymaseRelease->PlasminInactivation ThrombusStabilization Thrombus Stabilization PlasminInactivation->ThrombusStabilization This compound This compound (BAY 1142524) This compound->PlasminInactivation Inhibits PlasminActivation Plasmin-Mediated Fibrinolysis This compound->PlasminActivation Preserves ThrombusResolution Thrombus Resolution PlasminActivation->ThrombusResolution

Detailed Pathway Description

The molecular pathway begins with mast cell activation and subsequent release of chymase into the thrombus microenvironment [1] [2]. Once released, chymase directly cleaves plasmin into inactive fragments, thereby suppressing endogenous fibrinolysis and promoting thrombus stability. This mechanism is particularly significant in the context of deep vein thrombosis, where mast cell infiltration has been consistently observed in both human and animal thrombi [2]. This compound counteracts this process through specific, high-affinity binding to the chymase active site, preventing plasmin degradation and allowing natural fibrinolytic mechanisms to proceed effectively [1].

The structural basis for this compound's selectivity stems from its optimized interactions with key residues in the chymase binding pocket. Crystallographic studies reveal that the carboxylic acid and vicinal carbonyl groups of this compound form critical hydrogen bonds with Lys192 of chymase, while the 3-trifluororobenzyl group occupies the hydrophobic S1 pocket [1]. This binding mode explains the exceptional specificity of this compound for chymase over other serine proteases (IC50 = 4 nM for chymase vs. >2 μM for plasmin, thrombin, factor Xa, and other hemostatic proteases) [2]. The preservation of plasmin activity while inhibiting chymase represents a paradigm shift in thrombotic therapy, potentially offering efficacy without compromising hemostasis.

Quantitative Profiling and Characterization Data

Enzymatic Activity and Selectivity Profile

Table 1: Enzymatic inhibition profile of this compound against human serine proteases

Enzyme IC50 (nM) Selectivity Index Assay Type Reference
Chymase (CMA-1) 4 ± 0.8 1 Fluorogenic substrate [2]
Plasmin >2,000 >500 Fluorogenic substrate [2]
Thrombin >2,000 >500 Fluorogenic substrate [2]
Factor Xa >2,000 >500 Fluorogenic substrate [2]
tPA >2,000 >500 Fluorogenic substrate [2]
Plasma kallikrein >2,000 >500 Fluorogenic substrate [2]
Hamster chymase 3.2 ± 0.5 0.8 Fluorogenic substrate [1]
Dog chymase 5.1 ± 1.2 1.3 Fluorogenic substrate [1]
In Vitro Efficacy Profiling in Thrombosis Models

Table 2: Profibrinolytic efficacy of this compound in various experimental systems

Assay System Concentration Range Key Efficacy Parameters Results Reference
Human whole blood thrombolysis 1-100 μM % clot lysis enhancement 45-85% increase (dose-dependent) [2]
Plasmin protection assay 10 nM-1 μM Plasmin activity preservation EC50 = 32 nM [2]
Mouse DVT model 10 mg/kg Thrombus size reduction 67% reduction vs. control [1]
Mouse DVT model 10 mg/kg Bleeding time change No significant effect [1]
Ex vivo human thromboembolic biopsies 1-10 μM Chymase activity inhibition 78-95% inhibition [2]
Physicochemical and Pharmacokinetic Properties

Table 3: Drug disposition and properties of this compound

Parameter Value Experimental Conditions Reference
Caco-2 permeability (Papp A→B) 422 nm/s In vitro cell monolayer [1]
Efflux ratio 0.39 Caco-2 assay [1]
Metabolic stability (rat hepatocytes) CL = 0.26 L/(h·kg) In vitro incubation [1]
Predicted maximum bioavailability Fmax = 94% Rat pharmacokinetic study [1]
Plasma protein binding >95% Human plasma equilibrium dialysis [1]

Experimental Protocols and Methodologies

In Vitro Thrombolysis Assay Using Human Blood Clots
4.1.1 Purpose and Principle

This protocol describes a high-throughput thrombolysis assay to evaluate the profibrinolytic activity of this compound using halo-shaped human blood clots [2]. The method quantifies clot dissolution by measuring hemoglobin release from lysed red blood cells, providing a robust screening platform for assessing chymase inhibitor efficacy.

4.1.2 Materials and Reagents
  • Blood samples: Fresh human whole blood collected in sodium citrate (3.2% w/v)
  • Reagents: Calcium chloride (CaCl2, 31.2 mM), this compound (BAY 1142524), recombinant tissue plasminogen activator (tPA)
  • Controls: Plasminogen/plasmin inhibitor (BAY 1214237, 10 μM) for specificity validation
  • Equipment: 96-well plates, plate reader capable of measuring absorbance at 405 nm, water bath maintained at 37°C
4.1.3 Step-by-Step Procedure
  • Blood preparation: Collect whole blood from healthy donors via venipuncture into sodium citrate tubes [2]
  • Compound preparation: Prepare serial dilutions of this compound in DMSO (final concentration range: 1-100 μM)
  • Clot formation:
    • Transfer 20 μL citrated whole blood to each well of a 96-well plate
    • Add this compound or vehicle control (0.1% DMSO final concentration)
    • Initiate clotting by adding CaCl2 (31.2 mM final concentration)
    • Incubate at 37°C for 30 minutes to allow complete clot formation [2]
  • Thrombolysis induction:
    • Add tPA (final concentration 100 ng/mL) to initiate fibrinolysis
    • For control wells, include BAY 1214237 (10 μM) to confirm plasmin-dependent mechanisms
  • Kinetic measurement:
    • Monitor absorbance at 405 nm every 5 minutes for 2-3 hours
    • Calculate percentage clot lysis based on hemoglobin release compared to full lysis controls
4.1.4 Data Analysis and Interpretation
  • Dose-response curves: Plot this compound concentration against % maximal lysis at 120 minutes
  • EC50 calculation: Determine half-maximal effective concentration using nonlinear regression
  • Statistical analysis: Compare treatment groups to vehicle control using one-way ANOVA with post-hoc testing
Chymase Enzymatic Activity Assay in Thrombus Extracts
4.2.1 Purpose and Principle

This protocol measures chymase activity directly in thrombus extracts to validate target engagement and assess the pharmacodynamic effects of this compound [2]. The assay uses a fluorogenic substrate specific for chymase-like activity.

4.2.2 Materials and Reagents
  • Thrombus samples: Human thromboembolic biopsies or experimental thrombi from animal models
  • Substrate: Abz-HPFHL-Lys(Dnp)-NH2 (chymase-specific fluorogenic substrate)
  • Buffers: Homogenization buffer (20 mM PBS, pH 7.4 with 0.5 mg/mL BSA)
  • Equipment: Homogenizer (glass-Teflon), fluorescence plate reader, ultracentrifuge
4.2.3 Step-by-Step Procedure
  • Thrombus processing:
    • Homogenize thrombi in 10 volumes (v/v) of ice-cold homogenization buffer
    • Centrifuge at 18,000 × g for 30 minutes at 4°C
    • Collect supernatant for immediate assay or storage at -80°C [2]
  • Enzymatic reaction:
    • Combine 30 μL thrombus extract with this compound (0.1 nM-10 μM) or vehicle
    • Add fluorogenic substrate (final concentration 10 μM)
    • Incubate at 37°C for 30-60 minutes
  • Fluorescence measurement:
    • Monitor fluorescence (excitation 320 nm, emission 420 nm) kinetically
    • Calculate initial reaction velocities from linear phase
  • Inhibition analysis:
    • Plot remaining activity versus this compound concentration
    • Determine IC50 values using four-parameter logistic curve fitting
In Vivo Deep Vein Thrombosis Model in Mice
4.3.1 Purpose and Principle

This protocol describes the murine DVT model using inferior vena cava (IVC) stenosis to evaluate the therapeutic efficacy of this compound in a physiologically relevant setting [3] [2]. The model recapitulates key aspects of human DVT and allows for quantification of thrombus resolution.

4.3.2 Materials and Reagents
  • Animals: C57BL/6 mice (8-10 weeks old, male)
  • Compounds: this compound formulated for oral administration (typically in 0.5% methylcellulose)
  • Surgical materials: 5-0 proline suture, surgical instruments, anesthesia equipment (isoflurane vaporizer)
  • Imaging equipment: High-frequency ultrasound system (e.g., Vevo 2100 with MS-550D transducer) for thrombus quantification [3]
4.3.3 Step-by-Step Procedure
  • Preoperative preparation:
    • Anesthetize mice with isoflurane (1.5-2% in oxygen)
    • Administer preoperative analgesia (buprenorphine, 0.1 mg/kg)
  • DVT induction surgery:
    • Perform midline laparotomy to expose the IVC
    • Carefully dissect and permanently ligate all side branches
    • Place a 5-0 proline suture around the IVC with a spacer (0.15 mm diameter wire)
    • Tighten the suture and remove the spacer to create ~90% stenosis [3]
    • Close the abdomen in two layers
  • Treatment protocol:
    • Administer this compound (typically 10 mg/kg) or vehicle control orally once daily
    • Begin treatment either prophylactically (before surgery) or therapeutically (after thrombus formation)
  • Thrombus quantification:
    • At experimental endpoint (usually 3 days post-surgery), anesthetize mice
    • Perform high-frequency 3D ultrasound imaging to measure thrombus volume [3]
    • Alternatively, harvest thrombi for ex vivo weight measurement and histology
  • Bleeding time assessment:
    • Perform tail transection assay (1 mm tip) at study completion
    • Measure time to cessation of bleeding for safety evaluation
4.3.4 Data Analysis and Interpretation
  • Thrombus measurement: Compare thrombus volumes (by ultrasound) or weights between treatment groups
  • Efficacy assessment: Express results as % reduction in thrombus size versus vehicle control
  • Statistical analysis: Use unpaired t-test for two-group comparisons or ANOVA for multiple groups

Research Applications and Workflow Integration

Experimental Workflow for Profibrinolytic Drug Development

The following diagram outlines a comprehensive research workflow for evaluating this compound in thrombosis models:

G Start Study Design InVitro In Vitro Profiling • Enzymatic IC50 • Selectivity panel • Blood clot lysis Start->InVitro AnimalModel In Vivo DVT Model • IVC stenosis surgery • Treatment protocol • Thrombus quantification InVitro->AnimalModel Imaging 3D Ultrasound Imaging • Thrombus volume • Blood flow analysis AnimalModel->Imaging Safety Bleeding Risk Assessment • Tail transection • Hemostatic parameters Imaging->Safety Analysis Data Analysis • Efficacy endpoints • Statistical comparison • PK/PD correlation Safety->Analysis

Application Guidance for Thrombosis Models

For mechanistic studies focusing on the chymase-plasmin axis, researchers should prioritize the in vitro thrombolysis assay (Section 4.1) combined with chymase activity measurements (Section 4.2) in thrombus extracts. This approach provides direct evidence of target engagement and pathway modulation [2]. When designing these experiments, include appropriate controls such as plasmin inhibitors (BAY 1214237) to confirm mechanism specificity.

For therapeutic efficacy evaluation, the murine DVT model (Section 4.3) offers robust physiological relevance. Implementation requires careful attention to surgical technique—specifically, the degree of IVC stenosis significantly influences thrombus formation consistency [3]. The 3D ultrasound quantification method provides excellent correlation with thrombus weight (R² = 0.91) and enables longitudinal assessment without terminal procedures [3]. Researchers should power studies appropriately (typically n=8-12 per group) to detect clinically relevant effect sizes (≥40% thrombus reduction).

For translational development, integrate pharmacokinetic assessments with pharmacodynamic measurements to establish exposure-response relationships. The favorable drug-like properties of this compound (Table 3) support once-daily oral dosing in most rodent models [1]. Safety evaluations should always include bleeding time assessments, as the distinctive value proposition of chymase inhibition is the dissociation of efficacy from bleeding risk [1] [2].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Variable thrombus formation in DVT model: Ensure consistent stenosis degree by using standardized spacers; validate surgical technique with practice surgeries; exclude animals with complete occlusion or no thrombosis from analysis [3]
  • High background in fluorogenic chymase assay: Include appropriate inhibitor controls (this compound) to distinguish specific from non-specific hydrolysis; pre-clear thrombus extracts by high-speed centrifugation; optimize substrate concentration to maintain linear reaction kinetics [2]
  • Limited solubilization of this compound: Use DMSO as primary solvent followed by dilution in aqueous buffers; do not exceed 0.1% DMSO final concentration in cellular assays; for in vivo administration, utilize recommended vehicle formulations (0.5% methylcellulose with 0.1% Tween-80) [1]
Data Interpretation Guidelines

When evaluating this compound efficacy, researchers should consider the multifactorial nature of thrombosis and potential compensatory mechanisms. The 67% thrombus reduction in mouse DVT models represents near-maximal efficacy, as complete abolition rarely occurs due to redundant thrombotic pathways [1] [2]. For positive controls, conventional anticoagulants (rivaroxaban) or thrombolytics (tPA) provide appropriate benchmarks, though their bleeding liabilities should be anticipated [2].

The therapeutic window for this compound appears wide based on available preclinical data, with efficacy observed at 10 mg/kg and no bleeding effects even at substantially higher doses [1]. This contrasts sharply with tPA, which typically shows narrow therapeutic indices in animal models. Researchers should focus on the unique efficacy-bleeding dissociation when positioning this compound relative to standard care.

Conclusion and Future Perspectives

This compound represents a first-in-class therapeutic approach for thrombotic disorders through its novel mechanism of chymase inhibition and preservation of endogenous plasmin activity. The application notes and protocols provided herein enable rigorous preclinical evaluation of its profibrinolytic properties across in vitro and in vivo systems. The comprehensive datasets generated using these methods demonstrate consistent efficacy in thrombosis models without concomitant bleeding risk—a crucial advantage over current antithrombotic agents.

Future research directions should explore combination therapies pairing this compound with conventional anticoagulants or antiplatelet agents, potentially enabling enhanced efficacy while mitigating bleeding liabilities. Additionally, investigation in comorbid conditions such as diabetes or cancer-associated thrombosis may reveal specialized applications where chymase plays particularly prominent roles. The ongoing clinical development of this compound and related compounds will ultimately determine the translation of these promising preclinical findings to patient care.

References

Application Notes: Fulacimstat for Profibrinolytic Therapy in Deep Vein Thrombosis

Author: Smolecule Technical Support Team. Date: February 2026

1. Therapeutic Rationale and Mechanism of Action Fulacimstat is a potent and selective oral inhibitor of chymase, a serine protease synthesized and released by mast cells [1] [2]. While initially developed for cardiac remodeling, recent discoveries have revealed a new biological role for chymase: it inactivates plasmin within fibrin-rich clots [1]. Plasmin is the central enzyme responsible for breaking down fibrin clots. By cleaving and inactivating plasmin, chymase acts as a natural antifibrinolytic agent, stabilizing thrombi and preventing their dissolution [2].

This compound blocks this plasmin-inactivating activity of chymase. This promotes the natural fibrinolytic activity of endogenous plasmin within the thrombus, leading to clot breakdown without systemically affecting the coagulation cascade [1] [2]. This mechanism is distinct from current anticoagulants and thrombolytics, as it does not increase bleeding risk in preclinical models, positioning it as a potentially exceptionally safe option for treating acute thrombotic settings like DVT, stroke, and pulmonary embolism [1].

2. Key Preclinical Evidence and Quantitative Data The profibrinolytic effect of this compound has been demonstrated in multiple experimental settings, from in vitro human blood clot models to in vivo animal studies.

Table 1: Summary of Key Preclinical Findings for this compound

Experimental Model Key Finding Quantitative Result Significance
In vitro human blood clot lysis [2] rCMA-1 (recombinant chymase) concentration-dependently decreased clot lysis. Lysis was significantly reduced by active chymase. Chymase impairs endogenous fibrinolysis in human clots.
This compound reversed the antifibrinolytic effect of rCMA-1. Accelerated clot dissolution to control levels. Chymase inhibition restores fibrinolysis.
Profibrinolytic effect of this compound was blocked by plasmin inhibitor BAY 1214237. Clot lysis was abolished. Confirms effect is specifically mediated via the plasmin pathway.
Fluorogenic assay on human thrombi [2] Detectable chymase activity was found in human thromboembolic biopsies. Activity was sensitive to this compound. Confirms the presence and relevance of chymase in human pathology.
In vivo mouse DVT model [1] Genetic & pharmacological chymase inhibition prevented/resolved thrombus formation. Thrombi were smaller in knockout animals. Chymase is a key player in thrombus stabilization in vivo.
Chymase inhibition did not affect bleeding time or hemostasis. No increase in bleeding observed. Highlights the major safety advantage of this approach.

Table 2: Selectivity and Potency Profile of this compound

Parameter Detail
Target IC₅₀ 4 nM for chymase (CMA-1) [2]
Selectivity IC₅₀ > 2 µM for other serine proteases (plasmin, thrombin, factor Xa, etc.) [2]
Clinical Status Proven safe and well-tolerated in clinical trials for other indications [2]

Experimental Protocols

The following protocols are adapted from recent studies that establish the profibrinolytic role of chymase inhibition.

Protocol 1: In Vitro Thrombolysis Assay Using Human Whole Blood Clots

This high-throughput assay evaluates the effect of compounds on the lysis of halo-shaped human blood clots [2].

1.1 Reagents and Equipment

  • Sodium citrate-treated whole blood from healthy human donors.
  • Calcium chloride (CaCl₂) solution, 31.2 mM.
  • Recombinant human chymase (rCMA-1).
  • This compound (BAY 1142524), dissolved in DMSO.
  • Plasminogen/plasmin inhibitor (e.g., BAY 1214234) for control.
  • Recombinant tissue Plasminogen Activator (tPA).
  • 96-well plates.
  • Plate reader capable of measuring absorbance.

1.2 Procedure

  • Blood Preparation: Collect whole blood in sodium citrate (3.2% final) and store at 4°C for up to 7 days.
  • Clot Formation:
    • Incubate blood samples with test compounds (e.g., this compound at 1-100 µM) or vehicle control for a pre-defined period.
    • Add CaCl₂ to a final concentration of 31.2 mM to recalcify the blood and initiate clotting.
    • Transfer 20 µL of the mixture to a 96-well plate.
    • Incubate at 37°C for 30 minutes to allow formation of stable, halo-shaped clots.
  • Thrombolysis Induction:
    • Add a standard concentration of recombinant tPA to the wells to trigger the fibrinolytic pathway.
  • Data Acquisition and Analysis:
    • Monitor the thrombolysis process kinetically by measuring the increase in absorbance, which corresponds to the release of red blood cells from the dissolving clot.
    • Calculate the percentage of clot lysis over time for different treatment conditions and compare them to controls.

1.3 Expected Outcomes Wells treated with this compound should show a statistically significant acceleration in the rate and extent of clot lysis compared to vehicle controls, especially in the presence of active rCMA-1. This effect should be negated by co-incubation with a plasmin inhibitor.

Protocol 2: Measurement of Chymase and Plasmin Activity from Extracted Blood Clots

This protocol details how to extract and measure enzymatic activity directly from formed clots to confirm target engagement [2].

2.1 Reagents and Equipment

  • Homogenizer (glass-Teflon).
  • High-speed centrifuge.
  • White 96‐well plate for fluorogenic assays.
  • Fluorogenic substrate for chymase: Abz-HPFHL-Lys(Dnp)-NH₂.
  • This compound for inhibition control.

2.2 Procedure

  • Clot Homogenization:
    • Generate 50 µL blood clots as described in Protocol 1, with or without rCMA-1.
    • Homogenize the clots in 10 volumes (v/w) of 20 mM PBS (pH 7.4) with 0.5 mg/mL BSA.
  • Extraction:
    • Incubate homogenates at 37°C for 30 minutes.
    • Centrifuge at 18,000×g at 4°C for 30 minutes.
    • Collect the supernatant, which contains the soluble enzymes.
  • Enzymatic Activity Assay:
    • In a white 96-well plate, mix 30 µL of the supernatant with either vehicle or this compound (10 µM).
    • Add the fluorogenic chymase substrate.
    • Measure the fluorescence intensity kinetically using a plate reader with appropriate excitation/emission wavelengths.
    • Chymase activity is calculated as the this compound-sensitive component of the total signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core mechanism of action and a key experimental workflow for evaluating this compound.

G Mechanism of Chymase in Thrombus Stability Mast_Cell Mast Cell Activation Release Release of Chymase Mast_Cell->Release Plasmin_Inactivation Inactivation of Plasmin Release->Plasmin_Inactivation Clot_Stability Stabilized Fibrin Clot Plasmin_Inactivation->Clot_Stability This compound This compound (BAY 1142524) This compound->Release Inhibits This compound->Plasmin_Inactivation Blocks Plasmin_Activity Active Plasmin Clot_Lysis Fibrin Clot Lysis Plasmin_Activity->Clot_Lysis

Diagram 1: Chymase Pathway in Thrombus Stabilization and this compound Inhibition. This compound inhibits chymase released from activated mast cells, preventing the inactivation of plasmin and thereby promoting natural clot lysis.

G In Vitro Thrombolysis Assay Workflow Start Collect Citrated Human Whole Blood Step1 Incubate with: - this compound - rCMA-1 (optional) - Vehicle Control Start->Step1 Step2 Add CaCl₂ (Recalcification) Step1->Step2 Step3 Incubate 37°C Form Halo-Shaped Clot Step2->Step3 Step4 Add tPA (Initiate Fibrinolysis) Step3->Step4 Step5 Kinetic Measurement of Absorbance Step4->Step5 Analysis Analyze Clot Lysis Over Time Step5->Analysis

Diagram 2: Workflow for the high-throughput in vitro thrombolysis assay used to evaluate this compound's efficacy in human whole blood clots [2].

Discussion for Researchers

The data generated from these protocols provides a compelling case for repositioning this compound as a profibrinolytic agent. Its unique mechanism offers a paradigm shift in thrombosis management by focusing on clot stability rather than clot formation. The critical differentiator from tPA and anticoagulants is the dissociation of efficacy from bleeding risk in preclinical models [1] [2]. For drug development professionals, this means this compound has the potential to treat DVT in patients with a high risk of bleeding, or as an adjunctive therapy to enhance clot resolution without exacerbating hemorrhagic complications.

Future research directions should include:

  • Confirming efficacy in advanced in vivo models of DVT.
  • Exploring synergistic effects with low-dose standard anticoagulants.
  • Identifying patient subgroups (e.g., those with high intra-thrombus chymase activity) most likely to benefit from therapy.

References

Comprehensive Application Notes and Experimental Protocols for Fulacimstat: A Novel Chymase Inhibitor for Safe Thrombus Resolution in Stroke, Pulmonary Embolism, and Venous Thrombosis

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Significance

Fulacimstat (development code BAY 1142524) represents a first-in-class chymase inhibitor with potential to revolutionize the treatment of acute thrombotic conditions including stroke, pulmonary embolism, and venous thrombosis. This orally available small molecule therapeutic emerged from an extensive drug discovery program targeting chymase, a serine protease produced by mast cells. Originally investigated for preventing adverse cardiac remodeling following myocardial infarction, this compound's development pathway took a significant turn with the discovery of chymase's previously unrecognized role in thrombosis. Clinical trials in heart failure patients demonstrated favorable safety and tolerability profiles without clinically relevant effects on vital signs or potassium levels [1]. The drug's most distinctive advantage lies in its novel mechanism of fibrinolysis that potentially offers significant efficacy in thrombus resolution without increasing bleeding risk—a critical limitation of current antithrombotic therapies [2] [3].

Mechanism of Action: Chymase Inhibition and Profibrinolytic Effects

Biological Rationale and Signaling Pathways

Chymase inhibition represents a paradigm shift in thrombus management, targeting a specific pathway within fibrin-rich clots while sparing systemic coagulation cascades. This compound exerts its therapeutic effects through potent and selective inhibition of chymase (EC 3.4.21.39), a chymotrypsin-like serine protease primarily expressed and stored in mast cells. Traditionally recognized for its role in fibrotic processes through angiotensin-II generation and TGF-β activation, chymase was more recently discovered to play a crucial role in thrombosis by inactivating plasmin within fibrin-rich clots [2].

The mechanistic pathway involves chymase-mediated cleavage of plasmin into smaller, inactive peptides, effectively suppressing intrinsic fibrinolysis within thrombi. This pathway operates independently of classical coagulation and fibrinolytic systems, explaining the minimal impact on bleeding parameters observed with chymase inhibition [2] [3].

Table 1: Key Characteristics of Human Chymase

Property Description Biological Significance
Classification Serine protease (EC 3.4.21.39) Chymotrypsin-like enzyme activity
Cellular Source Mast cells Released upon mast cell degranulation in response to tissue injury
Primary Location Tissue-based (heart, vessels) vs. circulating Localized activity minimizes systemic effects
Traditional Substrates Angiotensin I, TGF-β latent form Role in fibrosis, inflammation, and remodeling
Newly Identified Substrate Plasmin within thrombi Role in thrombosis by inactivating fibrinolysis

The diagram below illustrates the central role of chymase in thrombosis and the targeted inhibition by this compound:

G TissueDamage Tissue Damage MastCellActivation Mast Cell Activation & Degranulation TissueDamage->MastCellActivation ChymaseRelease Chymase Release MastCellActivation->ChymaseRelease PlasminInactivation Plasmin Inactivation (Cleavage) ChymaseRelease->PlasminInactivation ImpairedFibrinolysis Impaired Fibrinolysis Within Thrombus PlasminInactivation->ImpairedFibrinolysis ChymaseInhibition Chymase Inhibition ThrombusGrowth Thrombus Growth & Persistence ImpairedFibrinolysis->ThrombusGrowth This compound This compound (Chymase Inhibitor) This compound->ChymaseInhibition Binds Active Site PlasminPreservation Plasmin Preservation in Thrombus ChymaseInhibition->PlasminPreservation Prevents EnhancedFibrinolysis Enhanced Fibrinolysis & Thrombus Resolution PlasminPreservation->EnhancedFibrinolysis

Figure 1: Mechanism of chymase-mediated thrombosis and this compound inhibition. Chymase released from activated mast cells inactivates plasmin within thrombi, impairing fibrinolysis. This compound inhibits chymase, preserving plasmin activity and promoting thrombus resolution.

Preclinical Profiling and Characterization

Biochemical and Pharmacological Properties

This compound emerged from a comprehensive optimization program that began with high-throughput screening of over 2.5 million compounds from the Bayer compound library [2]. The initial screening hit (compound 1) featured a 1,2,4-triazin-dione core with modest inhibitory activity against human chymase (IC~50~ = 2.2 μM) but significantly better potency against hamster chymase (IC~50~ = 220 nM) and favorable selectivity against other serine proteases [2]. Structural optimization revealed steep structure-activity relationships, particularly for substitutions at the 4-position of the heterocyclic core, ultimately leading to the development of the uracil-based core structure of this compound [2].

Table 2: Preclinical Pharmacological Profile of this compound

Parameter Results Experimental Conditions
Human Chymase IC~50~ 4 nM Recombinant human chymase, fluorogenic angiotensin-based substrate [4]
Hamster Chymase IC~50~ 3 nM Recombinant hamster chymase assay [4]
Selectivity Profile Selective over trypsin, plasmin, thrombin Panel of serine protease assays [2]
Caco-2 Permeability P~app~ A→B 422 nm/s Caco-2 cell monolayer assay [2]
Efflux Ratio 0.39 Caco-2 cell monolayer assay [2]
Metabolic Stability CL 0.26 L/(h·kg) In vitro incubation with rat hepatocytes [2]
Predicted F~max~ 94% Calculation from hepatocyte data [2]
In Vivo Efficacy Models

The therapeutic potential of this compound has been demonstrated across multiple in vivo disease models, supporting its efficacy in both cardiovascular and thrombotic conditions:

  • Cardiac Fibrosis Model: In hamsters with isoprenaline-induced cardiac fibrosis (24.4±1.8%), this compound treatment resulted in dose-dependent reduction of fibrosis: 16.4±1.2%, 12.4±1.3%, and 10.9±1.4% at 1, 3, and 10 mg/kg, respectively. This effect compared favorably with enalapril (17.7±1.5% at 20 mg/kg) [4].

  • Myocardial Infarction Model: In hamsters four weeks post-MI, this compound (10 mg/kg) significantly reduced elevated end-diastolic pressure (13.2±1.4 mmHg vs. 19.3±2 mmHg placebo) without effects on blood pressure or heart rate. Treatment also reduced fibrotic area and improved cardiac response to adrenergic stimulation [4].

  • Thrombosis Models: Studies in mouse models of thrombosis demonstrated that chymase inhibition (using tool compound TY-51469) accelerated thrombolysis and prevented thrombus growth without affecting bleeding time or hemostasis. Similar effects were observed in mMCP-4 knockout mice (mouse ortholog of human chymase) [2].

Experimental Protocols and Methodologies

In Vitro Chymase Inhibition Assay

Purpose: To evaluate the inhibitory potency of this compound against human and rodent chymase enzymes.

Materials: Recombinant human chymase, angiotensin-based fluorogenic peptide substrate, assay buffer (optimal pH for chymase activity), reference chymase inhibitor, black microtiter plates, fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer (final DMSO concentration ≤1%)
  • Pre-incubate chymase enzyme with inhibitor solutions for 10-15 minutes at room temperature
  • Initiate reaction by adding fluorogenic substrate at Km concentration
  • Monitor fluorescence continuously for 30-60 minutes
  • Calculate IC~50~ values using nonlinear regression of inhibition curves
  • Include positive (reference inhibitor) and negative (vehicle only) controls in each assay plate

Validation Notes: The original screening assay tested over 2.5 million compounds using this methodology [2]. Species selectivity should be assessed using hamster and dog chymase for translational studies.

In Vivo Thrombosis Models

Purpose: To evaluate the efficacy of this compound in preventing thrombosis and promoting fibrinolysis.

Animal Models:

  • Inferior Vena Cava Stenosis Model: Partial occlusion of IVC to induce stasis-based thrombosis
  • Ferric Chloride-Induced Injury: Application of FeCl~3~ to vessel exterior to induce endothelial injury and thrombosis
  • Arteriovenous Shunt Model: Measurement of thrombus formation in extracorporeal shunt

Dosing Protocol:

  • Pre-treat animals with this compound (1-10 mg/kg) or vehicle by oral gavage
  • Administer 1-2 hours prior to thrombosis induction for optimal exposure
  • Include reference anticoagulant/antiplatelet agents as comparators
  • mMCP-4 knockout mice serve as genetic validation of target

Endpoint Assessments:

  • Thrombus weight measurement after specified time period
  • Ultrasonographic measurement of thrombus size in real-time
  • Histological analysis of thrombus composition and organization
  • Bleeding time assessment (tail transection or template bleeding time)

Key Findings: Chymase inhibition accelerated thrombolysis without affecting bleeding time, distinguishing it from tPA and other current thrombotic therapies [2].

Research Applications and Translational Potential

This compound represents a promising therapeutic approach for several cardiovascular and thrombotic conditions with significant clinical needs:

Acute Thrombotic Applications
  • Ischemic Stroke: Current thrombolytics like tPA carry significant bleeding risks and narrow therapeutic windows. This compound's low bleeding risk profile may enable safer restoration of cerebral perfusion and potentially extend treatment windows [2] [3].

  • Pulmonary Embolism: The profibrinolytic effect of chymase inhibition may facilitate resolution of pulmonary thrombi without compromising hemostasis, addressing a critical need for intermediate-risk PE patients where current therapies are suboptimal [2].

  • Venous Thrombosis: Deep vein thrombosis often leads to post-thrombotic syndrome despite anticoagulation. The open vein hypothesis suggests more rapid thrombus resolution may prevent valvular damage and subsequent PTS [5].

Clinical Safety and Tolerability

The safety profile of this compound has been evaluated in clinical trials. The CHIARA MIA 1 trial examined safety and tolerability in patients with left ventricular dysfunction after myocardial infarction [1]. In this multicenter, randomized, placebo-controlled study:

  • Clinically stable patients (40-79 years, LVEF ≤45% due to prior MI) received this compound (5 mg BID, 10 mg BID, 25 mg BID, or 50 mg QD) or placebo for 2 weeks
  • All examined doses were safe and well tolerated with no clinically relevant effects on vital signs or potassium levels
  • Mean plasma concentrations increased with administered dose and reached exposures predicted to be therapeutically active
  • The absence of effects on blood pressure or heart rate supports future trials in acute MI populations [1]

Conclusion and Future Directions

This compound represents a novel therapeutic approach with potential to address significant limitations in current thrombotic management. Its unique mechanism of plasmin preservation within thrombi, coupled with a favorable bleeding risk profile, positions it as a promising candidate for stroke, pulmonary embolism, and venous thrombosis. The well-established safety profile from cardiac trials provides a solid foundation for clinical development in thrombotic indications.

Future research should focus on optimizing treatment regimens in acute thrombosis models, exploring potential synergistic effects with existing antithrombotics, and identifying biomarkers for patient stratification. The translational pathway for this compound exemplifies how understanding novel biological mechanisms can revitalize drug development programs and potentially address unmet needs in cardiovascular medicine.

References

Fulacimstat Clinical Trial Application Notes and Protocol: Diabetic Kidney Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chymase Biology and Therapeutic Rationale

Chymase in Diabetic Kidney Disease Pathophysiology

Chymase, a chymotrypsin-like serine protease primarily expressed and stored in mast cells, has been implicated in multiple pathological processes relevant to diabetic kidney disease (DKD) progression. Following tissue damage, chymase is rapidly released in its active form upon degranulation of mast cells within the kidney parenchyma. In the extracellular matrix, chymase catalyzes several proteolytic reactions of significant pathological relevance: it cleaves angiotensin I to angiotensin II independently of angiotensin-converting enzyme (ACE), activates transforming growth factor beta (TGF-β) from its latent form, and generates other fibrotic factors including interleukin-1 (IL-1) and endothelin-1 (ET-1). [1] The enzymatic activity of chymase is particularly relevant in tissues where local angiotensin II production contributes to fibrosis, inflammation, and eventual organ dysfunction—key processes in the progression of DKD. The enhanced expression of chymase in diseased kidneys has been consistently observed in preclinical models, suggesting its involvement in the pathogenesis of diabetic nephropathy and other renal disorders. [1]

The dual pathway for angiotensin II generation in tissues provides the fundamental rationale for chymase inhibition in DKD. While ACE is responsible for systemic angiotensin II production in the circulatory system, chymase serves as the predominant generator of angiotensin II in specific tissues including the heart and kidneys. This compartmentalization offers a therapeutic opportunity: chymase inhibition may disrupt local deleterious angiotensin II-mediated effects without affecting systemic blood pressure regulation, potentially avoiding the hypotensive adverse effects associated with ACE inhibitors or angiotensin receptor blockers (ARBs). [1] Furthermore, because of the local confinement of chymase activity in damaged tissues, a chymase inhibitor would theoretically provide targeted therapeutic action specifically at sites of active pathology while minimizing systemic consequences.

Fulacimstat Drug Profile

This compound (BAY 1142524) represents a first-in-class, orally available chymase inhibitor developed by Bayer AG. From a chemical perspective, this compound is a small molecule with a molecular weight of 487.39 g/mol and the chemical formula C23H16F3N3O6. [2] [3] The compound was discovered through systematic optimization of a screening hit identified from high-throughput screening of over 2.5 million compounds in the Bayer compound library. [1] The initial screening hit featured a 1,2,4-triazin-dione core with modest inhibitory activity against human chymase (IC50 = 2.2 μM), which was subsequently optimized through comprehensive medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. [1] The resulting clinical compound, this compound, exhibits high selectivity for chymase over other serine proteases and demonstrates a favorable safety profile in clinical testing. [1] [4]

The mechanism of action involves direct inhibition of chymase enzymatic activity, thereby reducing the local production of angiotensin II and other chymase-derived mediators in tissues. Preclinical characterization demonstrated that this compound achieves sufficient exposure in target tissues to effectively suppress chymase activity at therapeutically relevant doses. [1] The pharmacological profile of this compound supports twice-daily oral dosing in human trials, with mean total trough concentrations achieved in clinical studies that were approximately 9-fold higher than those predicted to be required for minimal therapeutic activity. [5] The drug development program for this compound initially focused on cardiac remodeling after myocardial infarction, but was subsequently expanded to investigate potential benefits in DKD based on the recognized role of chymase in renal fibrosis and dysfunction.

CADA DIA Trial Design Overview

Study Objectives and Endpoints

The CADA DIA trial (ClinicalTrials.gov Identifier: Not provided in sources; Bayer Study 18933) was a Phase II, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy, safety, and tolerability of this compound in patients with Type 2 diabetes and a clinical diagnosis of DKD. [6] The primary objective was to analyze first signs of efficacy as determined by favorable changes in urinary albumin creatinine ratio (UACR) after 6 months of treatment. The secondary objectives included comprehensive analysis of safety and tolerability as evidenced by the incidence and severity of adverse events, with additional characterization of the pharmacokinetic profile of this compound in the target patient population. [6] [5]

The trial employed a UACR-centric endpoint strategy, consistent with current regulatory guidance for early-phase DKD trials. UACR serves as a well-validated biomarker for renal damage in diabetes and has been shown to predict clinical outcomes including progression to end-stage renal disease. The specific primary outcome measure was the change in UACR from baseline to 6 months, with the ratio of albumin to creatinine determined in first morning void urine samples. [6] This approach aligns with contemporary clinical trial methodologies for diabetic kidney disease, where changes in albuminuria provide an accepted indicator of treatment effect on renal pathophysiology.

Overall Study Design

The CADA DIA trial employed a randomized, double-blind, placebo-controlled, parallel-group design conducted across multiple clinical centers in Europe and Israel. [6] The study comprised a screening period, a 6-month double-blind treatment period, and a post-treatment follow-up phase. Eligible patients were randomized in a 2:1 ratio to receive either this compound 25 mg twice daily or matching placebo, administered orally on top of evidence-based standard of care for DKD. [5] The sample size calculation determined that 64 valid patients needed to complete treatment with this compound and 32 valid patients with placebo, with a planned total enrollment of 152 participants to account for potential dropouts. [6]

The trial design included stringent standardization procedures to minimize variability in key measurements. First morning void urine collections were used for UACR determination to reduce diurnal variation, and central laboratory assessments were employed for consistency across study sites. The 6-month treatment duration was selected based on prior evidence suggesting that this timeframe is sufficient to detect meaningful changes in albuminuria while remaining feasible for patient recruitment and retention. The study was conducted in accordance with the principles outlined in the Declaration of Helsinki and was approved by institutional review boards or ethics committees at all participating centers, with written informed consent obtained from all participants prior to any study-related procedures. [5]

Table: CADA DIA Trial Design Overview

Design Element Specification
Study Phase Phase II
Design Multicenter, randomized, double-blind, placebo-controlled
Treatment Duration 6 months
Follow-up Period 3 days after last drug administration for safety monitoring
Randomization Ratio 2:1 (this compound:placebo)
Target Enrollment 152 patients
Completion Targets 64 patients in this compound arm, 32 in placebo arm
Primary Endpoint Change in urinary albumin-to-creatinine ratio (UACR)
Key Secondary Endpoints Incidence and severity of adverse events

Participant Recruitment and Eligibility Criteria

Inclusion and Exclusion Criteria

The CADA DIA trial implemented specific eligibility criteria designed to enroll a well-defined population of patients with Type 2 diabetes and established DKD while minimizing confounding factors. Participants were required to be between 18 and 79 years of age with a clinical diagnosis of Type 2 diabetes and diabetic kidney disease. [6] All enrolled patients were maintained on the maximum tolerated dose of either an angiotensin II receptor blocker (ARB) or an angiotensin-converting enzyme (ACE) inhibitor for at least 3 months prior to the screening visit, ensuring stable background therapy aligned with standard of care guidelines for DKD management. [5] This design element was critical for evaluating the incremental benefit of chymase inhibition beyond established renin-angiotensin system blockade.

Key exclusion criteria encompassed conditions that might confound interpretation of renal outcomes or increase patient risk. These included Type 1 diabetes, non-diabetic kidney disease, recent cardiovascular events (within 3 months), uncontrolled hypertension, significant hepatic impairment, and anticipated need for renal replacement therapy within the study period. [6] The stringent patient selection methodology aimed to identify a population with confirmed DKD pathology while excluding individuals with alternative causes of albuminuria or rapidly progressive renal impairment that might obscure detection of a treatment effect.

Baseline Characteristics

The randomized population in the CADA DIA trial reflected typical characteristics of patients with moderate DKD. Prior to treatment initiation, participants had a mean UACR of 131 mg/g (with a considerable range from 29 mg/g to 2429 mg/g), indicating substantial heterogeneity in the severity of albuminuria across the study population. [5] The mean estimated glomerular filtration rate (eGFR) was 60.8 ± 16.9 mL/min/1.73 m², consistent with moderate chronic kidney disease. [5] The baseline demographics and clinical characteristics were well-balanced between treatment arms, which is crucial for valid comparison of outcomes between the this compound and placebo groups.

The inclusion of patients with a broad range of albuminuria (from microalbuminuria to overt proteinuria) allowed for assessment of potential treatment effects across the spectrum of DKD severity. This variability also enabled exploratory analyses of whether treatment response might differ based on baseline UACR levels, though the trial was not powered for formal subgroup analyses. The presence of patients with preserved eGFR (>60 mL/min/1.73 m²) alongside those with moderately reduced kidney function reflected the real-world clinical spectrum of DKD and increased the generalizability of the study findings to the broader DKD population.

Table: Participant Eligibility Criteria

Category Inclusion Criteria Exclusion Criteria
Age 18-79 years
Diabetes Status Type 2 diabetes with clinical diagnosis of diabetic kidney disease Type 1 diabetes
Renal Function Stable renal function with UACR ≥30 mg/g Non-diabetic kidney disease
Background Medication Stable, maximum tolerated ACEi or ARB dose for ≥3 months Anticipated need for renal replacement therapy
Cardiovascular Status Recent cardiovascular events (within 3 months), uncontrolled hypertension
Hepatic Function Significant hepatic impairment
Other Written informed consent Conditions potentially interfering with study conduct

Intervention Protocol and Concomitant Medications

Dosing Regimen and Administration

The intervention protocol specified This compound 25 mg administered orally twice daily (BID) or matching placebo for a duration of 6 months. [6] This dose selection was based on prior Phase I studies and the CHIARA MIA 1 trial in post-myocardial infarction patients, which demonstrated that the 25 mg BID regimen achieved mean total trough concentrations approximately 9-10 fold higher than those predicted to be required for minimal therapeutic activity. [4] [5] The twice-daily dosing strategy was implemented to maintain consistent chymase inhibition throughout the dosing interval, potentially important for sustained suppression of local angiotensin II generation in renal tissues.

Drug accountability was maintained through detailed documentation of study drug administration, and compliance was monitored through returned tablet counts and patient diaries. The blinding procedures ensured that both participants and investigational staff remained unaware of treatment assignment throughout the study period, with matched placebo tablets identical in appearance to the active drug. [6] The double-blind design was maintained until database lock to prevent conscious or unconscious bias in endpoint assessment, particularly for subjective elements of safety monitoring.

Concomitant Medications and Standard of Care

A critical aspect of the trial design was that this compound or placebo was administered "on top of evidence-based standard of care" for DKD. [6] This approach reflected the anticipated clinical use scenario where chymase inhibition would be adjunctive to established foundational therapies. All patients continued their pre-existing diabetes management regimens, including glucose-lowering medications, and remained on stable doses of either ACE inhibitors or ARBs throughout the study period. [5] The stable background therapy requirement (for at least 3 months prior to screening) helped ensure that changes in albuminuria could be reasonably attributed to the study intervention rather than adjustments in conventional treatments.

The protocol specified restrictions on certain medications that might interfere with study outcomes or patient safety. These included prohibitions on concomitant use of other investigational products, strong inhibitors or inducers of cytochrome P450 enzymes that might alter this compound metabolism, and additions of other renin-angiotensin-aldosterone system inhibitors beyond the established ACEi or ARB therapy. [6] The medication monitoring process included comprehensive documentation of all concomitant drugs throughout the study period, with particular attention to medications known to affect renal function, blood pressure, or potassium homeostasis that might influence the primary efficacy endpoint or key safety parameters.

Assessment Methods and Outcome Measures

Efficacy Assessments

The primary efficacy assessment focused on changes in urinary albumin-to-creatinine ratio (UACR), a well-established biomarker for renal damage in diabetic kidney disease. UACR was determined from first morning void urine samples collected at baseline (before treatment initiation) and after 6 months of treatment. [6] The use of first morning voids rather than random urine collections or 24-hour urine samples represents a practical standardization approach that balances accuracy with feasibility in a multicenter trial setting. The UACR measurements were performed in a central laboratory using standardized methods to minimize inter-site variability, with quality control procedures implemented to ensure reliable results.

Secondary efficacy assessments included comprehensive evaluation of renal function through serial measurements of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) using appropriate equations (likely CKD-EPI or MDRD, though not explicitly stated in the sources). [5] While the trial was not powered to detect differences in hard clinical endpoints such as progression to end-stage renal disease, the protocol included documentation of any such events as exploratory endpoints. The 6-month timeframe for the primary endpoint assessment aligns with contemporary clinical trial approaches for DKD, where changes in albuminuria over this duration have been accepted as a reasonable indicator of potential treatment effects on renal pathology.

Safety Monitoring

The safety assessment protocol included systematic monitoring for treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), changes in vital signs, clinical laboratory parameters, and electrocardiograms. [6] The specific timing for safety assessments spanned from the first intake of study drug up to 3 days after the last administration, capturing both on-treatment and immediate post-treatment events. [6] Given the mechanism of action of this compound and experience with other agents affecting the renin-angiotensin system, particular attention was directed toward monitoring of serum potassium levels, renal function, and blood pressure, though prior Phase I studies had demonstrated no concerning effects on these parameters. [4]

The safety population included all randomized patients who received at least one dose of study medication, following the intention-to-treat principle for safety analyses. All adverse events were documented using standardized terminology (likely MedDRA), with severity graded according to predefined scales and relationship to study drug assessed by investigators. [6] [5] The independent oversight of safety data by a Data Monitoring Committee (not explicitly mentioned for CADA DIA but utilized in similar trials by the same sponsor) provided an additional layer of patient protection and objective evaluation of the emerging safety profile throughout the study period.

Statistical Analysis Plan

The statistical analysis plan specified that the primary efficacy analysis would compare the change in UACR from baseline to 6 months between the this compound and placebo groups using analysis of covariance (ANCOVA). The model included treatment as a fixed effect and baseline UACR as a covariate, with the results expressed as a least squares mean ratio (this compound/placebo) and corresponding 90% confidence interval. [5] A statistically significant effect would be declared if the confidence interval for the ratio excluded 1.0, with a P-value < 0.1 considered significant in line with the reported results (P = 0.1477). [5]

The sample size justification was based on achieving sufficient power to detect a clinically meaningful difference in UACR change between treatment groups, though the specific assumptions and effect size used for calculation were not detailed in the available sources. The planned enrollment of 152 patients with completion targets of 96 patients (64 in the this compound group and 32 in the placebo group) provided a 2:1 randomization ratio that increased the experience with the active drug while maintaining an adequate control group for comparison. [6] All efficacy analyses were performed on the per-protocol population, with supportive analyses using the intention-to-treat population to test the robustness of the findings.

Table: Efficacy and Safety Assessment Schedule

Assessment Baseline During Treatment End of Treatment (6 months) Follow-up
UACR X X
Serum Creatinine/eGFR X Periodic monitoring X
Serum Potassium X Periodic monitoring X
Adverse Events At each visit X 3 days post-treatment
Vital Signs X At each visit X
Concomitant Medications X At each visit X
Study Drug Compliance At each visit X

Results and Interpretative Conclusions

Efficacy Outcomes

The CADA DIA trial results demonstrated that This compound did not achieve statistical significance for its primary efficacy endpoint. After 24 weeks of treatment, UACR increased by 27.4% (coefficient of variation [CV] 86%) in the placebo group compared to an increase of 3% (CV 88.9%) in the this compound group. [5] The ANCOVA model revealed a least squares mean UACR ratio (this compound/placebo) of 0.804 (90% CI 0.627-1.030, P = 0.1477), indicating a non-significant UACR reduction of 19.6% with this compound compared to placebo. [5] The confidence interval boundaries, which crossed 1.0, indicated that the observed effect did not reach statistical significance at the pre-specified alpha level, though the point estimate suggested a potential modest treatment effect that was insufficiently powered in this trial.

Safety Findings

Throughout the CADA DIA trial, This compound demonstrated a favorable safety and tolerability profile consistent with observations from earlier Phase I studies and the CHIARA MIA trials in post-myocardial infarction patients. [4] [5] The incidence and severity of adverse events were comparable between this compound and placebo groups, with no unexpected safety signals emerging in this DKD population. The absence of clinically relevant effects on vital signs, potassium levels, or renal function parameters in a chronic patient population with multiple comorbidities supported the overall acceptable risk-benefit profile of this compound, despite the lack of efficacy on the primary endpoint. [5]

The pharmacokinetic analyses confirmed that the 25 mg BID dosing regimen achieved mean total trough concentrations approximately 9-fold higher than those predicted to be required for minimal therapeutic activity, indicating that drug exposure was sufficient for adequate target engagement. [5] This finding suggests that the lack of efficacy was not attributable to inadequate dosing or systemic exposure, but rather to insufficient impact of chymase inhibition on the pathological processes driving albuminuria in DKD. The collective safety experience across multiple clinical trials of this compound, including studies in post-MI and DKD populations, provides comprehensive reassurance regarding the compound's tolerability, though its development for these indications has been discontinued based on the efficacy results. [1] [5]

Conclusions and Future Directions

Despite these negative results in DKD, research interest in chymase inhibition has recently been revitalized by the discovery of a novel biological role of chymase in intrathrombus plasmin inactivation. [1] Emerging evidence suggests that chymase inhibitors may function as potential profibrinolytic drugs with low bleeding risk, offering exceptional safety advantages for treating acute thrombosis settings such as stroke, pulmonary embolism, or venous thrombosis. [1] This therapeutic repurposing opportunity illustrates how mechanistic understanding of drug targets continues to evolve, potentially identifying new indications for compounds that proved unsuccessful in their original therapeutic contexts. For DKD, however, the negative results from the CADA DIA trial do not support further investigation of chymase inhibition as a therapeutic strategy, with resources likely better directed toward alternative mechanisms with stronger preliminary evidence of efficacy.

Appendix: Experimental Protocols

Urinary Albumin-to-Creatinine Ratio Measurement Protocol

Sample Collection: First morning void urine samples should be collected in standardized containers. Participants should be instructed to discard the first urine after waking and collect the second voided urine entirely. Samples must be processed within 2 hours of collection or refrigerated at 2-8°C for up to 24 hours if immediate processing is not possible. Sample Analysis: Urine albumin concentration should be measured using immunonephelometric or immunoturbidimetric methods standardized against reference materials. Urine creatinine should be measured using the Jaffe method or enzymatic methods calibrated to isotope dilution mass spectrometry (IDMS)-traceable standards. The UACR is calculated by dividing urine albumin concentration (mg/L) by urine creatinine concentration (g/L), with results expressed in mg/g. Quality Control: Implement a minimum of two levels of commercial quality control materials with each analysis batch. Participate in external quality assurance programs for both albumin and creatinine measurements. Establish coefficients of variation for the assay that do not exceed 5% for creatinine and 7.5% for albumin measurements.

Clinical Trial Simulation and Modeling Approaches

For future drug development programs in renal impairment populations, modeling and simulation approaches can supplement or sometimes replace dedicated clinical trials. Population PK Modeling: Develop a population PK model using data from Phase I studies and early Phase II trials to characterize the relationship between renal function (eGFR or CrCL) and this compound clearance. Incorporate covariates such as age, body weight, and serum albumin that might influence drug exposure. Physiologically-Based PK (PBPK) Modeling: Construct a PBPK model incorporating drug-specific parameters (molecular weight, lipophilicity, protein binding) and system-specific parameters (renal blood flow, GFR, tissue volumes) to simulate exposure in various degrees of renal impairment. Verify model performance against available clinical data. Exposure-Response Analysis: Establish relationships between drug exposure (AUC, Cmin) and key efficacy/safety endpoints to inform dose adjustment recommendations. These modeling approaches are particularly valuable when conducting dedicated renal impairment trials is not feasible, as recognized in regulatory guidelines. [7]

Mast Cell Mast Cell Chymase Release Chymase Release Mast Cell->Chymase Release Angiotensin I Angiotensin I Chymase Release->Angiotensin I Cleaves TGF-β Activation TGF-β Activation Chymase Release->TGF-β Activation ET-1 Generation ET-1 Generation Chymase Release->ET-1 Generation Angiotensin II Angiotensin II Angiotensin I->Angiotensin II Converts Renal Fibrosis Renal Fibrosis Angiotensin II->Renal Fibrosis Inflammation Inflammation Angiotensin II->Inflammation Albuminuria Albuminuria Angiotensin II->Albuminuria TGF-β Activation->Renal Fibrosis ET-1 Generation->Renal Fibrosis This compound This compound This compound->Chymase Release Inhibits

Diagram Title: this compound Mechanism of Action in DKD Pathophysiology

Screening Visit Screening Visit Inclusion/Exclusion Inclusion/Exclusion Screening Visit->Inclusion/Exclusion Baseline Assessments Baseline Assessments Inclusion/Exclusion->Baseline Assessments Randomization (2:1) Randomization (2:1) Baseline Assessments->Randomization (2:1) This compound 25 mg BID This compound 25 mg BID Randomization (2:1)->this compound 25 mg BID Placebo BID Placebo BID Randomization (2:1)->Placebo BID Monthly Follow-up Monthly Follow-up This compound 25 mg BID->Monthly Follow-up Placebo BID->Monthly Follow-up Month 6 Assessment Month 6 Assessment Monthly Follow-up->Month 6 Assessment Safety Follow-up Safety Follow-up Month 6 Assessment->Safety Follow-up Data Analysis Data Analysis Safety Follow-up->Data Analysis

Diagram Title: CADA DIA Trial Patient Flow and Study Design

References

Fulacimstat: Application Notes on Clinical Safety and Tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Fulacimstat (BAY 1142524) is a first-in-class, orally available chymase inhibitor initially developed to mitigate adverse cardiac remodeling in patients with left ventricular dysfunction (LVD) following myocardial infarction (MI). These application notes consolidate key safety, tolerability, and pharmacokinetic data from early-phase clinical trials to inform researchers and drug development professionals.


Introduction and Mechanism of Action

1.1 Drug Profile this compound is a potent and selective small-molecule inhibitor of chymase, a chymotrypsin-like serine protease stored in and released by mast cells [1] [2]. Its chemical formula is C23H16F3N3O6 [3].

1.2 Biological Rationale Chymase is implicated in pathological processes such as fibrosis and cardiac remodeling through the local production of angiotensin II and activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs) [4]. By inhibiting chymase, this compound aims to provide a multi-functional anti-remodeling effect, specifically targeting the tissue-based renin-angiotensin system without affecting the circulatory system, which may avoid blood pressure-related side effects [1] [4]. More recently, chymase has been found to inactivate plasmin within clots, positioning this compound as a potential profibrinolytic agent for safe thrombus resolution in conditions like stroke [1] [2].

Summary of Clinical Safety and Tolerability

The following tables summarize core findings from Phase I and Phase II clinical studies.

Table 1: Overview of Clinical Studies on this compound

Study Description Phase Population Key Doses & Duration Primary Findings
First-in-Human SAD/MAD [5] I Healthy Male Volunteers (N=Not specified) SAD: 1-200 mg (fasted), 5 mg (fed). MAD: 5-50 mg BID, 100 mg QD for 5 days. Safe and well-tolerated. No effects on HR or BP. Linear PK, t₁/₂: ~6.8-12.0 hrs.
CHIARA MIA 1 [6] [7] II Stable Patients with LVD post-MI (N=49) 5 mg BID, 10 mg BID, 25 mg BID, 50 mg QD for 2 weeks. Safe and well-tolerated at all doses. No clinically relevant effects on vital signs or potassium.

Table 2: Summary of Safety and Tolerability Outcomes

Assessment Parameter Phase I (Healthy Volunteers) [5] Phase II CHIARA MIA 1 (Post-MI Patients) [6]
General Tolerability Well tolerated Well tolerated at all examined doses
Common Adverse Events No significant difference vs. placebo No major safety signals; manageable profile
Serious Adverse Events Not reported No relevant issues reported
Effects on Vital Signs No effects on heart rate or blood pressure No clinically relevant effects on vital signs or potassium levels
Food Effect Negligible impact on pharmacokinetics Not assessed in this study
Detailed Experimental Protocols

3.1 Phase I Study: Pharmacokinetics and Tolerability in Healthy Volunteers [5]

  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and food effect of single and multiple ascending doses of this compound.
  • Study Design: Three randomized, single-center, placebo-controlled trials.
    • Part A (Single Ascending Dose): Subjects received single oral doses of 1-200 mg as a liquid service formulation or immediate-release (IR) tablets in a fasted state.
    • Part B (Food Effect): The effect of a high-fat/high-calorie meal on the 5 mg dose was investigated.
    • Part C (Multiple Ascending Dose): Doses of 5-50 mg twice daily (BID) and 100 mg once daily (QD) were administered for 5 consecutive days.
  • Key Assessments:
    • Safety: Adverse event monitoring, clinical laboratory tests, vital signs (including heart rate and blood pressure), and ECG.
    • Pharmacokinetics: Serial blood sampling to determine maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and terminal half-life (t₁/₂).

3.2 Phase II (CHIARA MIA 1) Study: Safety in Post-MI Patients [6] [7]

  • Objective: To examine the safety and tolerability of this compound in clinically stable patients with LVD after a remote MI.
  • Study Design: A multicenter, multinational, randomized, single-blind, placebo-controlled, parallel-group study.
  • Participants: 49 patients, aged 40-79, with left ventricular ejection fraction (LVEF) ≤ 45% due to a prior MI. All patients were on stable, evidence-based standard-of-care therapies for LVD post-MI, including an ACE inhibitor or ARB.
  • Intervention: Patients were treated for 2 weeks with either placebo (n=12 total across groups) or one of four this compound regimens:
    • 5 mg twice daily (n=9)
    • 10 mg twice daily (n=9)
    • 25 mg twice daily (n=10)
    • 50 mg once daily (n=9)
  • Primary Outcomes:
    • Incidence and severity of adverse events.
    • Incidence of serious adverse events.
  • Secondary & Exploratory Outcomes:
    • Vital signs and clinical laboratory parameters (including potassium levels).
    • Plasma concentrations of this compound to assess exposure.
Experimental Considerations
  • Patient Population: The safety profile in Phase II was established in a chronic, stable patient population with comorbidities and concomitant medications typical for post-MI LVD, supporting the feasibility of trials in acute MI settings [6].
  • Dosing Strategy: The pharmacokinetic profile (dose-linear exposure, negligible food effect, half-life of ~7-12 hours) supports once-daily or twice-daily oral dosing [5]. Plasma exposures in the Phase II study reached levels predicted to be therapeutically active [6].
  • Combination Therapy: The absence of effects on blood pressure or heart rate is a critical finding, as it supports the potential safe use of this compound in combination with standard-of-care antihypertensive therapies like ACE inhibitors or ARBs without compounding hypotensive risks [6] [5].
Signaling Pathway and Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of this compound in the context of cardiac remodeling and thrombosis.

G MastCell Mast Cell Activation ChymaseRelease Chymase Release MastCell->ChymaseRelease AngII Angiotensin II Production ChymaseRelease->AngII TGFβ TGF-β Activation ChymaseRelease->TGFβ MMPs MMP Activation ChymaseRelease->MMPs PlasminInact Plasmin Inactivation ChymaseRelease->PlasminInact Fibrosis Cardiac Fibrosis AngII->Fibrosis TGFβ->Fibrosis Remodeling Adverse Remodeling MMPs->Remodeling Thrombosis Thrombus Persistence PlasminInact->Thrombosis Fibrosis->Remodeling This compound This compound (BAY 1142524) Inhibition Inhibition This compound->Inhibition Inhibition->ChymaseRelease

Diagram 1: Proposed Mechanism of this compound. This diagram illustrates how this compound inhibits released chymase, blocking its role in promoting cardiac fibrosis, adverse remodeling via multiple pathways (Angiotensin II, TGF-β, MMPs), and thrombus persistence via plasmin inactivation [1] [2] [4].


Conclusion

Integrated data from Phase I and II clinical trials demonstrate that this compound has a favorable safety and tolerability profile in both healthy volunteers and clinically stable post-MI patients with LVD. Its lack of effect on blood pressure and heart rate is a distinct advantage, supporting its further investigation as a potential anti-remodeling and profibrinolytic agent to be used on top of standard heart failure therapy.

References

Fulacimstat chymase activity measurement assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fulacimstat and Chymase

This compound (BAY 1142524) is a potent, selective, and orally available inhibitor of human chymase (CMA-1) [1]. Chymase is a serine protease stored in and released by mast cells. Its role in cardiac fibrosis and remodeling was the initial focus of its therapeutic investigation [1]. While clinical trials for cardiac remodeling after myocardial infarction did not show efficacy, a more recent and promising application has emerged in thrombosis [1] [2].

Recent studies reveal that chymase within thrombi inactivates plasmin, a key enzyme in breaking down blood clots [1] [3]. This compound, by inhibiting chymase, protects plasmin activity and accelerates clot dissolution. This profibrinolytic effect occurs without increasing bleeding risk, a significant advantage over current thrombolytic agents like tPA [1] [3]. This makes this compound a potential novel therapeutic for acute thrombosis settings such as stroke, pulmonary embolism, and deep vein thrombosis.

This compound Profile and Key Assay Data

The table below summarizes the core characteristics of this compound and its performance in key pharmacological assays.

Parameter Details/Value Assay Context/Notes
Drug Name This compound (BAY 1142524) Development code [1].
Target Human chymase (CMA-1) A chymotrypsin-like serine protease [1].
IC₅₀ vs. Human Chymase 4 nM Concentration for 50% enzyme inhibition [3].
Selectivity IC₅₀ > 2 µM for other serine proteases (plasmin, thrombin, factor Xa, etc.) Demonstrates high selectivity, reducing risk of off-target effects [3].
Primary Proposed Mechanism Inhibition of plasmin inactivation within clots Chymase cleaves and inactivates plasmin; this compound blocks this, enhancing fibrinolysis [1] [3].
Key Experimental Readout Increased rate of clot lysis Measured by absorbance or clot weight reduction [3].
Clinical Safety Safe and well-tolerated in human trials (CHIARA MIA 2) Confirmed in patients after myocardial infarction [2] [3].

The following table outlines the key reagents and materials required to perform the assays.

Reagent/Chemical Source/Example Purpose in Assay
Recombinant Human CMA-1 (rCMA-1) Bayer AG (commercially available) Source of chymase enzyme to test inhibitor efficacy [3].
This compound (BAY 1142524) Bayer AG The chymase inhibitor under investigation [3].
Plasmin/Plasminogen Inhibitor (BAY 1214237) Bayer AG Control to confirm the specific role of the plasmin pathway [3].
Rivaroxaban Commercially available Anticoagulant control [3].
Fluorogenic Chymase Substrate (Abz-HPFHL-Lys(Dnp)-NH₂) Bayer AG Directly measures chymase enzymatic activity [3].
Recombinant Tissue Plasminogen Activator (tPA) Commercially available Standard thrombolytic agent to induce fibrinolysis [3].
Sodium Citrate-treated Human Whole Blood Healthy donors Source for forming native blood clots [3].
Calcium Chloride (CaCl₂) Standard laboratory supplier Used to recalcify citrated blood and initiate clotting [3].

Detailed Experimental Protocols

Protocol 1: In Vitro Thrombolysis Assay in Human Whole Blood

This protocol evaluates the profibrinolytic effect of this compound using a halo-shaped human blood clot model [3].

Workflow Diagram: Thrombolysis Assay

Thrombolysis Assay Workflow start Collect Whole Blood (Sodium Citrate) clot_formation Add rCMA-1 & this compound Recalcify with CaCl₂ Incubate 37°C, 30 min start->clot_formation clot_lysis Add tPA Incubate with shaking Monitor over time clot_formation->clot_lysis readout Measure Absorbance at 540-580 nm clot_lysis->readout

Step-by-Step Procedure:

  • Blood Collection and Preparation: Collect whole blood from healthy human donors into sodium citrate (3.2% w/v final) and store at 4°C for up to 7 days [3].
  • Treatment and Clot Formation:
    • Aliquot 20-50 µL of citrated whole blood into a well of a 96-well plate.
    • Pre-incubate blood with:
      • Experimental groups: Recombinant human chymase (rCMA-1, e.g., 1 µM) in the presence or absence of this compound (1-100 µM).
      • Control groups: Vehicle (e.g., 0.1% DMSO), this compound alone, rCMA-1 alone.
    • Initiate clot formation by adding calcium chloride (CaCl₂, e.g., 31.2 mM final concentration) to recalcify the blood.
    • Incubate the plate at 37°C for 30 minutes to allow complete clot formation [3].
  • Induction of Thrombolysis:
    • Carefully add a fibrinolysis-inducing agent, such as recombinant tissue plasminogen activator (tPA), to the surrounding solution.
    • Place the plate on a shaking incubator at 37°C to initiate and promote clot lysis [3].
  • Data Acquisition and Analysis:
    • Continuously monitor the turbidity of the solution by measuring absorbance at a wavelength between 540 nm and 580 nm. The release of red blood cells from the lysing clot leads to an increase in absorbance [3].
    • Plot absorbance over time. Compare the rate and extent of clot lysis between treatment groups. This compound is expected to accelerate lysis in clots treated with rCMA-1.
Protocol 2: Measuring Chymase and Plasmin Activity from Clot Extracts

This protocol details how to homogenize blood clots to extract and measure the enzymatic activity of chymase and plasmin directly from the clot microenvironment [3].

Workflow Diagram: Clot Extract Analysis

Enzyme Activity from Clot Extracts clot Formed Blood Clot homogenize Homogenize in PBS/BSA Buffer clot->homogenize centrifuge Centrifuge 18,000-100,000 xg homogenize->centrifuge assay_activity Assay Supernatant for Chymase or Plasmin Activity centrifuge->assay_activity

Step-by-Step Procedure:

  • Clot Homogenization:
    • After formation, transfer the blood clot to a homogenizer.
    • Homogenize it in 10 volumes (v/w) of ice-cold phosphate-buffered saline (PBS, 20 mM, pH 7.4) supplemented with bovine serum albumin (BSA, 0.5 mg/mL for chymase extraction or 1.5 mg/mL for plasmin extraction) [3].
  • Extract Clarification:
    • Transfer the homogenate to a microtube and incubate at 37°C for 30 minutes.
    • Centrifuge at high speed (18,000 xg for chymase or 100,000 xg for plasmin) at 4°C for 20-30 minutes.
    • Carefully collect the supernatant, which contains the soluble enzymes, and keep it on ice for immediate analysis [3].
  • Enzymatic Activity Measurement:
    • For Chymase Activity: Incubate a sample of the supernatant with a fluorogenic chymase substrate (e.g., Abz-HPFHL-Lys(Dnp)-NH₂). Confirm the activity is this compound-sensitive by including a control with this compound (10 µM) [3].
    • For Plasmin Activity: Use a suitable plasmin-specific chromogenic or fluorogenic substrate. To demonstrate this compound's mechanism, compare plasmin activity from clots treated with rCMA-1 versus those co-treated with rCMA-1 and this compound [3].

Mechanism of Action and Workflow Visualization

The following diagram integrates this compound's mechanism into the key experimental pathway, showing how it promotes fibrinolysis.

Pathway Diagram: this compound's Profibrinolytic Mechanism

This compound Enhances Fibrinolysis mast_cell Activated Mast Cell chymase_release Releases Chymase (CMA-1) mast_cell->chymase_release plasmin_inactivation Inactivates Plasmin (Cleavage) chymase_release->plasmin_inactivation protects_plasmin Protects Plasmin Activity impaired_lysis Impaired Clot Lysis (Thrombus Stabilization) plasmin_inactivation->impaired_lysis This compound This compound (BAY 1142524) This compound->protects_plasmin  Inhibits enhanced_lysis Enhanced Clot Lysis (Thrombus Resolution) protects_plasmin->enhanced_lysis

Critical Considerations for Researchers

  • Specificity Controls: Always include the plasminogen/plasmin inhibitor BAY 1214237 to confirm that the observed fibrinolysis is specifically dependent on the plasmin pathway [3].
  • Chymase Stability: Note that chymase is rapidly inactivated in pure plasma by circulating inhibitors. Its biological activity is most relevant within the protected microenvironment of a clot, which these assays are designed to mimic [3].
  • Clinical Correlation: The promising preclinical data on this compound's profibrinolytic effect and its established safety profile in humans suggest a strong potential for clinical translation in thrombotic disorders [1] [2] [3].

References

Fulacimstat (BAY 1142524) Application Notes: Experimental Protocols for Thrombus Resolution Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chymase Biology and Therapeutic Rationale

Chymase in Thrombotic Pathology

Chymase, a serine protease primarily expressed and stored in mast cells, has recently emerged as a pivotal regulator of thrombus stability through its interaction with the fibrinolytic system. While traditionally investigated for its role in fibrotic diseases and cardiac remodeling, recent discoveries have revealed that chymase directly inactivates plasmin within fibrin-rich clots, thereby impairing natural thrombus resolution mechanisms. This newly identified function positions chymase inhibition as a promising therapeutic strategy for thrombotic disorders with potentially low bleeding risk compared to conventional anticoagulants and thrombolytics. Mast cells containing chymase have been identified in human deep vein thrombosis biopsies, supporting the clinical relevance of this pathway in human thrombosis.

The molecular mechanism involves chymase-mediated cleavage of plasmin into smaller, inactive peptides within the thrombus microenvironment, effectively stabilizing the clot structure against endogenous fibrinolytic activity. This discovery is particularly significant because chymase activity appears spatially constrained within thrombi, potentially allowing for localized fibrinolytic effects without systemic disruption of hemostasis. Research has demonstrated that both genetic and pharmacological inhibition of chymase effectively prevents and resolves thrombus formation in experimental models without prolonging bleeding time, distinguishing this approach from current standard therapies.

Fulacimstat as a Selective Chymase Inhibitor

This compound (BAY 1142524) represents a first-in-class, orally available chymase inhibitor initially developed for cardiac remodeling after myocardial infarction. While clinical trials for the cardiac indication did not demonstrate efficacy, the compound's favorable pharmacokinetic profile and selective inhibition of chymase have spurred investigation into its application for thrombotic disorders. This compound exhibits potent inhibition of human chymase with a half maximal inhibitory concentration (IC50) of 4 nM, while showing significantly lower activity against other serine proteases of the hemostatic system (IC50 > 2 μM for plasmin, plasma kallikrein, thrombin, and other coagulation factors).

The compound's pharmacokinetic properties support its investigational use, with rapid absorption (peak concentration 1-3 hours after administration), terminal half-life of 6.84-12.0 hours, and dose-linear plasma exposures with negligible food effects. Phase 1 clinical trials in healthy male volunteers have demonstrated that this compound is safe and well-tolerated with no effects on heart rate or blood pressure compared to placebo. These characteristics make this compound a valuable research tool for investigating chymase biology and a promising candidate for profibrinolytic therapy development.

In Vitro Thrombolysis Protocols

Human Blood Clot Formation and Thrombolysis Assay
2.1.1 Materials and Reagents
  • Blood Collection: Human whole blood collected via venipuncture into sodium citrate (3.2% w/v final) and stored at 4°C for up to 7 days
  • Recombinant Enzymes: Activated recombinant human chymase (rCMA-1)
  • Experimental Compounds: this compound (BAY 1142524), plasmin/plasminogen inhibitor BAY 1214237, recombinant tissue plasminogen activator (tPA)
  • Clotting Agent: Calcium chloride (CaCl₂) solution, 31.2 mM
  • Buffer Systems: 20 mM PBS (pH 7.4) supplemented with BSA (0.5-1.5 mg/mL)
  • Equipment: 96-well plates, glass-Teflon homogenizer, temperature-controlled incubator (37°C), centrifuge capable of 18,000×g and 100,000×g
2.1.2 Experimental Workflow

Table 1: Step-by-Step Protocol for Halo-Shaped Clot Thrombolysis Assay

Step Procedure Conditions Parameters
1. Blood Preparation Collect whole blood via venipuncture into sodium citrate (3.2% w/v) Store at 4°C Use within 7 days of collection
2. Compound Addition Add experimental compounds (rCMA-1, this compound, etc.) to blood samples Room temperature Final DMSO concentration ≤0.1%
3. Clot Formation Add CaCl₂ (31.2 mM final) to recalcify blood; transfer 50 μL to wells Incubate at 37°C for 30 min Halo-shaped clots form with empty center
4. Thrombolysis Induction Add tPA or vehicle to initiate fibrinolysis 37°C with continuous monitoring Monitor absorbance increase from released RBCs
5. Clot Extraction Homogenize clots in 10 volumes PBS-BSA Glass-Teflon homogenizer 20 mM PBS, pH 7.4 with 0.5-1.5 mg/mL BSA
6. Centrifugation Centrifuge homogenates at 18,000×g (chymase) or 100,000×g (plasmin) 4°C for 20-30 min Collect supernatants for activity assays
7. Enzymatic Activity Measure chymase or plasmin activity in supernatants using fluorogenic substrates 37°C in 96-well plates Fluorescence detection with appropriate filters
Chymase and Plasmin Activity Measurements
2.2.1 Fluorogenic Activity Assays

Chymase activity is quantified using the fluorogenic substrate Abz-HPFHL-Lys(Dnp)-NH2. The assay is performed in white 96-well plates with a reaction volume of 30 μL supernatant mixed with 70 μL PBS-BSA buffer. Test samples with either vehicle (0.1% DMSO) or this compound (10 μM) to confirm chymase-specific activity. Measurements are taken with fluorescence detection at excitation/emission wavelengths appropriate for the substrate.

Plasmin activity is assessed using specific fluorogenic plasmin substrates in a similar format. To confirm the specificity of observed effects, include control experiments with the plasmin/plasminogen inhibitor BAY 1214237 (concentration range 0.1-50 μM). This validation step is crucial for establishing the chymase-plasmin axis as the mechanism underlying altered fibrinolytic outcomes.

2.2.2 Experimental Conditions and Controls

Table 2: Experimental Conditions for Thrombolysis Assays

Condition Chymase Manipulation Fibrinolytic Component Expected Outcome
Basal Fibrinolysis No addition tPA alone Establish baseline clot lysis
Chymase Inhibition This compound (1-100 μM) tPA Enhanced clot dissolution vs. baseline
Chymase Supplementation rCMA-1 (0.1-1 μM) tPA Concentration-dependent lysis inhibition
Pathway Validation This compound + BAY 1214237 tPA Reversal of pro-fibrinolytic effects
Specificity Control This compound alone No tPA Assess direct fibrinolytic activity

Experimental Data and Validation

Quantitative Thrombolysis Results

Recombinant human chymase (rCMA-1) demonstrates concentration-dependent anti-fibrinolytic activity in the human blood clot system. At a concentration of 1 μM, rCMA-1 significantly induces resistance to endogenous plasmin-mediated fibrinolysis even in the presence of recombinant tPA, resulting in decreased clot lysis. This effect is completely reversed by co-incubation with this compound, which dose-dependently accelerates clot dissolution with an effective concentration range of 1-100 μM.

The pro-fibrinolytic effects of this compound are specifically mediated through the chymase-plasmin axis, as demonstrated by their reversal with the plasminogen/plasmin inhibitor BAY 1214237. This confirms that this compound promotes thrombus resolution by preserving endogenous plasmin activity rather than through direct fibrinolytic properties. Importantly, This compound-sensitive chymase activity has been identified in thrombi collected from thrombectomy patients, validating the pathological relevance of this mechanism in human thrombosis.

Methodological Validation and Controls

Assay validation experiments have established that although chymase is rapidly neutralized in plasma by endogenous circulating inhibitors (including alpha 1-antitrypsin, alpha 1-antichymotrypsin, and alpha 2-macroglobulin), it remains active within the local microenvironment of a blood clot. This spatial compartmentalization explains why circulating inhibitors do not protect intra-thrombus plasmin from chymase-mediated inactivation and supports the therapeutic potential of chymase inhibitors for thrombotic disorders.

The high-throughput thrombolysis assay using halo-shaped clots in 96-well plates offers several advantages over traditional methods like rotational thromboelastometry (ROTEM), including minimal blood volume requirements (20 μL per sample) and precise monitoring of the thrombolytic process over time through absorbance measurements resulting from red blood cell release during clot dissolution.

Pathway Visualization and Experimental Workflow

Chymase-Plasmin Interaction Pathway

G MastCell Mast Cell Activation ChymaseRelease Chymase Release MastCell->ChymaseRelease PlasminInactivation Plasmin Inactivation (Cleavage) ChymaseRelease->PlasminInactivation FibrinAccumulation Fibrin Accumulation PlasminInactivation->FibrinAccumulation ThrombusStabilization Thrombus Stabilization FibrinAccumulation->ThrombusStabilization This compound This compound (BAY 1142524) This compound->ChymaseRelease Inhibits PlasminActivation Plasmin Activation (Fibrinolysis) This compound->PlasminActivation Preserves ThrombusResolution Thrombus Resolution PlasminActivation->ThrombusResolution

Figure 1: Molecular Mechanism of Chymase in Thrombus Stabilization and this compound Action. This diagram illustrates how mast cell-derived chymase inactivates plasmin within thrombi, leading to fibrin accumulation and thrombus stabilization. This compound inhibits chymase activity, thereby preserving plasmin-mediated fibrinolysis and promoting thrombus resolution.

Experimental Workflow for Thrombolysis Assessment

G BloodCollection Blood Collection (Sodium Citrate) CompoundAddition Compound Addition (rCMA-1, this compound, etc.) BloodCollection->CompoundAddition ClotFormation Clot Formation (CaCl₂ recalcification) CompoundAddition->ClotFormation ThrombolysisInduction Thrombolysis Induction (tPA addition) ClotFormation->ThrombolysisInduction ClotExtraction Clot Extraction (Homogenization) ClotFormation->ClotExtraction Parallel samples AbsorbanceMonitoring Absorbance Monitoring (Clot lysis quantification) ThrombolysisInduction->AbsorbanceMonitoring DataAnalysis Data Analysis AbsorbanceMonitoring->DataAnalysis EnzymaticAssay Enzymatic Activity (Fluorogenic substrates) ClotExtraction->EnzymaticAssay EnzymaticAssay->DataAnalysis

Figure 2: Experimental Workflow for Thrombolysis Assessment. This diagram outlines the key steps in evaluating this compound effects on thrombus resolution, including clot formation, thrombolysis induction, and enzymatic activity measurements.

Research Applications and Conclusion

Discussion of Research Findings

The experimental protocols detailed in this application note provide a robust framework for investigating the novel profibrinolytic properties of chymase inhibitors like this compound. The key advantage of this approach lies in its targeted mechanism that appears to discriminate between pathological thrombosis and physiological hemostasis. Unlike conventional anticoagulants and thrombolytics that systemically alter hemostasis and carry significant bleeding risks, chymase inhibition potentially offers localized fibrinolytic enhancement specifically within thrombi where chymase is active and accessible.

The translational potential of these findings is substantial, particularly for thrombotic conditions where current therapeutic options remain limited by safety concerns. Acute ischemic stroke, pulmonary embolism, and venous thrombosis represent promising indications where this compound might offer clinical benefit, either as monotherapy or in combination with existing agents to enhance efficacy while reducing bleeding complications. The demonstrated safety profile of this compound in clinical trials for cardiac indications further supports its investigation for these new applications.

Conclusion and Future Directions

This compound represents a promising investigational tool and potential therapeutic agent for thrombotic disorders through its selective inhibition of chymase-mediated plasmin inactivation. The protocols outlined herein enable comprehensive evaluation of its effects on human blood clots in vitro, providing a foundation for further mechanistic studies and therapeutic development. Future research directions should include combination therapy assessments with standard anticoagulants or thrombolytics, investigation in disease-specific models of thrombosis, and further exploration of the molecular determinants of chymase activity within different thrombus microenvironments.

The discovery of chymase's role in thrombus stabilization and the development of specific inhibitors like this compound open new avenues for safe thrombus resolution strategies that may address significant unmet needs in the management of thrombotic disorders.

Technical Specifications for Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Here are the key physical and chemical parameters for Fulacimstat to inform your experimental planning.

Table 1: Storage Stability and Handling Conditions [1]

Parameter Condition
Recommended Storage (Powder) -20°C
Recommended Storage (in solvent) -80°C
Container Keep tightly sealed
Storage Environment Cool, well-ventilated area, away from direct sunlight and ignition sources
Incompatible Materials Strong acids, strong alkalis, strong oxidising agents, strong reducing agents

Table 2: Solubility and In Vitro Assay Preparation [2]

Parameter Condition / Value
Solubility in DMSO 50 mg/mL (102.59 mM)
Stock Solution Stability -80°C for 2 years; -20°C for 1 year
Molecular Weight 487.38 g/mol
Purity 99.86%

Experimental Workflow and Critical Control Points

The following diagram outlines a general workflow for preparing and using this compound in in vitro assays, highlighting key control points for reliability.

Start Reconstitute this compound Powder A Use fresh, dry DMSO (50 mg/mL, 102.59 mM) Start->A B Prepare aliquots A->B C Store at -80°C (2 years) or -20°C (1 year) B->C D Thaw aliquot as needed Avoid repeated freeze-thaw cycles C->D E Dilute in assay buffer Note: Rapidly neutralized in plasma [3] D->E F Proceed with in vitro assay (e.g., thrombolysis, enzymatic activity) E->F

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues researchers might encounter when working with this compound.

  • Unexpectedly low activity in plasma-based or whole blood assays?

    • Cause: this compound, like other chymase inhibitors, is rapidly neutralized by endogenous circulating inhibitors in plasma (e.g., alpha 1-antitrypsin) [3].
    • Solution: Activity is retained within the local microenvironment of structures like blood clots. Assays should be designed to model this localized action rather than free circulation [3].
  • Observing precipitation upon dilution into aqueous buffer?

    • Cause: The compound has high solubility in DMSO but may precipitate when added to aqueous solutions if the final concentration exceeds its solubility limit.
    • Solution: Ensure the final concentration of DMSO in your assay is tolerated (typically ≤1%). Consider using a intermediate dilution step or adding solubility enhancers like BSA (0.5-1.5 mg/mL) to the assay buffer, as used in clot extraction protocols [3].
  • How can I confirm the compound is stable under my assay conditions?

    • Cause: Chemical stability can be compromised by pH, temperature, or buffer components.
    • Solution: The compound is stable under recommended storage conditions [1]. For new assay conditions, check the chemical stability by analyzing the sample after incubation using HPLC and compare it to a freshly prepared standard.
  • How do I confirm the selectivity of this compound in my assay?

    • Solution: The selectivity of this compound has been tested against various serine proteases. It has an IC50 of 4 nM for human chymase, while its IC50 for plasmin, plasma kallikrein, thrombin, and other coagulation factors is above 2 µM, indicating high selectivity [3].

Key Technical Notes for Researchers

  • Handling Precautions: this compound is classified as Acute Toxicity (Oral, Category 4, H302) and is very toxic to aquatic life (H410). Always use appropriate personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing. Avoid dust formation and handle only in areas with adequate exhaust ventilation [1].
  • Bioactivity: this compound is a potent and selective chymase inhibitor with IC50 values of 4 nM for human chymase and 3 nM for hamster chymase [4] [2] [5].
  • Waste Disposal: Dispose of contents and containers in accordance with all local, federal, and state regulations by transferring them to an approved waste disposal plant [1].

References

Fulacimstat selectivity against other serine proteases

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of Fulacimstat

Extensive profiling has quantified this compound's inhibitory activity against human chymase and other serine proteases. The table below summarizes key selectivity data from preclinical discovery.

Table 1: In Vitro Inhibitory Activity of this compound and Predecessors [1]

Compound & Target IC₅₀ / Inhibition Activity Key Selectivity Findings
This compound (Preclinical Candidate) Excellent selectivity over trypsin, plasmin, and thrombin. [1]
Screening Hit (Compound 1) Selective vs. trypsin, plasmin, and thrombin. [1]
Human Chymase IC₅₀ = 2.2 μM [1]
Hamster Chymase IC₅₀ = 220 nM [1]
Lead Optimized (Compound 8) Comparable chymase inhibition to predecessor compounds. [1]

Experimental Protocols for Selectivity Assessment

To replicate or build upon these selectivity findings, you can implement the following established experimental methodologies.

Protocol 1: Enzymatic High-Throughput Screening (HTS) and Selectivity Assay [1]

This protocol describes the initial identification and profiling of chymase inhibitors.

  • Objective: To identify potent chymase inhibitors and profile their selectivity against a panel of serine proteases.
  • Key Reagents:
    • Enzyme: Recombinant human chymase.
    • Substrate: An angiotensin-based fluorogenic peptide substrate (for a fluorescence read-out).
    • Compound Library: The Bayer compound library (>2.5 million compounds).
    • Selectivity Panel: Enzymes like trypsin, plasmin, and thrombin.
  • Procedure:
    • Primary Screening: Test compounds against human chymase with the fluorogenic substrate. Identify initial "hits" based on inhibitory activity (IC₅₀).
    • Counter-Screening for Selectivity: Take confirmed hits and test them individually against the panel of other serine proteases (e.g., trypsin, plasmin, thrombin) using analogous enzymatic assays.
    • Cross-Species Activity: For compounds intended for in vivo preclinical models, establish activity assays using chymase from the relevant species (e.g., hamster, dog).

Protocol 2: X-ray Crystallography for Binding Mode Analysis [1]

This technique provides the structural basis for potency and selectivity, crucial for rational drug design.

  • Objective: To determine the three-dimensional structure of the lead compound bound to the human chymase active site.
  • Procedure:
    • Protein Crystallization: Purify and crystallize human chymase.
    • Co-crystallization/Soaking: Incubate the chymase crystals with the inhibitor compound.
    • Data Collection and Analysis: Collect X-ray diffraction data and solve the crystal structure.
  • Interpretation:
    • The X-ray structure of an early screening hit revealed that the 3-trifluoromethylbenzyl group fits into the lipophilic S1 pocket of chymase.
    • This explains the steep structure-activity relationship (SAR) for modifications at this position and the high selectivity, as the compound's structure is optimized for chymase's unique S1 pocket and avoids interactions with the S1 pockets of other serine proteases. [1]

Troubleshooting Common Experimental Issues

Issue 1: Lack of Inhibitory Potency or Selectivity

  • Potential Cause: Suboptimal fit within the chymase S1 pocket. The SAR is steep, and even small changes to the R3 group (e.g., adding a para-fluoro substituent to the benzylic group) can drastically reduce activity. [1]
  • Solution:
    • Focus on the S1 Pocket: Design analogs that maintain or optimize the lipophilic 3-trifluoromethylbenzyl group or similar lipophilic substituents.
    • Explore Ortho-Substituents: Introduce small lipophilic substituents adjacent to the trifluoromethyl group, which was found to be beneficial for activity. [1]

Issue 2: Poor Metabolic Stability or Permeability in Preclinical Models

  • Potential Cause: Unfavorable physicochemical properties of the lead compound.
  • Solution:
    • Monitor DMPK Parameters Early: Use in vitro assays like Caco-2 for permeability and hepatocyte incubation for metabolic stability to guide optimization.
    • Isosteric Replacement: The carboxylic acid moiety (R2) can be replaced with a 5-tetrazolyl group as a bioisostere, which was tolerated and can improve drug-like properties. [1]

Mechanism of Action and Therapeutic Potential

The interest in this compound's selectivity is heightened by the discovery of a new biological role for chymase. The diagram below illustrates this mechanism and the drug's therapeutic context.

G cluster_pathway Chymase Role in Thrombosis and this compound Action A Fibrin-Rich Clot Formation B Mast Cell Degranulation A->B Tissue Damage C Chymase Release B->C D Plasmin Inactivation C->D Cleaves Plasmin E Impaired Fibrinolysis (Thrombus Persistence) D->E F This compound (Chymase Inhibitor) Inhib Inhibition F->Inhib Inhib->C App1 Potential Therapeutic Indications App2 Stroke App1->App2 App3 Pulmonary Embolism App1->App3 App4 Venous Thrombosis App1->App4

This mechanism underpins a significant therapeutic advantage: chymase inhibition promotes thrombolysis without increasing bleeding risk, a major limitation of current therapies like tPA. [1] [2] Although clinical trials for post-myocardial infarction cardiac remodeling did not show efficacy, this compound was found to be safe and well-tolerated in patients. [3]

References

optimizing Fulacimstat concentration for clot lysis assays

Author: Smolecule Technical Support Team. Date: February 2026

Fulacimstat (BAY 1142524) Fact Sheet

Mechanism of Action: this compound is a potent and selective inhibitor of human chymase (CMA-1) [1] [2]. It works by blocking the ability of mast cell-derived chymase to inactivate plasmin within fibrin-rich clots. This protects plasmin's fibrinolytic activity, leading to enhanced clot dissolution without increasing bleeding risk [1] [2].

Key Characteristics:

  • IC50 for human chymase: 4 nM [2]
  • Selectivity: Demonstrated selectivity over other serine proteases of the hemostatic system (e.g., plasmin, thrombin, factor Xa) with IC50 values above 2 µM [2]

This compound Concentration Optimization Data

The effective concentration of this compound in your assay will depend on the specific model and goals. The table below summarizes data from key studies.

Assay Type / Goal Effective this compound Concentration Key Experimental Findings

| In vitro clot lysis (Human blood) [2] | 1 - 100 µM | • this compound (1 µM) reversed the anti-fibrinolytic effect of recombinant human chymase (rCMA-1). • A concentration-dependent acceleration of clot dissolution was observed up to 100 µM. | | Enzymatic Activity Inhibition [2] | 10 µM | • Used to treat supernatants from clot extracts to confirm that reduced fibrinolysis was due to chymase activity. | | Biomarker Assay Development [2] | 1 - 100 µM | • A range of concentrations was added to blood samples to develop a reliable method for detecting chymase activity in clots. |

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound's profibrinolytic effects.

In Vitro Thrombolysis Assay with Human Blood

This protocol is adapted from a 2025 study that used halo-shaped human blood clots to investigate the profibrinolytic effects of this compound [2].

Workflow:

G Blood Blood ClotForm Clot Formation (Recalcification, 37°C, 30 min) Blood->ClotForm rCMA1 Recombinant Chymase (rCMA-1) rCMA1->ClotForm Optional (1 µM) This compound This compound This compound->ClotForm 1-100 µM PlasminInhib Plasmin Inhibitor (BAY 1214237) PlasminInhib->ClotForm Optional control LysisAssay Thrombolysis Assay (Add tPA, monitor lysis) ClotForm->LysisAssay Analysis Analysis (Clot lysis over time) LysisAssay->Analysis

Procedure:

  • Blood Collection: Collect whole blood from healthy human donors into sodium citrate (3.2% w/v) [2].
  • Treatment: Add this compound (final concentration 1-100 µM from Table 1) and/or recombinant human chymase (rCMA-1, 1 µM) to the blood samples [2].
  • Clot Formation: Transfer 20-50 µL of treated blood to a 96-well plate. Initiate clotting by adding calcium chloride (CaCl₂, 31.2 mM final concentration) to recalcify the blood. Incubate at 37°C for 30 minutes to allow for solid clot formation [2].
  • Thrombolysis: Add recombinant tissue plasminogen activator (tPA) to the wells to initiate clot lysis [2].
  • Data Acquisition & Analysis: Monitor the decrease in clot size or increase in absorbance (from released red blood cells) over time. Compare lysis rates between treated and control clots to determine the effect of this compound [2].
Clot Extraction & Enzymatic Activity Measurement

This protocol describes how to extract and measure chymase and plasmin activity directly from blood clots, a method used to validate this compound's target engagement [2].

Workflow:

Procedure [2]:

  • Homogenization: Homogenize the pre-formed blood clot in 10 volumes (v/w) of phosphate-buffered saline (PBS, pH 7.4) supplemented with bovine serum albumin (BSA, 0.5 mg/mL for chymase extraction or 1.5 mg/mL for plasmin extraction).
  • Extraction: Incubate the homogenate at 37°C for 30 minutes, then centrifuge at high speed (18,000 xg for chymase; 100,000 xg for plasmin) at 4°C for 20-30 minutes.
  • Treatment: Collect the supernatant and treat it with either this compound (10 µM) or a vehicle control (e.g., 0.1% DMSO).
  • Activity Measurement:
    • Chymase Activity: Use a fluorogenic substrate (e.g., Abz-HPFHL-Lys(Dnp)-NH₂). The activity is measured as this compound-sensitive activity.
    • Plasmin Activity: Use a plasmin-specific chromogenic substrate (e.g., S-2251). Increased plasmin activity in this compound-treated extracts confirms that the inhibitor protected plasmin from chymase-mediated degradation.

Troubleshooting Guide & FAQs

Q1: My clot lysis results are inconsistent. What could be the reason?

  • Blood donor variability: The fibrinolytic potential of blood can vary significantly between individuals [3]. Use blood from a sufficient number of donors and consider pooling samples if appropriate for your experimental design.
  • Clot structure differences: Ensure that clot formation conditions (time, temperature, tube geometry) are perfectly consistent across all replicates [4].
  • This compound stock solution: Ensure the compound is freshly prepared or properly stored, and that the solvent (e.g., DMSO) concentration is consistent and low (typically ≤0.1%) across all treatments to avoid solvent effects.

Q2: How can I confirm that the observed fibrinolysis is specifically due to chymase inhibition?

  • Use a plasmin inhibitor: As a critical control, include an experiment with a specific plasminogen/plasmin inhibitor like BAY 1214237 (IC50 ~4.43 µM). If the profibrinolytic effect of this compound is abolished by co-incubation with this inhibitor, it confirms that the lysis is mediated through the plasmin pathway and is not an off-target effect [2].
  • Measure intra-clot chymase activity: Use the enzymatic activity measurement protocol above to confirm the presence and inhibition of chymase in your clot model [2].

Q3: The provided research uses a "halo-shaped" clot assay. Can I use a different clot lysis model? Yes. The core principle is to measure the dissolution of a human blood clot under standardized conditions. Other established models include:

  • Weight-based clot lysis: Form clots in pre-weighed tubes and calculate the percentage of lysis based on weight difference after incubation with the drug [4]. This is a robust and low-cost method.
  • Turbidity-based assays (Euglobulin clot lysis): Monitor the change in turbidity during clot formation and lysis in a microtiter plate reader [3] [4]. The key is to validate that your chosen model can reliably detect the enhancement of fibrinolysis by this compound.

Key Takeaways for Experimental Design

  • Start with 10 µM: For initial experiments, a concentration of 10 µM is a well-validated starting point that effectively inhibits chymase and accelerates clot lysis in human blood models [2].
  • Include critical controls: Always include a plasmin inhibitor control (BAY 1214237) to confirm the mechanism of action and a recombinant chymase control to challenge the system [2].
  • Consider assay variability: Account for donor-to-donor variability in fibrinolysis potential by using a sufficient sample size and consistent clot formation protocols [3].

References

Fulacimstat Experimental Guide: Profibrinolytic Activity in Human Blood Clots

Author: Smolecule Technical Support Team. Date: February 2026

This guide synthesizes methodology from recent publications to help you establish and troubleshoot experiments investigating Fulacimstat's effects on clot lysis [1].

Experimental Parameters & Reagents

The table below lists key reagents and their roles in the profibrinolytic activity assay.

Parameter Description Purpose / Role in the Experiment
rCMA-1 Activated recombinant human chymase (CMA-1) To mimic mast cell-derived chymase activity within clots and induce fibrinolysis resistance [1].
This compound (BAY 1142524) Potent and selective chymase inhibitor (IC~50~ = 4 nM) To test the reversal of chymase-induced antifibrinolytic effects and accelerate clot dissolution [1].
BAY 1214237 Plasminogen/plasmin inhibitor (IC~50~ = 4.43 μM) To confirm the specific involvement of the plasmin pathway and validate that this compound's effect is profibrinolytic [1].
Blood Clot Formation Recalcification of citrated human whole blood with 31.2 mM CaCl~2~ [1] To generate a standardized, stable blood clot in vitro for thrombolysis testing.
Fluorogenic Substrate Abz-HPFHL-Lys(Dnp)-NH2 To directly measure and quantify chymase enzymatic activity in clot extracts [1].
Frequently Asked Questions & Troubleshooting
Question / Issue Potential Cause & Solution

| Unexpectedly low fibrinolysis in control groups. | • Cause: Endogenous plasma protease inhibitors (e.g., alpha 1-antitrypsin) may be neutralizing added enzymes or compromising activity [1]. • Solution: Ensure rCMA-1 is incorporated during clot formation, protecting it within the fibrin network. Pre-treat clots with this compound to establish a baseline. | | High variability in clot lysis results between replicates or donors. | • Cause: Biological variability in human blood samples (e.g., varying levels of endogenous plasminogen, inhibitors, or other clotting factors) [1]. • Solution: Use a standardized blood collection and processing protocol. Increase sample size (n) and perform experiments with blood from multiple donors to account for natural variation. | | This compound fails to accelerate clot lysis. | • Cause 1: rCMA-1 concentration is too high, overwhelming the inhibitor. Solution: Perform a dose-response curve for this compound (e.g., 1 to 100 µM) against a fixed rCMA-1 challenge [1]. • Cause 2: The effect is not specific to the chymase-plasmin axis. Solution: Use the plasmin inhibitor BAY 1214237 as a control; it should reverse this compound's profibrinolytic effect [1]. | | How selective is this compound for chymase in this assay? | this compound is highly selective. Its IC~50~ for chymase is 4 nM, while for other serine proteases like plasmin, thrombin, and factor Xa, it is >2 µM, making off-target effects unlikely at effective concentrations [1]. |

Experimental Workflow: Profibrinolytic Assay

The following diagram outlines the core procedural workflow for testing this compound in a human blood clot model, based on the recalcification assay.

start Citrated Human Whole Blood step1 Add rCMA-1 & CaCl₂ (Initiate Clot Formation) start->step1 step2 Incubate (37°C, 30 min) Form Halo-Shaped Clot step1->step2 step3 Add Experimental Treatments step2->step3 step4a Vehicle step3->step4a step4b This compound step3->step4b step4c This compound + BAY 1214237 step3->step4c step5 Monitor Clot Lysis (Measure Absorbance over time) step4a->step5 step4b->step5 step4c->step5 end Analyze Data (Fibrinolysis Rate) step5->end

Mechanism of Action: Chymase Inhibition & Fibrinolysis

This diagram illustrates the underlying molecular mechanism by which chymase inhibition promotes clot dissolution, which is crucial for interpreting your results.

MC Mast Cell Chymase Chymase (CMA-1) MC->Chymase Releases InactivePlasmin Inactive Plasmin (Cleaved) Chymase->InactivePlasmin  Inactivates Plasmin Active Plasmin Fibrin Fibrin Clot Plasmin->Fibrin  Degrades This compound This compound This compound->Chymase  Inhibits Lysis Clot Lysis Fibrin->Lysis Leads to

Key Technical Considerations for Your Research

  • Confirming Chymase Activity: If results are ambiguous, directly measure chymase activity in your clot extracts using the fluorogenic substrate Abz-HPFHL-Lys(Dnp)-NH2. This verifies that rCMA-1 is active and that this compound is effectively inhibiting it [1].
  • Leveraging Selectivity Data: this compound's clean selectivity profile (>500-fold vs. other serine proteases) means that observed effects in this assay can be confidently attributed to chymase inhibition [2] [1].
  • Clinical Safety Context: Remember that this compound has been proven safe and well-tolerated in clinical trials for other indications, which supports its potential as a therapeutic agent and may be relevant for your research context [1].

References

Fulacimstat tissue distribution mast cell targeting

Author: Smolecule Technical Support Team. Date: February 2026

Fulacimstat Profile and Mechanism of Action

This compound is a potent and selective oral inhibitor of the serine protease chymase (CMA1), which is synthesized and released by mast cells [1] [2] [3].

  • Primary Target: Human chymase (CMA1) [2].
  • Mechanism: It acts as a direct inhibitor of chymase activity. Upon mast cell activation and degranulation, chymase is released into the extracellular environment. This compound inhibits the protease, preventing it from cleaving its physiological substrates [1] [4] [5].
  • Therapeutic Rationale: Initially investigated for reducing adverse cardiac remodeling post-myocardial infarction, recent research has revealed a new role for chymase: inactivating plasmin within fibrin-rich clots. This positions this compound as a potential profibrinolytic agent for thrombotic disorders like stroke and pulmonary embolism, with a potentially lower bleeding risk than current therapies [1] [4] [6].

The following diagram illustrates how this compound interferes with this pathway to promote fibrinolysis.

G MC Mast Cell Activation Degran Degranulation MC->Degran Chymase Chymase Release Degran->Chymase PlasminInact Plasmin Inactivation Chymase->PlasminInact ClotStab Stabilized Fibrin Clot PlasminInact->ClotStab Fula This compound Fula->Chymase Inhibits Plasmin Active Plasmin Plasmin->PlasminInact ClotLysis Fibrin Clot Lysis Plasmin->ClotLysis Leads to

Key Experimental Data and Protocols

Recent studies have detailed in vitro methodologies to investigate this compound's profibrinolytic effects in human blood models [4] [5].

1. In Vitro Thrombolysis Assay using Human Blood Clots

This protocol evaluates the effect of compounds on clot lysis.

  • Clot Formation: Citrated whole blood from healthy donors is recalcified with 31.2 mM CaCl₂ in 96-well plates to form "halo-shaped" clots, which are incubated at 37°C for 30 minutes to solidify [4] [5].
  • Intervention: Test conditions include:
    • Recombinant human chymase (rCMA-1) to induce a fibrinolysis-resistant state.
    • The chymase inhibitor this compound (1-100 µM).
    • A plasminogen/plasmin inhibitor (BAY 1214237) to confirm the plasmin-dependent mechanism [4].
  • Lysis Measurement: Recombinant tissue plasminogen activator (tPA) is added to initiate fibrinolysis. Clot lysis is monitored over time by measuring the increase in absorbance due to the release of red blood cells [4] [5].
  • Key Findings:
    • rCMA-1 made clots resistant to tPA-mediated lysis.
    • This compound reversed the anti-fibrinolytic effect of rCMA-1 and accelerated clot dissolution.
    • The profibrinolytic effect of this compound was abolished by the plasmin inhibitor BAY 1214237, confirming the specificity of the pathway [4].

2. Fluorogenic Assay for Chymase Activity in Human Thrombi

This method detects and quantifies active chymase extracted from human blood clots.

  • Sample Preparation: Human blood clots are homogenized in PBS supplemented with BSA. The homogenate is centrifuged, and the supernatant is collected for analysis [4].
  • Activity Measurement: A fluorogenic chymase substrate (Abz-HPFHL-Lys(Dnp)-NH₂) is added to the supernatant. Chymase activity is measured by the increase in fluorescence upon substrate cleavage.
  • Validation: The specificity of the signal is confirmed by pre-treating samples with this compound, which should suppress fluorescence generation [4].

Pharmacological and Selectivity Data

The table below summarizes key quantitative data for this compound.

Parameter Value Details / Experimental Context
IC₅₀ for Chymase 4 nM Half-maximal inhibitory concentration for human chymase (CMA1) [4].
Selectivity >500-fold IC₅₀ > 2 µM for other serine proteases (plasmin, thrombin, factor Xa, plasma kallikrein, tPA, factor XIa) [4].
Clinical Status Investigational Previously tested in Phase II clinical trials for cardiac indications (e.g., NCT02452515). Proven to be safe and well-tolerated in humans [2] [4].

Troubleshooting Common Experimental Issues

  • Issue: Apparent Lack of Inhibitor Effect in Plasma-Based Assays

    • Cause: Chymase is rapidly neutralized by endogenous protease inhibitors (e.g., alpha-1-antitrypsin) in free circulation [4] [5].
    • Solution: Conduct experiments within the microenvironment of a formed clot, where chymase remains active and accessible to this compound. The in vitro thrombolysis assay using recalcified whole blood clots is a physiologically relevant model for this purpose [4].
  • Issue: Need to Confirm Target Engagement in Complex Biological Samples

    • Solution: Use the fluorogenic assay to directly measure chymase activity in clot extracts. A this compound-sensitive signal confirms the presence of active chymase and the effectiveness of the inhibitor in your specific experimental system [4].

Research Implications and Future Directions

The discovery of chymase's role in clot stabilization opens new avenues for treating thrombotic diseases. This compound's high selectivity and a mechanism that is distinct from standard anticoagulants position it as a promising candidate for safe thrombus resolution without significantly disrupting hemostasis [1] [4]. Future research may focus on its application in conditions like deep vein thrombosis, pulmonary embolism, and stroke.

References

Fulacimstat combination therapy standard care

Author: Smolecule Technical Support Team. Date: February 2026

Fulacimstat in Clinical Trials

The table below summarizes the key clinical trials investigating this compound in patients with left ventricular dysfunction following a myocardial infarction.

Trial Name / Identifier Phase Patient Population This compound Dosage & Duration Combination with Standard Care Primary Efficacy Outcomes Safety & Tolerability
CHIARA MIA 1 [1] Phase 2 Clinically stable patients with history of MI and LVEF ≤45% [1]. 4 doses (5 mg BID, 10 mg BID, 25 mg BID, 50 mg QD) for 2 weeks [1]. Yes; stable evidence-based therapies, including ACEi/ARB at ≥50% target dose [1]. Not the primary focus; determined therapeutic exposure levels [1]. Safe and well-tolerated at all doses. No clinically relevant effects on vital signs or potassium [1].
CHIARA MIA 2 (NCT02976467) [2] [3] Phase 2 Patients with first acute STEMI, LVEF ≤45%, and infarct size >10% [2] [3]. 25 mg twice daily for 6 months [2] [3]. Yes; on top of standard of care starting 6-12 days post-MI [2] [3]. No significant effect: Changes in LVEF, LVEDVI, and LVESVI were comparable to placebo [2] [3]. Safe and well-tolerated. Achieved target plasma concentrations [2] [3].
Study 16673 [4] Phase 2 Patients with reduced LVEF (≤45%) after acute MI [4]. 25 mg BID for 6 months [4]. Yes; on top of evidence-based standard of care [4]. Listed as change in LVEF, EDVI, and ESVI (results consistent with CHIARA MIA 2) [4]. Monitored via incidence of adverse and serious adverse events [4].

Standard of Care Context

In the clinical trials, all patients received evidence-based standard of care for post-myocardial infarction with left ventricular dysfunction. This specifically included:

  • Angiotensin-Converting Enzyme Inhibitors (ACEi) or Angiotensin Receptor Blockers (ARBs) at doses of at least half the recommended target dose [1].
  • The trials were designed to evaluate the incremental benefit of adding this compound to this established therapeutic regimen [4].

Guidance for Technical Documentation

For creating troubleshooting guides and FAQs for researchers, you can structure content around the following points:

  • Indication Selection is Critical: A key point for researchers is that while the drug mechanism was sound, the chosen clinical indication (adverse cardiac remodeling) did not prove successful. The recent discovery of chymase's role in inactivating plasmin within clots has spurred a revival of interest in this compound for conditions like stroke and pulmonary embolism [5]. This represents a potential new direction for research.
  • Safety Profile is Established: Emphasize that in human trials, this compound was safe and well-tolerated at all tested doses, with no clinically relevant effects on vital signs or potassium levels, even when combined with other heart failure medications [1]. This is a positive finding for future repurposing efforts.
  • Dosing and Exposure are Understood: The CHIARA MIA 2 trial confirmed that a 25 mg twice-daily dosing regimen achieved plasma exposures predicted to be therapeutically active, which can inform future trial designs [2].

CHIARA MIA 2 Trial Design Workflow

The following diagram illustrates the patient journey and key design of the pivotal CHIARA MIA 2 trial, which provides the strongest evidence regarding this compound's efficacy:

Start Patients with first STEMI A Cardiac MRI Screening (Day 5-9 post-MI) Start->A B Inclusion Criteria Met? LVEF ≤45% & Infarct Size >10% A->B C Randomization (Day 6-12 post-MI) B->C Yes End End B->End No D1 This compound Arm 25 mg BID + Standard Care C->D1 D2 Placebo Arm Placebo BID + Standard Care C->D2 E 6-Month Treatment Period D1->E D2->E F Cardiac MRI Follow-up E->F G1 Primary Endpoint Analysis: Change in LVEF, LVEDVI, LVESVI F->G1 G2 Result: No significant difference vs. Placebo G1->G2

Future Research Directions

Although this compound failed for its original purpose, research into chymase inhibition continues. A 2024 scientific publication notes that interest has been revived due to a newly discovered biological role of chymase in inactivating plasmin within clots. Chymase inhibitors are now being considered as potential profibrinolytic drugs with a low bleeding risk for treating acute thrombosis in stroke, pulmonary embolism, or venous thrombosis [5]. This represents a promising new avenue for drug development.

References

Fulacimstat experimental models myocardial infarction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is fulacimstat's mechanism of action? this compound is a selective, orally available chymase inhibitor [1]. Chymase is a serine protease released from mast cells that promotes adverse cardiac remodeling by activating several profibrotic and pro-inflammatory factors, including angiotensin II, TGF-β, and MMP-9 [1] [2]. This compound works by blocking these chymase-mediated processes [1].

  • Was this compound effective in clinical trials for MI? No. The CHIARA MIA 2 clinical trial demonstrated that this compound was safe and well-tolerated but showed no significant effect on improving cardiac remodeling (measured by changes in left ventricular ejection fraction, end-diastolic volume, or end-systolic volume) in patients with left ventricular dysfunction after an ST-segment elevation MI (STEMI) [3].

  • What are the key considerations for modeling MI in animals? A major challenge in translational research is that animal models often do not fully replicate human disease. Key limitations include the use of young, genetically homogeneous animals without comorbidities, unlike typical human MI patients. Furthermore, surgically induced MI (e.g., by ligation) does not represent the natural progression of atherosclerosis in humans [4]. These factors may explain why promising preclinical results sometimes fail to translate to the clinic.

Experimental Protocol: Clinical Trial Evaluation of this compound after MI

The following methodology is based on the CHIARA MIA 2 trial, which provides a robust framework for evaluating this compound in a post-MI context [3].

  • Objective: To investigate the effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute STEMI.
  • Study Design: Double-blind, randomized, placebo-controlled trial.
  • Patient Population: Patients with a first STEMI.
    • Inclusion Criteria: To enrich for patients at high risk of adverse remodeling, key criteria included a left-ventricular ejection fraction (LVEF) ≤45% and an infarct size >10% measured by cardiac MRI between days 5 and 9 post-MI.
  • Treatment Regimen:
    • Intervention: this compound 25 mg, twice daily.
    • Control: Placebo.
    • Concomitant Therapy: Treatment was administered on top of standard post-MI care, starting 6 to 12 days after the MI event.
    • Duration: 6 months.
  • Primary Outcomes: Changes from baseline to 6 months assessed by a central cardiac MRI core laboratory:
    • Left Ventricular Ejection Fraction (LVEF)
    • Left Ventricular End-Diastolic Volume Index (LVEDVI)
    • Left Ventricular End-Systolic Volume Index (LVESVI)

Troubleshooting Guide: Interpreting Preclinical-Clinical Discrepancies

The failure of this compound in clinical trials after likely promising preclinical results highlights common challenges in drug development. The table below outlines potential reasons and considerations for your research.

Potential Issue Considerations & Research Directions
Species Differences Chymase activity and specificity can vary significantly between species (e.g., rodents, dogs, hamsters, humans) [1] [4]. Ensure your experimental model's chymase biology is relevant to humans.
Insufficient Target Engagement The trial confirmed that plasma drug concentrations were predicted to be therapeutically active [3]. However, verifying target inhibition directly in the human heart tissue is challenging and may not have been achieved.
Redundancy in Pathways Other pathways (e.g., the ACE pathway for Angiotensin II production) may compensate for chymase inhibition, limiting the overall therapeutic effect [1] [2].
Timing of Intervention Treatment in the trial started 6-12 days post-MI [3]. The critical window for influencing early remodeling events may have been missed.
Patient Selection The trial enriched for high-risk patients [3]. Chymase inhibition might be more effective in a different patient subgroup (e.g., those with specific biomarker profiles).

Chymase Signaling and Inhibitor Workflow

The following diagram illustrates the role of chymase in disease pathology and the point of intervention for inhibitors like this compound, based on its documented mechanism of action [1] [2].

G MastCell MastCell Chymase Chymase MastCell->Chymase Releases ProFactors Precursors: Angiotensin I, Pro-MMP-9, Latent TGF-β ProFactors->Chymase Cleaves ActiveFactors Active Mediators: Angiotensin II, MMP-9, TGF-β Chymase->ActiveFactors Pathologies Pathological Effects: Fibrosis, Inflammation, Oxidative Stress ActiveFactors->Pathologies This compound This compound This compound->Chymase Inhibits

Experimental Model Best Practices

When designing experiments for novel chymase inhibitors or other cardiac therapies, adhering to established guidelines can improve translational potential.

  • Follow Rigorous Modeling Guidelines: Consult established guidelines for experimental models of myocardial ischemia and infarction to improve the rigor, reproducibility, and translational relevance of your preclinical work [5].
  • Account for Model Limitations: Be aware that small animal models (e.g., mice, rats) have fundamental differences in cardiac physiology (e.g., heart rate, myosin heavy chain expression) compared to humans, which can affect outcomes [4]. Consider using larger animals where feasible and appropriate.
  • Consider New Therapeutic Indications: Despite its lack of efficacy in post-MI remodeling, research suggests chymase inhibitors may have promise as profibrinolytic agents for thrombosis (e.g., in stroke, pulmonary embolism) due to a newly discovered role of chymase in degrading plasmin within clots, potentially offering a low bleeding risk [1]. This could be a new direction for your research.

References

Fulacimstat vs TY-51469 chymase inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Status Comparison

The table below summarizes the core characteristics and developmental status of each inhibitor.

Feature Fulacimstat (BAY 1142524) TY-51469
Developer Bayer AG Toa Eiyo Ltd.
Administration Oral [1] Intraperitoneal (in animal studies) [2] [3] [4]

| Primary Research Focus | - Adverse cardiac remodeling (historical) [5]

  • Thrombotic disorders (current potential) [1] [6] | - Fibrotic diseases (kidney, liver, lung) [4] [7]
  • Inflammatory diseases (IBD) [2]
  • Thrombosis [3] | | Clinical Status | Phase II trials completed (for post-MI remodeling and diabetic kidney disease); did not demonstrate efficacy in those indications [1] [5] | Preclinical research stage (extensive animal model data) [2] [3] [4] | | Key Differentiating Feature | Orally bioavailable; advanced to human clinical trials [1] [5] | Widely used as a research tool in animal models to validate chymase's role in various diseases [2] [3] [4] |

Quantitative Efficacy Data in Disease Models

The following tables summarize key efficacy findings from experimental models. Note that different models and endpoints are used, so direct numerical comparisons are not applicable.

Table: Efficacy in Cardiovascular and Thrombotic Models

Model / Endpoint This compound TY-51469
Deep Vein Thrombosis (DVT) Proposed as a new application [1] [6] Significantly reduced thrombus formation in mouse stenosis and FeCl3 models [3].
Bleeding Risk Suggested to have low bleeding risk based on chymase inhibitor class effect [1] No impact on bleeding times in healthy or DVT mice [3].
Post-Myocardial Infarction (MI) No effect on cardiac remodeling in a Phase II clinical trial (CHIARA MIA 2) [5]. Not reported in the provided search results.

Table: Efficacy in Inflammatory and Fibrotic Disease Models

Disease Model This compound TY-51469
Inflammatory Bowel Disease (IBD) Not reported. Significantly ameliorated DSS-induced colitis in rats. Reduced histopathological scores and increased Treg proportion and anti-inflammatory cytokines (IL-10, TGF-β1) [2].
Kidney Fibrosis Not reported. Significantly suppressed renal fibrosis, TGF-β1, and collagen I in a mouse model of chronic renal ischemia-reperfusion injury [4].
Non-Alcoholic Steatohepatitis (NASH) Not reported. Attenuated hepatic steatosis, inflammation, and fibrosis in various NASH models by reducing oxidative stress, MMP-9, and TGF-β [7].

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from key studies cited above.

1. DVT Model (TY-51469) [3]

  • Animal Model: C57BL/6 mice and mMCP-4 knockout mice.
  • DVT Induction: Two models were used:
    • Stenosis Model: Partial ligation of the inferior vena cava (IVC) to induce flow-induced thrombosis.
    • FeCl3 Model: Application of Ferric Chloride to the IVC to cause endothelial injury-induced thrombosis.
  • Dosing: TY-51469 was administered via intraperitoneal injection.
  • Evaluation: Thrombus size was measured morphometrically and by color Doppler ultrasound. Bleeding times were assessed separately.

2. IBD Model (TY-51469) [2]

  • Animal Model: Sprague-Dawley rats.
  • Disease Induction: Colitis was induced by administering 3.5% Dextran Sulfate Sodium (DSS) in drinking water cyclically.
  • Dosing: TY-51469 (10 mg/kg/day) or saline (control) was administered via intraperitoneal injection.
  • Evaluation:
    • Histopathological Scoring: Macroscopic and microscopic evaluation of colon inflammation.
    • Flow Cytometry: Proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood.
    • ELISA: Serum levels of IL-10, TGF-β1, and IL-17A.

3. Cardiac Remodeling Trial (this compound) [5]

  • Trial Design: CHIARA MIA 2, a multicenter, randomized, double-blinded, placebo-controlled Phase IIa trial.
  • Patients: 107 patients with a first acute ST-elevation myocardial infarction (STEMI) and left ventricular dysfunction.
  • Dosing: Oral this compound or placebo for 6 months.
  • Primary Endpoint: Change in left ventricular end-systolic volume (LVESV) from baseline to 6 months, assessed by cardiac magnetic resonance imaging (MRI).

Mechanism of Action and Signaling Pathways

Both inhibitors block chymase, a serine protease stored in mast cell granules, but their therapeutic effects are mediated through different downstream pathways.

The following diagram illustrates the primary mechanisms of chymase inhibition based on current research, highlighting the distinct pathways influenced by TY-51469 and this compound.

G Chymase Inhibition Mechanisms cluster_1 Primary Pathway for TY-51469 cluster_2 Primary Pathway for this compound MastCell Mast Cell Chymase Chymase Release (from granules) MastCell->Chymase AngII Angiotensin II Chymase->AngII Converts TGFb_active Active TGF-β Chymase->TGFb_active Activates MMP9_active Active MMP-9 Chymase->MMP9_active Activates Plasmin_Inactive Plasmin (Inactive) Chymase->Plasmin_Inactive Inactivates Inhibitor Chymase Inhibitor (this compound or TY-51469) Inhibitor->Chymase Blocks AngI Angiotensin I AngI->AngII Fibrosis Fibrosis (Heart, Kidney, Liver) AngII->Fibrosis TGFb_latent Latent TGF-β TGFb_latent->TGFb_active TGFb_active->Fibrosis MMP9_latent Pro-MMP-9 MMP9_latent->MMP9_active Inflammation Inflammation (e.g., in IBD, NASH) MMP9_active->Inflammation Plasmin Plasmin (Active) FibrinDegradation Fibrin Degradation (Thrombus Resolution) Plasmin->FibrinDegradation Plasmin_Inactive->Plasmin Prevents Inactivation

Key Takeaways for Researchers

  • This compound is an orally available compound that has undergone human testing. While it failed its initial clinical endpoints, it represents a mature chemical entity with a known safety profile in humans, making it a candidate for repurposing, particularly for thrombotic disorders where low bleeding risk is critical [1] [6].
  • TY-51469 is a potent research tool with robust in vivo efficacy data across a wide spectrum of fibrotic and inflammatory diseases in animal models. Its value lies in validating chymase as a therapeutic target in these conditions [2] [4] [7]. The requirement for parenteral administration may limit its translational potential.

References

Fulacimstat comparative efficacy other antithrombotic agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Efficacy Comparison

Therapeutic Agent Primary Mechanism of Action Key Efficacy Findings Impact on Bleeding Risk
Fulacimstat (Chymase Inhibitor) Inhibits mast cell chymase, protecting plasmin from degradation within clots; promotes fibrinolysis [1] [2] [3]. In vitro: Reversed chymase-induced fibrinolysis resistance and accelerated clot dissolution in human blood [2] [3]. Preclinical (related inhibitor): Prevented/resolved venous thrombi in mice without affecting bleeding time [4]. No increase in bleeding time observed in preclinical models [4] [1].
Warfarin (Vitamin K Antagonist) Reduces synthesis of vitamin K-dependent clotting factors (II, VII, IX, X) [5]. Meta-analysis: ~60% reduction in stroke in atrial fibrillation patients vs. control [5]. Increases major bleeding risk; requires regular monitoring [4] [5].
Rivaroxaban (DOAC) Directly inhibits Factor Xa in the coagulation cascade [6]. Effective in preventing thrombosis; less effective at dissolving existing clots [2]. Lower bleeding risk than warfarin, but significant risk remains [6] [2].
Aspirin / Clopidogrel (Antiplatelets) Inhibit platelet activation and aggregation [5]. Meta-analysis: ~20% reduction in stroke in atrial fibrillation patients vs. control [5]. Increases bleeding risk (e.g., post-TAVI bleeding events: 30-37.5%) [6].
tPA (Thrombolytic) Converts plasminogen to plasmin, directly dissolving fibrin in clots [2]. Standard for rapid thrombolysis in acute settings like stroke [2]. High risk of bleeding complications, limiting its use [4] [2].

Detailed Experimental Data on this compound

The promising profile of this compound is supported by specific experimental data, primarily from in vitro studies on human blood clots.

  • Experimental Protocol (In Vitro Thrombolysis Assay)

    • Clot Formation: Halo-shaped human blood clots were formed in 96-well plates by recalcifying (adding CaCl₂ to) citrated whole blood from healthy donors [2] [3].
    • Intervention: Clots were treated with recombinant human chymase (rCMA-1) to induce fibrinolysis resistance. The specific chymase inhibitor This compound and a plasmin inhibitor (BAY 1214237) were used to probe the mechanism [2] [3].
    • Outcome Measurement: Clot lysis was monitored over time by measuring absorbance increase from released red blood cells. Chymase and plasmin activities within clots were measured using fluorogenic assays [2] [3].
  • Key Experimental Findings

    • rCMA-1 caused a concentration-dependent decrease in clot lysis, making clots resistant to breakdown even in the presence of tPA [2] [3].
    • This compound completely reversed the anti-fibrinolytic effect of rCMA-1, leading to accelerated clot dissolution [2] [3].
    • The pro-fibrinolytic effect of this compound was nullified by the plasmin inhibitor BAY 1214237, confirming that its action depends on the plasmin pathway [2] [3].
    • Functional chymase activity, inhibitable by this compound, was confirmed in human thromboembolic biopsies from patients, validating the human relevance of the mechanism [2] [3].

Research Status and Workflow

This compound has been evaluated in clinical trials for other indications (e.g., cardiac remodeling after heart attack) where it was found to be safe and well-tolerated but did not demonstrate efficacy for that specific purpose [1] [7]. Its application for thrombosis is based on newer preclinical and in vitro research. The diagram below illustrates the logical workflow for its potential use as a profibrinolytic therapy.

workflow Start Tissue Injury/Thrombus Formation A Mast Cell Activation and Degranulation Start->A B Release of Chymase into Thrombus A->B C Chymase Inactivates Plasmin B->C D Impaired Fibrinolysis (Clot Stabilization) C->D E This compound Application F Chymase Inhibition E->F F->C  Prevents G Plasmin Activity Preserved F->G H Enhanced Clot Dissolution G->H

The unique mechanism of this compound offers a potential paradigm shift in thrombosis treatment by separating clot dissolution from bleeding risk.

  • Key Differentiating Feature: Unlike anticoagulants and thrombolytics, which act within the vessel lumen or systemic circulation, this compound targets chymase activity within the protected microenvironment of the thrombus itself. This localized action is thought to underlie its lack of effect on systemic hemostasis [4] [1].
  • Current Status and Future Directions: The evidence for this compound in thrombosis is currently preclinical and based on in vitro human blood models. While a related chymase inhibitor (TY-51469) showed efficacy in animal models of deep vein thrombosis [4], this compound itself has not yet progressed to clinical trials for this new indication [1]. Further research is needed to confirm its efficacy and safety in human patients with thrombotic diseases.

References

Fulacimstat clinical trial results diabetic kidney disease

Author: Smolecule Technical Support Team. Date: February 2026

Fulacimstat DKD Clinical Trial Overview

The key clinical trial investigating this compound for DKD was a Phase 2 study. The table below summarizes its core design elements [1]:

Feature Description
Official Title A double-blind study to investigate efficacy, safety and tolerability of BAY1142524 in patients with type II diabetes and a clinical diagnosis of diabetic kidney disease
ClinicalTrials.gov ID Not provided in search results
Phase Phase 2
Status Completed (February 2018 - October 2019)
Patient Population 152 patients with type 2 diabetes and DKD
Treatment Regimen This compound 25 mg twice daily (BID) or placebo, on top of standard of care
Treatment Duration 6 months
Primary Outcome Change in urinary albumin to creatinine ratio (UACR) from baseline to 6 months
Secondary Outcomes Number of patients with treatment-emergent adverse events and serious adverse events

Known Results and Context

The search results do not contain the quantitative efficacy results for the primary outcome (change in UACR). However, here is what is known:

  • Safety and Tolerability: In a separate Phase 2a trial (CHIARA MIA 1) for a different indication (left ventricular dysfunction after myocardial infarction), this compound was found to be safe and well-tolerated at all doses tested (from 5 mg BID to 50 mg once daily). The study reported no clinically relevant effects on vital signs or potassium levels compared to placebo [2].
  • Lack of Efficacy in Other Indications: The development of this compound for its original primary indication—inhibiting adverse cardiac remodeling after myocardial infarction—was halted because clinical trials did not demonstrate efficacy in that specific area [3] [4].

Experimental Protocol from DKD Trial

For researchers, the methodological details of the completed trial are valuable. The following workflow outlines the study design based on the registry entry [1]:

G Start Patient Population: Adults (18-79 yrs) with Type 2 Diabetes & DKD Allocation Randomization (n=152) Start->Allocation Group1 This compound Arm (25 mg BID) + Standard of Care Allocation->Group1 Group2 Placebo Arm + Standard of Care Allocation->Group2 Intervention Double-Blind Treatment Duration: 6 Months Group1->Intervention Group2->Intervention Primary Primary Endpoint: Change in UACR (First morning void urine) Intervention->Primary Secondary Secondary Endpoints: Safety & Tolerability (Adverse Events) Intervention->Secondary

Mechanism of Action and Therapeutic Rationale

This compound is a first-in-class, potent, and selective chymase inhibitor [3] [5]. Chymase is a serine protease enzyme primarily stored in mast cells.

  • Rationale for DKD: Chymase is known to generate Angiotensin-II and activate TGF-β within tissues, both of which are key drivers of the inflammation and fibrosis that underpin the progression of DKD [3] [6]. The hypothesis was that by inhibiting chymase, this compound could provide a novel, non-classical way to block the renin-angiotensin-aldosterone system (RAAS) locally, potentially offering benefits beyond standard ACE inhibitor or ARB therapy [6].
  • Emerging Application: Recent research has uncovered a new biological role for chymase: it inactivates plasmin within blood clots. This discovery has spurred a revival of interest in chymase inhibitors like this compound as potential profibrinolytic drugs for conditions like stroke and pulmonary embolism, with the key advantage of a potentially low bleeding risk [3] [4].

References

Fulacimstat Efficacy on Albuminuria in DKD: CADA DIA Trial Results

Author: Smolecule Technical Support Team. Date: February 2026

Trial Arm Patient Population Treatment Duration Change in UACR Statistical Significance (vs. Placebo)

| Fulacimstat (25 mg BID) [1] | Adults with Type 2 Diabetes and DKD (n=99) on standard of care (ACEi/ARB) | 24 weeks [1] | Increased by 3% (Coefficient of Variation 88.9%) [1] | Not Significant Least square mean UACR ratio (this compound/placebo): 0.804 (90% CI 0.627-1.030, P = 0.1477) [1] | | Placebo [1] | Adults with Type 2 Diabetes and DKD (n=48) on standard of care (ACEi/ARB) | 24 weeks [1] | Increased by 27.4% (Coefficient of Variation 86%) [1] | — |

Experimental Protocol: The CADA DIA Trial

For research professionals, here are the key methodological details of the clinical trial that generated the data above.

  • 1. Study Design: The trial was a double-blind, randomized, placebo-controlled, multicenter Phase 2 study [1] [2].
  • 2. Patient Population: The study enrolled 147 patients with Type 2 diabetes and a clinical diagnosis of DKD. All participants were already receiving the maximum tolerated dose of either an angiotensin II receptor blocker (ARB) or an angiotensin-converting enzyme inhibitor (ACEi) for at least 3 months prior to screening, representing the standard of care [1].
  • 3. Intervention: Patients were randomized in a 2:1 ratio to receive either This compound 25 mg or a matching placebo, administered orally twice daily for 24 weeks, on top of their existing standard care [1] [2].
  • 4. Primary Endpoint: The primary efficacy endpoint was the change from baseline in the urine albumin-creatinine ratio (UACR) after 24 weeks of treatment, measured in first-morning void urine samples [1] [2].
  • 5. Key Outcome: The analysis showed a non-significant UACR reduction of 19.6% for this compound versus placebo. The trial concluded that this compound did not reduce albuminuria in this patient population [1].

Mechanism of Action and Trial Rationale

The diagram below illustrates the mechanistic pathway targeted by this compound and the logic behind its investigation in DKD.

g MastCell Mast Cell ChymaseRelease Chymase Release (upon activation) MastCell->ChymaseRelease Substrates Proteolytic Substrates: • Angiotensin I → Angiotensin II • Latent TGF-β → Active TGF-β • Big Endothelin-1 → Endothelin-1 ChymaseRelease->Substrates PathologicalEffects Pathological Effects: • Tissue Fibrosis • Inflammation • Tissue Remodeling Substrates->PathologicalEffects DKDProgression Progression of Diabetic Kidney Disease PathologicalEffects->DKDProgression This compound This compound (Chymase Inhibitor) This compound->ChymaseRelease Inhibits

The rationale for investigating this compound in DKD was based on pre-clinical evidence implicating chymase in processes central to DKD pathology, such as local angiotensin II production and TGF-β activation, which drive fibrosis and inflammation in the kidney [3]. Inhibiting this pathway was hypothesized to slow disease progression, with albuminuria serving as a key surrogate marker.

Interpretation and Contemporary Context

  • Trial Interpretation: Despite achieving target plasma concentrations and a good safety profile, the lack of efficacy on the primary endpoint suggests that chymase inhibition with this compound does not play a major therapeutic role in DKD [1].
  • Comparison with Other Therapies: In contrast to this compound's results, other drug classes have demonstrated significant albuminuria reduction in DKD. For instance, SGLT2 inhibitors and nonsteroidal mineralocorticoid receptor antagonists (MRAs) like finerenone have become part of the standard of care based on robust evidence [4] [5]. Recent studies also show that combining these classes can lead to greater albuminuria reduction (e.g., ~30% with finerenone and empagliflozin) [5].

New Therapeutic Direction for this compound

Although not effective for DKD, recent research has uncovered a new potential application for this compound. Evidence now suggests chymase plays a key role in stabilizing blood clots by inactivating plasmin within the thrombus [3] [6].

  • New Mechanism: Chymase released from mast cells within thrombi cleaves and inactivates plasmin, impairing the body's natural ability to dissolve clots. This compound, by inhibiting chymase, can accelerate clot dissolution (fibrinolysis) [6].
  • Potential Advantage: Crucially, in pre-clinical models, this profibrinolytic effect does not increase bleeding risk, a major limitation of current anticoagulant and thrombolytic therapies like tPA [3] [6]. This opens a promising new avenue for this compound in conditions like stroke, pulmonary embolism, and deep vein thrombosis.

References

Fulacimstat bleeding risk comparison tPA anticoagulants

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Theoretical Bleeding Risk

The table below summarizes the core mechanisms and available safety data for each therapy, which explains their fundamental differences in bleeding risk profiles.

Therapy Mechanism of Action Theoretical Bleeding Risk Available Safety Data Summary
Fulacimstat Inhibits chymase within thrombi, enhancing endogenous plasmin activity; acts locally on fibrin-rich clots [1] [2]. Low - Preclinical models show clot lysis without affecting bleeding time or hemostasis [1] [2]. Preclinical & Phase IIa Safety: Well-tolerated in heart failure patients post-MI, but no specific bleeding risk reported in clinical trials [3].
tPA (Alteplase) Thrombolytic; systemically activates plasminogen to plasmin, breaking down fibrin in clots throughout bloodstream [4]. High - Systemic fibrinolysis increases hemorrhage risk, particularly intracranial hemorrhage (ICH) [4]. Clinical Evidence: ICH occurred in 6.8%-10.1% of stroke patients; recent data shows lower risk in patients on DOACs [4].
DOACs (Apixaban, Rivaroxaban, etc.) Systemically inhibit specific coagulation factors (Factor Xa or thrombin) [5] [6]. Moderate to High - Systemic anticoagulation inherently increases bleeding risk [5] [6]. Real-World Evidence: Major bleeding risk varies; gastrointestinal bleeding risk is higher with dabigatran/rivaroxaban vs. VKAs [5] [6].

This compound: Detailed Experimental Data

The investigation of this compound's safety and efficacy has followed a structured path from preclinical discovery to early-phase clinical trials.

  • Preclinical Experimental Protocols: The foundational data on this compound's low bleeding risk comes from in vivo models of thrombosis. In these studies, researchers used mouse models with a knockout of the mMCP4 gene (a close ortholog of human chymase) and wild-type mice treated with the chymase inhibitor TY-51469. The key outcome measures were:

    • Thrombus Size: Measured in vessels like the vena cava.
    • Bleeding Time: Typically assessed using models like the tail bleeding time assay.
    • Fibrinolysis: Confirmed through LC-MS analysis showing chymase cleaves and inactivates plasmin within the thrombus [1].
    • Results: The knockout mice and inhibitor-treated animals were protected from thrombosis and showed accelerated clot lysis, crucially without prolonging bleeding time [1] [2].
  • Clinical Trial Protocols (CHIARA MIA 2): Following preclinical work, the CHIARA MIA 2 trial was a multicenter, randomized, double-blind, placebo-controlled Phase IIa study. It investigated the effects of this compound on cardiac remodeling in 107 patients with left ventricular dysfunction following a ST-elevation myocardial infarction (STEMI).

    • Primary Endpoints: The study focused on changes in left ventricular function and infarct size after 6 months of treatment, not bleeding as a primary outcome.
    • Safety Findings: The trial concluded that this compound was safe and well-tolerated in this patient population, though it showed no significant effect on the primary cardiac endpoints [3].

Comparative Analysis of Available Data

The diagram below illustrates the fundamental difference in the site of action between this compound and systemic agents, which underlies their distinct bleeding risk profiles.

cluster_systemic Systemic Agents (tPA, DOACs) cluster_local This compound Title Site of Action: this compound vs. Systemic Agents Systemic Acts throughout the bloodstream Bleeding Systemic Bleeding Risk Systemic->Bleeding High risk Local Acts locally within the thrombus Lysis Localized Fibrinolysis with Low Bleeding Risk Local->Lysis Enhances clot lysis

Knowledge Gaps and Research Status

  • This compound: Research has pivoted; initial focus was on cardiac remodeling where it proved safe but ineffective [3]. The new potential in thrombosis is based on compelling preclinical data, but clinical trials to confirm its efficacy and low bleeding risk in this setting are still needed [1] [2].
  • tPA and DOACs: The recent real-world study suggesting tPA is safer in DOAC patients [4] challenges current guidelines. This represents a significant evidence gap between clinical practice and evolving real-world data, highlighting an area for immediate further investigation.

References

Fulacimstat validation plasmin inactivation assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Validation Assays

The core mechanism validated for fulacimstat involves its inhibition of chymase, a mast cell-derived serine protease. Recent studies have uncovered that chymase directly inactivates plasmin within the fibrin network of a thrombus. This compound, by inhibiting chymase, preserves plasmin's fibrinolytic activity, promoting clot dissolution without significantly impacting bleeding time [1] [2] [3].

The diagram below illustrates this pathway and the experimental workflow used for validation.

G cluster_0 Experimental Validation Workflow Mast_Cell Mast Cell Activation Chymase_Release Chymase Release Mast_Cell->Chymase_Release Clot Microenvironment Clot Microenvironment Chymase_Release->Clot Microenvironment Local Activity Plasmin_Inactivation Plasmin Inactivation Impaired_Fibrinolysis Impaired Fibrinolysis (Clot Stabilization) Plasmin_Inactivation->Impaired_Fibrinolysis This compound This compound (BAY 1142524) Inhibits_Chymase Inhibits Chymase This compound->Inhibits_Chymase Inhibits_Chymase->Chymase_Release Blocks Halo_Assay In Vitro Thrombolysis Assay (Halo-Shaped Human Blood Clots) Inhibits_Chymase->Halo_Assay Preserved_Plasmin Preserved Plasmin Activity Enhanced_Lysis Enhanced Clot Lysis Preserved_Plasmin->Enhanced_Lysis Enhanced_Lysis->Halo_Assay Clot_Formation Clot_Formation Plasmin Plasmin Plasmin->Plasmin_Inactivation Plasmin->Preserved_Plasmin Clot Microenvironment->Plasmin_Inactivation Fluorogenic_Assay Fluorogenic Activity Assay (Human Thromboembolic Biopsies) Halo_Assay->Fluorogenic_Assay Specificity_Test Selectivity Profiling (Against other serine proteases) Fluorogenic_Assay->Specificity_Test

Summary of Key Validation Data

The following tables summarize the quantitative data from key experiments validating this compound's activity and selectivity.

Table 1: Potency and Selectivity Profile of this compound [1] [2]

Parameter Result Experimental Context
IC₅₀ for Human Chymase 4 nM Enzymatic high-throughput screen using recombinant human chymase and a fluorogenic substrate.
IC₅₀ for Plasmin > 2 µM Selectivity testing against serine proteases of the hemostatic system.
IC₅₀ for other serine proteases (e.g., plasma kallikrein, thrombin, tPA, Factor Xa, FXIa) > 2 µM Selectivity testing, demonstrating a high degree of specificity for chymase.
Chymase Activity in Human Thrombi This compound-sensitive Fluorogenic assay on thrombi from thrombectomy patients; activity was inhibited by this compound.

Table 2: Functional Profibrinolytic Effects in Human Blood Clots [1] [3]

Parameter Result Experimental Context
Effect of rCMA-1 (recombinant chymase) Concentration-dependent decrease in clot lysis. In vitro thrombolysis assay with halo-shaped human blood clots.
Effect of this compound alone Accelerated clot dissolution. In vitro thrombolysis assay. The effect was reversed by a plasmin inhibitor (BAY 1214237).
Bleeding Risk (Preclinical) No increase in bleeding time. Noted in animal models of thrombosis, a key distinction from tPA [2].

Detailed Experimental Protocols

The validation of this compound relied on several key experimental models.

  • In Vitro Thrombolysis Assay: This high-throughput method uses 20 µL of citrated human whole blood from healthy donors to form halo-shaped clots in a 96-well plate [1] [3]. Clotting is initiated by recalcification (adding calcium chloride). Test compounds (e.g., recombinant chymase/rCMA-1, this compound) are added to the blood sample before clot formation. The thrombolytic process is monitored over time by measuring the increase in absorbance as red blood cells are released during clot dissolution [1] [3].

  • Fluorogenic Assay for Enzymatic Activity: This protocol is used to detect and quantify chymase activity directly within clots [1] [3]. Human thromboembolic biopsies or in vitro-generated clots are homogenized, and the extracts are incubated in a plate with a fluorogenic chymase substrate (Abz-HPFHL-Lys(Dnp)-NH₂). Enzymatic activity is measured by the release of a fluorescent signal, which can be inhibited by pre-treating the samples with this compound.

  • Selectivity Profiling: The high selectivity of this compound for chymase over other related serine proteases (like plasmin, thrombin, Factor Xa) was determined by measuring its half-maximal inhibitory concentration (IC₅₀) against each enzyme in separate biochemical assays [1] [2]. A significantly higher IC₅₀ value against other enzymes indicates strong selectivity.

References

Fulacimstat human chymase inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity Profile

Property Experimental Data Experimental Context
Potency against Human Chymase IC~50~ = 4 nM [1] In vitro enzymatic assay
Selectivity vs. Plasmin IC~50~ > 2 μM (≥500-fold selectivity) [1] Selectivity tested against a panel of serine proteases [2] [1]
Selectivity vs. Plasma Kallikrein IC~50~ > 2 μM [1]
Selectivity vs. Thrombin IC~50~ > 2 μM [1]
Selectivity vs. tPA, Factor Xa, Factor XIa IC~50~ > 2 μM for each [1]

Mechanism of Action and Binding

Fulacimstat achieves its high specificity through targeted interactions within the chymase active site, as revealed by X-ray crystallography [2] [3].

G cluster_Enzyme Human Chymase Active Site This compound This compound HBond H-Bond Interaction This compound->HBond HydrophobicFit Hydrophobic Fit This compound->HydrophobicFit Lys192 Lys192 S1_Pocket S1_Pocket HBond->Lys192 HydrophobicFit->S1_Pocket

The diagram illustrates this compound's key binding interactions with human chymase [2] [3]:

  • Its carboxylic acid and a vicinal carbonyl group form hydrogen bonds with the Lys192 residue of the enzyme.
  • The (R)-1-(4-(trifluoromethyl)phenyl)ethyl group at the N3 position fits into the lipophilic S1 pocket, a key determinant of specificity. The structure-activity relationship (SAR) showed this pocket is highly sensitive, as even small substituent changes significantly reduced activity [2].

Key Experimental Evidence & Protocols

The selectivity and functional efficacy of this compound have been characterized through specific biochemical and cellular assays.

In Vitro Thrombolysis Assay in Human Blood

This protocol evaluates this compound's ability to promote clot dissolution by counteracting chymase-mediated plasmin inactivation [1].

G Blood Blood ClotFormation Clot Formation (Recalcification with CaCl₂) Blood->ClotFormation Treatment Treatment with: • rCMA-1 (Chymase) • this compound • tPA ClotFormation->Treatment Incubation Incubation at 37°C Treatment->Incubation Measurement Measurement of Clot Lysis (Absorbance change) Incubation->Measurement

Key Findings [1]:

  • Recombinant human chymase (rCMA-1) made clots resistant to lysis by endogenous plasmin, even in the presence of tPA.
  • This compound reversed this effect, accelerating clot dissolution in a concentration-dependent manner.
  • The profibrinolytic effect of this compound was abolished by a plasminogen/plasmin inhibitor (BAY 1214237), confirming its action depends on the plasmin pathway.
High-Throughput Screening and Selectivity Panel

This compound was discovered through a screening campaign of over 2.5 million compounds using a fluorogenic peptide substrate with recombinant human chymase [2]. Its selectivity was confirmed by testing against a panel of other serine proteases critical in hemostasis (e.g., plasmin, thrombin, factor Xa), where it showed negligible activity [2] [1].

Research Implications and Potential

The data shows this compound is a highly specific chymase inhibitor. Its most promising application lies in treating acute thrombotic conditions.

  • Low Bleeding Risk: Unlike current thrombolytics (e.g., tPA), chymase inhibition by this compound accelerates clot dissolution without increasing bleeding risk in preclinical models, due to its localized action within the thrombus [2] [1].
  • New Therapeutic Potential: This makes this compound a potential safe profibrinolytic agent for stroke, pulmonary embolism, and deep vein thrombosis [2].

References

Fulacimstat long-term safety profile studies

Author: Smolecule Technical Support Team. Date: February 2026

Fulacimstat Safety and Development Overview

Aspect Details
Drug Type Small molecule, oral chymase inhibitor (BAY 1142524) [1].
Original Therapeutic Goal Inhibit adverse cardiac remodeling in patients with left ventricular dysfunction after myocardial infarction [2] [3] [4].
Latest Development Phase Phase 2 (development for heart failure and diabetic nephropathy appears to be discontinued) [3] [4] [1].
Available Safety Data Short-term studies (e.g., 2-week trial) [2].
Short-Term Safety Profile Safe and well-tolerated at all examined doses. No clinically relevant effects on vital signs or potassium levels compared to placebo [2].
Key Limitation of Public Data No published long-term safety data from large-scale or Phase 3 trials are available in the searched sources.

Key Safety Findings from Clinical Trial

The primary available safety data comes from the CHIARA MIA 1 Trial, a short-term, early-phase study [2].

  • Experimental Protocol: A multicenter, randomized, placebo-controlled study in clinically stable patients with a history of myocardial infarction and reduced left ventricular ejection fraction (≤45%). Patients were on stable standard-of-care heart failure therapies. They were treated for 2 weeks with either placebo or one of four dosing regimens of this compound [2].
  • Key Results: The drug was found to be safe and well-tolerated. There were no dose-dependent side effects or clinically relevant changes in vital signs, laboratory values (including potassium), or electrocardiograms reported during the 2-week treatment period [2].
  • Data Gap: This trial only establishes short-term safety. The long-term safety profile in a broader patient population remains uncharacterized due to the discontinuation of its development for cardiac remodeling [3] [4].

New Research Direction and Safety Implications

Although development for heart failure has stopped, recent research has uncovered a new potential application for this compound, which comes with its own safety considerations [3] [4].

  • New Mechanism: Recent studies show chymase inactivates plasmin within blood clots. This compound, as a chymase inhibitor, is now being investigated as a potential profibrinolytic agent to dissolve thrombi in conditions like stroke and pulmonary embolism [3] [4].
  • Theoretical Safety Advantage: Preclinical models suggest that chymase inhibition can promote thrombolysis without increasing bleeding risk, a major side effect of current clot-busting drugs. This points to a potentially exceptional safety profile for this new indication, though it requires clinical confirmation [3] [4].

The diagram below illustrates the shift in the understood mechanism of action and the associated safety implications.

G cluster_old Original Indication (Development Discontinued) cluster_new New Potential Indication This compound This compound OldMech Inhibition of Cardiac Chymase This compound->OldMech NewMech Inhibition of Chymase within Blood Clots This compound->NewMech OldEffect Reduces Angiotensin-II & TGF-β OldMech->OldEffect OldGoal Goal: Prevent Adverse Cardiac Remodeling OldEffect->OldGoal OldSafety Short-Term Safety: Well-tolerated, No effect on blood pressure/potassium OldGoal->OldSafety NewEffect Prevents Plasmin Inactivation NewMech->NewEffect NewGoal Promotes Thrombolysis (Dissolves Clots) NewEffect->NewGoal NewSafety Theoretical Safety: Low Bleeding Risk vs. Standard Therapies NewGoal->NewSafety

References

Mechanism of Action: Fulacimstat vs. Traditional Fibrinolytics

Author: Smolecule Technical Support Team. Date: February 2026

The table below contrasts the distinct mechanisms and associated bleeding risks of fulacimstat and traditional antifibrinolytic agents.

Feature This compound (Chymase Inhibitor) Traditional Fibrinolytic Therapy (e.g., tPA) Antifibrinolytic Agents (e.g., Tranexamic Acid)
Molecular Target Chymase (a serine protease within mast cells) [1] [2] Plasminogen (converting it to plasmin) Plasmin (preventing the breakdown of fibrin) [3]
Primary Mechanism Prevents chymase from inactivating plasmin within the fibrin clot, enabling localized fibrinolysis [1] [2] Systemically activates plasmin to break down fibrin clots systemically [4] Systemically inhibits plasmin to prevent clot breakdown (promotes clotting) [3]
Therapeutic Goal Profibrinolytic: Promotes safe clot resolution [1] Profibrinolytic: Promotes rapid clot dissolution [4] Antifibrinolytic: Prevents or reduces bleeding [3]
Theoretical Bleeding Risk Low - Action is locally confined to the site of clot and mast cell degranulation [1] [2] High - Systemic action disrupts hemostasis throughout the body [5] [4] Increased Thrombotic Risk - Can cause clots in veins and lungs [3]

This proposed low bleeding risk is supported by preclinical models. In animal studies, genetic knockout of the chymase analogue or its pharmacological inhibition accelerated thrombolysis without affecting bleeding time and hemostasis [2].

Clinical and Preclinical Data Summary

The following table summarizes key experimental findings that highlight this compound's profile.

Study Type / Agent Key Experimental Findings Reported Bleeding Risk / Safety Profile
Preclinical (this compound) In vivo models showed accelerated thrombolysis and prevention of thrombus growth [1] [2]. No effect on bleeding time or hemostasis in animal models [2].
Clinical Trial (this compound) CHIARA MIA 2 trial in post-myocardial infarction patients: No significant effect on cardiac remodeling. Achieved plasma concentrations ~10x the predicted therapeutic level [6] [7]. Safe and well-tolerated, with no major bleeding concerns reported in the study [6].
Clinical Data (Traditional Fibrinolytics) Meta-analysis of RCTs: Fibrinolytic therapy for STEMI is associated with a significantly higher rate of intracranial bleeding compared to primary PCI (OR 0.17; 95% CI 0.06 to 0.50, P = 0.001) [4]. Major in-hospital bleeding is a strong predictor of increased one-year mortality [5].

Key Experimental Protocols

To help you evaluate the quality of the underlying research, here are the methodologies from the key studies cited.

  • 1. Preclinical In Vivo Characterization of this compound [1] [2]:
    • Model: Used mouse models of thrombosis at the vena cava.
    • Intervention: Compared wild-type mice against mice with a genetic knockout of mMCP-4 (a mouse chymase ortholog). Also used the chymase inhibitor TY-51469.
    • Endpoint Measurement: Assessed thrombus size and occurrence. Demonstrated plasmin degradation within thrombi via LC-MS analysis.
  • 2. Clinical Safety and Tolerability Trial (CHIARA MIA 2) [6] [7]:
    • Design: Multicenter, randomized, double-blind, placebo-controlled Phase IIa trial.
    • Participants: 107 patients with left-ventricular dysfunction following a first acute ST-segment elevation myocardial infarction (STEMI).
    • Intervention: 6 months of treatment with 25 mg this compound or placebo twice daily, on top of standard care.
    • Primary Endpoints: Changes in left-ventricular function and volume measured by cardiac MRI. Pharmacokinetic profiles and safety (including bleeding events) were monitored.

Visualizing the Distinct Mechanisms

The following diagram illustrates the core proposed mechanism that underlies this compound's potential for low bleeding risk.

G cluster_tPA Traditional tPA Pathway MastCell Mast Cell Degranulation Degranulation (upon tissue damage) MastCell->Degranulation ChymaseRelease Chymase Release Degranulation->ChymaseRelease PlasminInactivation Chymase Inactivates Plasmin ChymaseRelease->PlasminInactivation ImpairedFibrinolysis Impaired Fibrinolysis (Clot Persists) PlasminInactivation->ImpairedFibrinolysis This compound This compound Inhibits Chymase This compound->PlasminInactivation Blocks PlasminActive Plasmin Remains Active This compound->PlasminActive EnhancedClotDissolution Enhanced Fibrinolysis (Clot Resolution) PlasminActive->EnhancedClotDissolution tPASystemic Systemic tPA Administration PlasminogenActivation Systemic Plasminogen Activation tPASystemic->PlasminogenActivation SystemicFibrinolysis Systemic Fibrinolysis PlasminogenActivation->SystemicFibrinolysis HemostasisDisruption Disruption of Hemostasis (High Bleeding Risk) SystemicFibrinolysis->HemostasisDisruption

Key Insights for Research and Development

  • A Shift in Therapeutic Strategy: this compound represents a paradigm shift from systemically active fibrinolytics to a locally-acting facilitator of natural clot dissolution. This differentiates it from both profibrinolytic and antifibrinolytic drugs [1] [2] [3].
  • Clinical Translation Gap: While the preclinical mechanism and safety proposition are compelling, the clinical efficacy of this mechanism in humans for thrombosis is not yet proven. The CHIARA MIA 2 trial confirmed safety and adequate drug exposure but did not show a significant effect on the cardiac remodeling endpoint post-MI [6] [7].
  • Indication Exploration: The initial clinical failure in cardiac remodeling does not preclude potential efficacy in other thrombotic conditions. The research community is now interested in its potential in stroke, pulmonary embolism, and venous thrombosis, where its safety profile could be highly advantageous [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

487.09911972 Da

Monoisotopic Mass

487.09911972 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VIR72PP4ZU

Wikipedia

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types